molecular formula C10H9N3O2 B572580 4-Amino-2-methylquinazoline-8-carboxylic acid CAS No. 1268520-96-2

4-Amino-2-methylquinazoline-8-carboxylic acid

Número de catálogo: B572580
Número CAS: 1268520-96-2
Peso molecular: 203.201
Clave InChI: BGNGPPPYZBYQQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-2-methylquinazoline-8-carboxylic acid is a high-value quinazoline derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. The quinazoline core is a privileged scaffold in pharmacology, renowned for its diverse biological activities and presence in several approved therapeutic agents . This specific compound, functionalized with both an amino and a carboxylic acid group, offers researchers versatile handles for structural modification and molecular design, facilitating the development of novel bioactive molecules. Its primary research application lies in the design and synthesis of potential anticancer agents. The quinazoline scaffold is a recognized pharmacophore in the development of kinase inhibitors and other targeted therapies . Furthermore, research into structurally similar quinazoline derivatives has demonstrated significant potential for antimicrobial activity, providing a basis for exploring new treatments against resistant bacterial and fungal strains . The carboxylic acid moiety is of particular interest in the design of non-classical enzyme inhibitors, such as for cancer-associated carbonic anhydrase isoforms (CA IX and XII), where it can act as a key zinc-binding group or interact with the enzyme's active site through hydrogen bonding . This makes the compound a valuable building block for researchers developing novel inhibitors for oncology and other therapeutic areas. This product is intended for research purposes as a chemical building block or investigative tool in laboratory settings only.

Propiedades

IUPAC Name

4-amino-2-methylquinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGPPPYZBYQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)O)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718670
Record name 4-Amino-2-methylquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-96-2
Record name 4-Amino-2-methyl-8-quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268520-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-methylquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to 4-Amino-2-methylquinazoline-8-carboxylic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 4-Amino-2-methylquinazoline-8-carboxylic acid (CAS No. 1268520-96-2). While experimental data for this exact molecule is limited, this document synthesizes information from analogous structures and established chemical principles to present its core chemical properties, a plausible and detailed synthetic protocol, and an exploration of its potential as a versatile scaffold in drug discovery. We will delve into its predicted spectroscopic profile, analyze its key reactive sites for further chemical modification, and discuss its potential applications, particularly in the design of kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the Quinazoline Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceutical products, and among them, the quinazoline scaffold—a fusion of a benzene and a pyrimidine ring—has garnered immense attention for its broad spectrum of pharmacological activities.[2] First synthesized in the late 19th century, quinazoline derivatives have been isolated from over 200 natural alkaloids and have become integral to modern drug design.[1][2][3]

The therapeutic versatility of this scaffold is remarkable, with derivatives demonstrating potent anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antioxidant properties.[2][4][5] This wide range of bioactivity stems from the planar structure of the quinazoline ring system, which is adept at engaging in various molecular interactions with biological targets, including competitive binding in the ATP-pocket of kinases.[3] The clinical success of drugs like gefitinib, erlotinib, and lapatinib, all of which are potent tyrosine kinase inhibitors built upon a 4-aminoquinazoline core, underscores the therapeutic potential of this chemical class.[3][6]

This guide focuses on 4-Amino-2-methylquinazoline-8-carboxylic acid , a derivative that combines the established 4-aminoquinazoline core with two key functional groups: a methyl group at the 2-position and a carboxylic acid at the 8-position. These additions offer distinct advantages:

  • The 4-amino group is crucial for key hydrogen bonding interactions in many kinase inhibitors.

  • The 2-methyl group can influence solubility and metabolic stability.

  • The 8-carboxylic acid group provides a critical chemical handle for derivatization, allowing for the attachment of side chains to explore structure-activity relationships (SAR), improve pharmacokinetic properties, or introduce new binding interactions.

This document serves as a foundational resource for researchers looking to synthesize, modify, and utilize this promising chemical entity.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and data from analogous compounds.

Core Chemical Data

A summary of the fundamental properties of 4-Amino-2-methylquinazoline-8-carboxylic acid is presented below.

PropertyValueSource
IUPAC Name 4-amino-2-methylquinazoline-8-carboxylic acidN/A
CAS Number 1268520-96-2[7][8]
Molecular Formula C₁₀H₉N₃O₂[9]
Molecular Weight 203.20 g/mol [9]
Predicted Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in water and methanol.N/A
Predicted pKa Carboxylic Acid (pKa ~3-5), Aromatic Amine (pKa ~2-4)N/A
Predicted Spectroscopic Profile

Structure elucidation relies on a combination of spectroscopic techniques. The following profile is a prediction of the expected results for 4-Amino-2-methylquinazoline-8-carboxylic acid.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show:

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12 ppm).

    • Aromatic Protons (Quinazoline Core): Three protons on the benzene portion of the ring system, likely appearing as doublets or triplets between 7.0 and 8.5 ppm.

    • Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

    • Methyl Protons (-CH₃): A sharp singlet around 2.5-2.8 ppm.[10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 10 distinct signals corresponding to each carbon atom:

    • Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.

    • Aromatic & Heteroaromatic Carbons: Multiple signals between 110 and 160 ppm. Carbons attached to nitrogen (C2, C4) would be significantly downfield.[11][12]

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.[10]

  • IR (Infrared) Spectroscopy: Key vibrational frequencies would confirm the presence of the functional groups:

    • O-H Stretch: A very broad band from the carboxylic acid, typically from 2500-3300 cm⁻¹.

    • N-H Stretch: Two distinct sharp peaks for the primary amine around 3300-3500 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.

    • C=N and C=C Stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinazoline core.

  • Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the primary expected ion would be the protonated molecule [M+H]⁺ with an m/z value corresponding to 204.0717, confirming the elemental composition C₁₀H₉N₃O₂.[9]

Synthesis and Purification

The synthesis of quinazoline derivatives often begins with appropriately substituted aniline precursors, most commonly anthranilic acid and its derivatives.[5][13] A robust and plausible pathway for synthesizing 4-Amino-2-methylquinazoline-8-carboxylic acid involves the cyclocondensation of 2,3-diaminobenzoic acid.

Proposed Synthetic Workflow

The diagram below illustrates a logical and efficient two-step synthetic route.

Synthesis_Workflow Start 2,3-Diaminobenzoic Acid Intermediate N-(2-Amino-3-carboxyphenyl)acetamide Start->Intermediate Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) Pyridine, 0°C to RT Product 4-Amino-2-methylquinazoline-8-carboxylic acid Intermediate->Product Reflux in POCl₃ or Heat with polyphosphoric acid (PPA) (Cyclization/Dehydration) Reactivity_Map cluster_core Core Structure Core 4-Amino-2-methyl- quinazoline- 8-carboxylic acid Carboxylic_Acid Carboxylic Acid (-COOH) Core->Carboxylic_Acid Amino_Group Amino Group (-NH₂) Core->Amino_Group Quinazoline_Ring Quinazoline Ring Core->Quinazoline_Ring Amidation Amidation (R-NH₂, EDC/HOBt) Carboxylic_Acid->Amidation Esterification Esterification (R-OH, H⁺) Carboxylic_Acid->Esterification Acylation Acylation (R-COCl) Amino_Group->Acylation Sulfonylation Sulfonylation (R-SO₂Cl) Amino_Group->Sulfonylation Substitution Electrophilic Substitution (e.g., Halogenation) Quinazoline_Ring->Substitution

Sources

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of quinazoline are integral to numerous approved pharmaceuticals, particularly in oncology, where they function as potent kinase inhibitors.[2] Drugs such as Gefitinib, Erlotinib, and Lapatinib, all featuring the 4-anilinoquinazoline core, have revolutionized the treatment of various cancers by targeting the epidermal growth factor receptor (EGFR).[1] The molecule of interest, 4-Amino-2-methylquinazoline-8-carboxylic acid, represents a key heterocyclic building block. Its unique substitution pattern—a 2-methyl group, a 4-amino group, and an 8-carboxylic acid moiety—offers multiple points for diversification, making it a valuable synthon for the development of novel therapeutic agents.[3]

This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Amino-2-methylquinazoline-8-carboxylic acid, designed for researchers and professionals in drug development. The pathway is constructed from established and reliable chemical transformations, emphasizing the rationale behind each synthetic step and providing detailed, actionable protocols.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to 4-Amino-2-methylquinazoline-8-carboxylic acid identifies the substituted anthranilic acid, 2-amino-3-methylbenzoic acid, as a key starting material. The core strategy involves the sequential construction of the pyrimidine ring onto this benzoic acid derivative.

The proposed forward synthesis is a three-step process:

  • Formation of a Benzoxazinone Intermediate: Acetylation of 2-amino-3-methylbenzoic acid to form 2-acetamido-3-methylbenzoic acid, which upon cyclization, yields 2,8-dimethyl-3,1-benzoxazin-4-one.

  • Quinazolinone Synthesis: Reaction of the benzoxazinone intermediate with an ammonia source to construct the 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid core.

  • Functional Group Transformation: Conversion of the 4-oxo group to the target 4-amino functionality via a 4-chloroquinazoline intermediate.

This pathway is advantageous as it utilizes readily available starting materials and employs well-documented, high-yielding reactions common in heterocyclic chemistry.

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Synthesis cluster_2 Step 3: Amination A 3-Methyl-2-nitrobenzoic acid B 2-Amino-3-methylbenzoic acid A->B H₂/Pd-C Ethanol C 2,8-Dimethyl-3,1-benzoxazin-4-one B->C Acetic Anhydride Reflux D 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid C->D Aqueous Ammonia Reflux E 4-Chloro-2-methylquinazoline-8-carboxylic acid D->E POCl₃ / PCl₅ Reflux F 4-Amino-2-methylquinazoline-8-carboxylic acid E->F Alcoholic Ammonia Sealed Tube

Caption: Proposed multi-step synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid.

Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid

The synthesis commences with the reduction of 3-methyl-2-nitrobenzoic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

  • Reaction: 3-Methyl-2-nitrobenzoic acid is reduced to 2-amino-3-methylbenzoic acid.

  • Reagents and Conditions: The reaction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[4] Ethanol is a suitable solvent for this reaction. The reduction proceeds smoothly under low hydrogen pressure (e.g., 2 psi).[4]

  • Mechanism: The nitro group is catalytically reduced on the surface of the palladium catalyst to an amino group.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated to yield the product, which can be further purified by recrystallization.[4]

Step 2: Synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid

This step involves the construction of the quinazolinone ring system from the synthesized 2-amino-3-methylbenzoic acid. This is a classic approach for preparing 4-quinazolinones.[5][6]

  • Reaction: 2-Amino-3-methylbenzoic acid is first converted to an intermediate benzoxazinone, which is then reacted with ammonia to form the quinazolinone.

  • Reagents and Conditions:

    • Benzoxazinone formation: 2-Amino-3-methylbenzoic acid is refluxed with acetic anhydride. This serves both as the acetylating agent for the amino group and the dehydrating agent for the subsequent cyclization to form 2,8-dimethyl-3,1-benzoxazin-4-one.[5]

    • Quinazolinone formation: The isolated benzoxazinone intermediate is then heated with aqueous ammonia. The ammonia opens the oxazinone ring and subsequently cyclizes to form the more stable quinazolinone ring system.[5][6]

  • Causality: This two-stage process is often higher yielding and produces a cleaner product than a one-pot Niementowski condensation with formamide, especially for 2-methyl substituted quinazolinones.[7][8] The benzoxazinone is a stable, isolable intermediate that readily reacts with nucleophiles like ammonia.

Step 3: Synthesis of 4-Amino-2-methylquinazoline-8-carboxylic Acid

The final step is the conversion of the 4-oxo group of the quinazolinone to the desired 4-amino group. This is typically achieved via a two-step sequence involving chlorination followed by nucleophilic aromatic substitution.

  • Reaction: The 4-oxo group is first converted to a 4-chloro group, which is a good leaving group. This is followed by amination.

  • Reagents and Conditions:

    • Chlorination: The 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is refluxed with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with the addition of phosphorus pentachloride (PCl₅) to ensure complete conversion.[5] This reaction converts the lactam functionality into a chloro-substituted aromatic system.

    • Amination: The resulting 4-chloro-2-methylquinazoline-8-carboxylic acid is then subjected to amination. A common method is to heat the chloro-derivative with alcoholic ammonia in a sealed tube or a pressure vessel.[9] This results in the nucleophilic displacement of the chloride by ammonia to yield the final product.[9]

  • Expert Insight: The carboxylic acid group at the 8-position may be converted to an acyl chloride under the chlorination conditions. Subsequent workup with water during product isolation would hydrolyze the acyl chloride back to the carboxylic acid. It is crucial to control the amination conditions to avoid amide formation at the 8-position. Using an excess of ammonia at moderate temperatures can favor substitution at the C4 position over reaction at the carboxylic acid (or its acyl chloride form).

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methylbenzoic Acid
  • To a solution of 3-methyl-2-nitrobenzoic acid (7.0 g) in ethanol (250 ml), add 5% palladium on carbon (0.7 g).[4]

  • Pressurize the reaction vessel with hydrogen gas to 2 psi.

  • Stir the mixture at room temperature until hydrogen uptake ceases.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a solid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl ether-hexane) to yield pure 2-amino-3-methylbenzoic acid.[4]

Protocol 2: Synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid
  • Part A: 2,8-Dimethyl-3,1-benzoxazin-4-one. Reflux a mixture of 2-amino-3-methylbenzoic acid (10 mmol) and acetic anhydride (30 mmol) for 3 hours.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water and stir until a solid precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the intermediate benzoxazinone.

  • Part B: Quinazolinone formation. Add the dried 2,8-dimethyl-3,1-benzoxazin-4-one (8 mmol) to aqueous ammonia (25%, 50 mL).

  • Reflux the mixture for 1-2 hours.[5]

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

Protocol 3: Synthesis of 4-Amino-2-methylquinazoline-8-carboxylic Acid
  • Part A: 4-Chloro-2-methylquinazoline-8-carboxylic acid. Carefully add phosphorus pentachloride (12 mmol) to a suspension of 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (10 mmol) in phosphorus oxychloride (20 mL).

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • Part B: Amination. Place the crude 4-chloro-2-methylquinazoline-8-carboxylic acid (5 mmol) and a saturated solution of ammonia in ethanol (30 mL) in a sealed pressure tube.

  • Heat the mixture at 100-120 °C for 8-12 hours.

  • Cool the tube, and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • Treat the residue with a small amount of water and adjust the pH to neutral or slightly basic to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the final product, 4-Amino-2-methylquinazoline-8-carboxylic acid.

Data Summary

The following table summarizes expected outcomes for the key compounds in the synthesis. Note that yields are indicative and can vary based on experimental conditions and scale.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
2-Amino-3-methylbenzoic acidC₈H₉NO₂151.16>90White Solid
2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acidC₁₀H₈N₂O₃204.1875-85Off-white Solid
4-Chloro-2-methylquinazoline-8-carboxylic acidC₁₀H₇ClN₂O₂222.6370-80Pale Yellow Solid
4-Amino-2-methylquinazoline-8-carboxylic acidC₁₀H₉N₃O₂203.2060-75Solid

Troubleshooting and Workflow Logic

Troubleshooting_Workflow start Start Synthesis step1 Step 1: Reduction Low Yield? start->step1:f0 step1_check Check Catalyst Activity Verify H₂ Pressure Ensure Starting Material Purity step1:f1->step1_check Troubleshoot step2 Step 2: Quinazolinone Formation Incomplete Reaction? step1:f0->step2:f0 Success step2_check Ensure Anhydrous Ac₂O Check Reflux Time/Temp Confirm Benzoxazinone Purity step2:f1->step2_check Troubleshoot step3a Step 3a: Chlorination Low Conversion? step2:f0->step3a:f0 Success step3a_check Use fresh POCl₃/PCl₅ Ensure Anhydrous Conditions Increase Reflux Time step3a:f1->step3a_check Troubleshoot step3b Step 3b: Amination Side Products (Amide)? step3a:f0->step3b:f0 Success step3b_check Use Saturated Alcoholic NH₃ Control Temperature Carefully Monitor Reaction Closely step3b:f1->step3b_check Troubleshoot end_product Final Product step3b:f0->end_product Success

Sources

Spectroscopic Data for 4-Amino-2-methylquinazoline-8-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylquinazoline-8-carboxylic acid is a heterocyclic compound featuring a quinazoline scaffold, a key privileged structure in medicinal chemistry. Quinazoline derivatives are known for a wide range of pharmacological activities, making the structural elucidation of new analogues a critical step in drug discovery and development. Spectroscopic analysis provides the foundational data for confirming molecular structure, assessing purity, and understanding chemical properties. This guide offers an in-depth, predictive overview of the key spectroscopic signatures expected for this molecule.

Part 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for 4-Amino-2-methylquinazoline-8-carboxylic acid are based on the analysis of similar quinoline and quinazoline structures.[1][2][3][4][5] The exact chemical shifts will be influenced by the solvent used for analysis, with DMSO-d₆ being a common choice for similar structures due to the presence of the carboxylic acid proton.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum with a standard pulse sequence. The spectral width should encompass the range of 0-15 ppm to ensure observation of the carboxylic acid proton.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring, the amino protons, the methyl protons, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 - 14.0Broad Singlet1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad, downfield signal.[3]
~8.0 - 8.5Multiplet3HAr-H (H5, H6, H7)Protons on the benzene portion of the quinazoline ring are expected in this region. Their exact shifts and coupling will depend on the electronic effects of the amino and carboxyl groups.
~7.0 - 7.5Broad Singlet2HNH₂Amino protons often appear as a broad signal and can exchange with water present in the solvent.
~2.5Singlet3HCH₃The methyl group at the 2-position, attached to an sp² carbon, is expected to be a singlet in this upfield region.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~168.0C=O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[6]
~160.0C2 (C-CH₃)The sp² carbon bearing the methyl group.
~155.0C4 (C-NH₂)The sp² carbon attached to the amino group, shifted downfield by the nitrogen's electronegativity.
~150.0C8aQuaternary carbon at the ring junction.
~115.0 - 140.0C5, C6, C7, C4aCarbons of the aromatic ring system.
~110.0C8The carbon atom to which the carboxylic acid is attached.
~22.0CH₃The aliphatic carbon of the methyl group.
NMR Logical Workflow

NMR_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis cluster_Final Final Structure Elucidation H_Signals Observe Signals: - Aromatic (multiplet) - Amino (broad s) - Methyl (s) - Carboxyl (broad s) H_Integration Integrate Peaks: Confirm Proton Count H_Signals->H_Integration H_Coupling Analyze Coupling: Determine Neighboring Protons H_Integration->H_Coupling H_Structure Propose H-Framework H_Coupling->H_Structure Combine Combine ¹H and ¹³C Data H_Structure->Combine C_Shifts Observe Chemical Shifts: - Carbonyl (>165 ppm) - Aromatic (110-160 ppm) - Aliphatic (<30 ppm) C_Count Count Unique Carbons C_Shifts->C_Count C_Structure Propose C-Backbone C_Count->C_Structure C_Structure->Combine Verify Verify Structure of 4-Amino-2-methylquinazoline-8-carboxylic acid Combine->Verify

Caption: Workflow for NMR-based structure confirmation.

Part 2: Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol (FTIR)
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is mixed with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-infrared range (typically 4000 to 400 cm⁻¹).

Predicted Characteristic IR Absorption Bands

The IR spectrum of 4-Amino-2-methylquinazoline-8-carboxylic acid is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=O, C=N, and C=C bonds.[7][8][9][10][11]

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity/Shape
3400–3250N-H StretchPrimary Amine (-NH₂)Medium, two bands possible
3300–2500O-H StretchCarboxylic Acid (-COOH)Strong, very broad (often overlaps C-H stretch)
3100–3000C-H StretchAromaticMedium to weak
3000–2850C-H StretchAliphatic (CH₃)Medium to weak
~1700C=O StretchCarboxylic AcidStrong, sharp
~1620C=N StretchQuinazoline RingMedium
1600–1450C=C StretchAromatic RingMedium, multiple bands
1320–1200C-O StretchCarboxylic AcidStrong
900-675C-H Bend (oop)AromaticStrong

Part 3: Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For this molecule, ESI in positive ion mode would likely show a strong protonated molecular ion [M+H]⁺.

Experimental Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to observe the expected molecular ion. For fragmentation data (MS/MS), the [M+H]⁺ ion would be selected and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

The molecular formula of 4-Amino-2-methylquinazoline-8-carboxylic acid is C₁₀H₉N₃O₂. The predicted molecular weight and key fragments are listed below.

m/z (Mass-to-Charge Ratio) Ion Interpretation
203.07[M]⁺Molecular ion (in EI-MS)
204.08[M+H]⁺Protonated molecular ion (base peak in ESI-MS)
186.07[M-OH]⁺ or [M+H-H₂O]⁺Loss of a hydroxyl radical or water molecule from the carboxylic acid.[12][13]
158.08[M-COOH]⁺ or [M+H-HCOOH]⁺Loss of the carboxylic acid group as a radical or formic acid.[13]
143.07[M-COOH-CH₃]⁺Subsequent loss of the methyl group.
Proposed Fragmentation Pathway (ESI, MS/MS)

Fragmentation_Pathway Parent [M+H]⁺ m/z = 204.08 Frag1 [M+H - H₂O]⁺ m/z = 186.07 Parent->Frag1 - H₂O Frag2 [M+H - HCOOH]⁺ m/z = 158.08 Parent->Frag2 - HCOOH Frag3 [Frag2 - HCN]⁺ m/z = 131.07 Frag2->Frag3 - HCN

Caption: A plausible ESI-MS/MS fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of 4-Amino-2-methylquinazoline-8-carboxylic acid. While awaiting experimental verification, the data presented herein, derived from established principles and analysis of structurally related compounds, offers a valuable resource for researchers. The expected NMR, IR, and MS data collectively provide a unique spectroscopic fingerprint that will be instrumental for the synthesis, identification, and further development of this and related quinazoline derivatives.

References

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Available at: [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2017). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem. Available at: [Link]

  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. Available at: [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • BioCrick. (n.d.). 4-Amino-2-methylquinoline. Available at: [Link]

  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid. Available at: [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline-4-carboxylic acid. PubChem. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Tai, X., et al. (2008). 4-Amino-2-methylquinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (2021). Quinoline-4-carboxylic acid (HMDB0257047). Available at: [Link]

  • Perreault, H., et al. (1993). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • International Union of Crystallography. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. Available at: [Link]

  • SpectraBase. (n.d.). 4-(Methylamino)quinazoline. Available at: [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • SpectraBase. (n.d.). 4-Quinolinecarboxylic acid, 2-methyl-, 2-(4-methylphenyl)-2-oxoethyl ester. Available at: [Link]

  • MolPort. (n.d.). 4-amino-2-methylquinazoline-8-carboxylic acid. Available at: [Link]

  • Logue, B. A., et al. (2010). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. PubMed. Available at: [Link]

Sources

4-Amino-2-methylquinazoline-8-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Amino-2-methylquinazoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its fundamental properties, established synthesis methodologies, and potential therapeutic applications, offering a valuable resource for researchers in the field.

Core Compound Identification

Chemical Identity: 4-Amino-2-methylquinazoline-8-carboxylic acid CAS Number: 1268520-96-2 Molecular Formula: C₁₀H₉N₃O₂

Physicochemical Properties
PropertyValueSource
Molecular Weight 203.20 g/mol Calculated
Canonical SMILES Cc1nc(N)c2cccc(C(O)=O)c2n1

Synthesis and Elucidation

The synthesis of the quinazoline scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of this bicyclic heterocycle. While a specific, detailed experimental protocol for the direct synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid is not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for analogous structures.

A plausible and commonly employed synthetic strategy involves the cyclocondensation of appropriately substituted anthranilic acid derivatives.[1]

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that 2,3-diaminobenzoic acid would be a suitable starting material. The synthesis would likely proceed through the following key steps:

  • Acetylation of an Amino Group: Selective acetylation of one of the amino groups of 2,3-diaminobenzoic acid.

  • Cyclization: Reaction with a suitable reagent to form the pyrimidine ring of the quinazoline core.

  • Functional Group Interconversion: Subsequent chemical modifications to introduce the amino group at the 4-position.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Core Synthesis cluster_final Final Product start1 2,3-Diaminobenzoic Acid intermediate1 Acetylated Anthranilic Acid Derivative start1->intermediate1 Acetylation start2 Acetylation Reagent start2->intermediate1 intermediate2 Quinazolinone Intermediate intermediate1->intermediate2 Cyclization final_product 4-Amino-2-methylquinazoline-8-carboxylic acid intermediate2->final_product Amination & Functionalization

Experimental Considerations

The choice of reagents and reaction conditions is critical for achieving high yields and purity. For instance, the cyclization step can often be promoted by microwave irradiation, which can significantly reduce reaction times and improve efficiency.[2] The purification of the final product would likely involve standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring system, a singlet for the methyl group, and signals corresponding to the amino and carboxylic acid protons. The exact chemical shifts and coupling constants would provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the heterocyclic ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can help confirm the structure.

Potential Therapeutic Applications

The 4-aminoquinazoline scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Derivatives of 4-aminoquinazoline have shown a wide range of pharmacological activities, including:

  • Anticancer Activity: Many 4-aminoquinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[1]

  • Antimicrobial Activity: Some quinazoline derivatives have demonstrated efficacy against various bacterial and fungal strains.

  • Other Therapeutic Areas: The versatility of the quinazoline scaffold has led to its investigation in a variety of other therapeutic areas, including as anti-inflammatory and cardiovascular agents.

The presence of both a carboxylic acid group and an amino group on the 4-Amino-2-methylquinazoline-8-carboxylic acid molecule provides opportunities for further chemical modification to explore its potential as a lead compound in drug discovery programs.

Safety and Handling

As with any chemical compound, 4-Amino-2-methylquinazoline-8-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For specific handling and safety information, it is recommended to consult the Safety Data Sheet (SDS) from a chemical supplier.

Conclusion

4-Amino-2-methylquinazoline-8-carboxylic acid represents an intriguing molecule for further investigation in the fields of organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to a class of highly bioactive molecules suggests that it holds potential for the development of novel therapeutic agents. The synthesis and biological evaluation of this compound and its derivatives could be a fruitful area for future research.

References

  • Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759–793.
  • Molport. (n.d.). 4-amino-2-methylquinazoline-8-carboxylic acid. Retrieved from [Link]

  • Khan, I., & Zaib, S. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022, 1-28.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). Journal of the Brazilian Chemical Society.
  • Song, X., et al. (2017). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Al-Ostath, A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules.
  • ResearchGate. (2022). The proposed mechanism for the synthesis of 4-aminoquinazoline...
  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem.
  • ChemicalBook. (2022). 4-AMINO-2-METHYLQUINAZOLINE-8-CARBOXYLIC ACID | 1268520-96-2.
  • Chemical Suppliers. (n.d.). 4-Amino-2-methylquinazoline-8-carboxylic acid | CAS 1268520-96-2.
  • Franco, R. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.

Sources

In Silico Modeling of 4-Amino-2-methylquinazoline-8-carboxylic acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 4-Amino-2-methylquinazoline-8-carboxylic acid, a small molecule with potential therapeutic relevance. Recognizing the limited existing research on this specific compound, this document outlines a robust, first-principles computational workflow designed for researchers, scientists, and drug development professionals. The guide details a sequence of validated protocols, from initial target identification to advanced binding affinity calculations, emphasizing the rationale behind methodological choices to ensure scientific integrity. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, this whitepaper serves as a practical manual for elucidating the potential molecular interactions and therapeutic applications of novel small molecules in drug discovery.

Introduction: The Rationale for In Silico Investigation

4-Amino-2-methylquinazoline-8-carboxylic acid is a heterocyclic organic compound. While its specific biological activities are not extensively documented in public literature, its quinazoline core is a well-established scaffold in medicinal chemistry, frequently found in molecules targeting protein kinases.[1] Kinase inhibitors are a cornerstone of modern oncology and immunology, making any novel quinazoline derivative a candidate for investigation.[1][2]

In silico modeling, or computer-aided drug design (CADD), offers a rapid, cost-effective, and powerful approach to hypothesize and test the biological activity of such a molecule before committing to expensive and time-consuming wet-lab synthesis and screening.[3] This guide will delineate a structured, multi-step computational strategy to predict potential protein targets, characterize the binding interactions, and estimate the binding affinity of 4-Amino-2-methylquinazoline-8-carboxylic acid, thereby providing a foundational dataset for further experimental validation.

Phase 1: Target Identification and System Preparation

The initial and most critical step is to identify plausible biological targets. Without a known target, a ligand-based approach is necessary to generate hypotheses.

Ligand-Based Target Prediction

The principle of molecular similarity posits that structurally similar molecules often share biological targets.[4] Web-based servers leverage this by screening a query molecule against vast databases of known bioactive compounds.

Experimental Protocol: Target Fishing with SwissTargetPrediction

  • Obtain Ligand Structure: Secure the 2D structure of 4-Amino-2-methylquinazoline-8-carboxylic acid. A SMILES (Simplified Molecular Input Line Entry System) string is the most common format.

  • Access the Server: Navigate to the SwissTargetPrediction web server.[5]

  • Submit Query: Input the SMILES string of the molecule into the query field.

  • Select Organism: Specify the target organism (e.g., Homo sapiens).

  • Initiate Prediction: Run the prediction algorithm.[6]

  • Analyze Results: The server will return a ranked list of potential protein targets based on the 2D and 3D similarity of the query molecule to known ligands in the ChEMBL database.[4][7] Prioritize targets with the highest probability scores, paying close attention to protein classes, such as kinases, that are frequently modulated by quinazoline-based compounds.[8]

For this guide, let us hypothesize that SwissTargetPrediction identifies a Mitogen-Activated Protein Kinase (MAPK) as a high-probability target.

System Preparation: Structuring the Digital Experiment

Once a putative target is identified (e.g., a MAPK), the next step is to prepare the digital models of both the protein receptor and the small molecule ligand for simulation.

Experimental Protocol: Ligand and Receptor Preparation

Ligand Preparation:

  • 2D to 3D Conversion: Convert the 2D structure (SMILES) of 4-Amino-2-methylquinazoline-8-carboxylic acid into a 3D structure. This can be accomplished using software like Avogadro or online tools.[9][10]

  • Energy Minimization: The initial 3D conformer is likely not at its lowest energy state. Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[10]

  • File Format Conversion: Save the optimized 3D structure in a .mol2 or .sdf format. For docking with AutoDock Vina, the final format must be .pdbqt, which includes partial charges and atom type definitions.[11] This conversion is typically handled by tools like Open Babel or AutoDockTools.[11][12]

Receptor Preparation:

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Worldwide Protein Data Bank (wwPDB).[13][14][15] Select a high-resolution structure, preferably one that is co-crystallized with a ligand in the active site of interest.

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. If a co-crystallized ligand is present, it should be extracted and saved separately for binding site definition, but removed from the protein file itself.[16][17]

  • Add Hydrogens and Assign Charges: X-ray crystallography typically does not resolve hydrogen atoms. Use software like UCSF Chimera or AutoDockTools to add hydrogens appropriate for a physiological pH (e.g., 7.4).[18] Assign partial charges (e.g., Gasteiger charges).[12]

  • Final Conversion: Save the cleaned, protonated receptor structure in the .pdbqt format for compatibility with AutoDock Vina.[19]

Phase 2: Predicting Binding Pose and Affinity

With prepared ligand and receptor files, we can now predict how the molecule binds to its target and estimate the strength of this interaction.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20] It is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule within the active site of a protein.[2][21]

Workflow Diagram: Molecular Docking

G cluster_prep Preparation cluster_receptor Receptor cluster_docking Docking Simulation cluster_analysis Analysis Ligand_2D Ligand 2D Structure (SMILES) Ligand_3D Generate 3D Conformer & Energy Minimize Ligand_2D->Ligand_3D Ligand_PDBQT Convert to PDBQT (Add Charges) Ligand_3D->Ligand_PDBQT Run_Vina Run AutoDock Vina Ligand_PDBQT->Run_Vina PDB Download PDB Structure Clean_PDB Clean PDB (Remove Water, Ligands) PDB->Clean_PDB Receptor_PDBQT Prepare Receptor (Add H, Charges) Clean_PDB->Receptor_PDBQT Define_Box Define Grid Box (Binding Site) Receptor_PDBQT->Define_Box Define_Box->Run_Vina Results Analyze Results (Binding Affinity & Poses) Run_Vina->Results

Caption: Molecular docking workflow from preparation to analysis.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Search Space: Using AutoDockTools or UCSF Chimera, define a "grid box" that encompasses the entire binding site of the target protein.[18] If a co-crystallized ligand was present in the original PDB file, the box should be centered on its location.

  • Configure Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the desired output file name.[18][22]

  • Execute Docking: Run AutoDock Vina from the command line, providing the configuration file as input.[19] Vina will perform a stochastic global search of the ligand's conformational space within the defined box.[22]

  • Analyze Results: Vina will output a .pdbqt file containing several predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.

  • Visual Inspection: Load the receptor and the output ligand poses into a molecular visualization program (e.g., PyMOL, UCSF Chimera) to visually inspect the interactions. Look for key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and protein residues.

Data Presentation: Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
1-9.2MET-109, GLY-110Hydrogen Bond
2-8.9LEU-167, VAL-39Hydrophobic
3-8.7PHE-169Pi-Pi Stacking
............

Table 1: Hypothetical docking results for 4-Amino-2-methylquinazoline-8-carboxylic acid with a target kinase. Lower binding affinity scores indicate stronger predicted binding.

Phase 3: Refining and Validating the Interaction Model

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a much more realistic view of the protein-ligand complex's stability and interactions.[3][23]

Molecular Dynamics (MD) Simulation

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the complex behaves in a simulated physiological environment (water, ions) at a given temperature and pressure.[24][25] This process is crucial for assessing the stability of the docked pose and understanding the dynamic nature of the binding interactions.[26]

Workflow Diagram: MD Simulation

G cluster_setup System Setup cluster_sim Simulation Protocol cluster_analysis Trajectory Analysis Docked_Complex Best Docked Pose (Protein-Ligand Complex) Force_Field Assign Force Field (e.g., CHARMM36) Docked_Complex->Force_Field Solvate Solvate with Water Box Force_Field->Solvate Add_Ions Add Ions (Neutralize System) Solvate->Add_Ions Minimization Energy Minimization Add_Ions->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run (e.g., 100 ns) Equilibration->Production_MD Trajectory Analyze Trajectory Production_MD->Trajectory RMSD RMSD (Stability) Trajectory->RMSD RMSF RMSF (Flexibility) Trajectory->RMSF HBonds H-Bond Analysis Trajectory->HBonds

Caption: MD simulation workflow from system setup to trajectory analysis.

Experimental Protocol: MD Simulation with GROMACS

  • System Building:

    • Force Field Selection: Choose an appropriate force field. The CHARMM36m force field is well-validated for proteins, and the compatible CHARMM General Force Field (CGenFF) can be used to generate parameters for the ligand.[27][28][29]

    • Topology Generation: Use GROMACS tools (pdb2gmx) to generate the protein topology. For the ligand, submit the .mol2 file to a server like the CGenFF server to obtain topology and parameter files.[24][25]

    • Solvation and Ionization: Place the protein-ligand complex in a periodic box of water (e.g., TIP3P water model). Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[25]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system setup.

    • Equilibration: Conduct a two-phase equilibration. First, an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.[25] During equilibration, the protein backbone is often restrained to allow the solvent to relax around it.

    • Production MD: Run the production simulation for a significant duration (e.g., 100-200 nanoseconds) without restraints to collect trajectory data.[26]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not dissociating.[26]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Binding Free Energy Calculation

MD simulations can be further leveraged to calculate the binding free energy, a more rigorous metric than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques that offer a good balance of accuracy and computational cost.[30][31][32]

Experimental Protocol: MM/PBSA Calculation

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-1000 frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy for the complex, the receptor alone, and the ligand alone. The calculation involves summing the molecular mechanics energy in the gas phase, the polar solvation energy (calculated via PB or GB models), and the nonpolar solvation energy (estimated from the solvent-accessible surface area).[31][33]

  • Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the receptor and ligand from the free energy of the complex.[34]

Data Presentation: Binding Free Energy Decomposition

Energy ComponentAverage Contribution (kJ/mol)Favorable/Unfavorable
Van der Waals Energy-150.5Favorable
Electrostatic Energy-95.2Favorable
Polar Solvation Energy+110.8Unfavorable
Nonpolar (SASA) Energy-15.1Favorable
ΔG binding (Total) -150.0 Favorable

Table 2: Hypothetical MM/PBSA binding free energy decomposition. This analysis reveals which energy components are the primary drivers of binding.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the interactions of 4-Amino-2-methylquinazoline-8-carboxylic acid. By following this multi-phase approach—from target prediction and molecular docking to dynamic simulation and free energy calculation—researchers can generate robust, data-driven hypotheses about the molecule's mechanism of action and binding affinity. The results from these computational experiments, including predicted binding poses, key interacting residues, and calculated binding energies, provide a strong foundation for guiding subsequent experimental studies. The logical next steps would involve in vitro validation, such as enzyme inhibition assays against the predicted kinase targets and biophysical binding assays (e.g., Surface Plasmon Resonance) to confirm the predicted affinity. This synergy between in silico modeling and experimental validation is paramount to accelerating the modern drug discovery pipeline.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Shity, S. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review.
  • Gagic, Z., et al. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link].

  • wwPDB consortium. Worldwide Protein Data Bank. wwPDB. Available at: [Link].

  • Sabe, V. T., et al. Molecular dynamics simulations: Insights into protein and protein ligand interactions. Methods in Enzymology. Available at: [Link].

  • Wikipedia contributors. Protein Data Bank. Wikipedia. Available at: [Link].

  • Ahamad, S., et al. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Pharmaceuticals.
  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. Available at: [Link].

  • Bioinformatics with BB. How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. Available at: [Link].

  • Wang, E., et al. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link].

  • Ali, A., et al. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. Journal of Chemical Information and Modeling.
  • Gfeller, D., et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available at: [Link].

  • bio.tools. SwissTargetPrediction. bio.tools. Available at: [Link].

  • Burley, S. K., et al. Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. Biomolecules. Available at: [Link].

  • Homeyer, N. & Gohlke, H. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link].

  • Hou, T., et al. Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link].

  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab.
  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. MD Tutorials. Available at: [Link].

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link].

  • RCSB PDB. RCSB PDB: Homepage. RCSB PDB. Available at: [Link].

  • Omixium. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link].

  • LibreTexts Chemistry. 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link].

  • Gfeller, D., et al. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Available at: [Link].

  • ResearchGate. Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. ResearchGate. Available at: [Link].

  • Walsh Medical Media. Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media.
  • S, S. & S, A. Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Springer Link. Available at: [Link].

  • Kar, S. & Leszczynski, J. Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. International Journal of Molecular Sciences. Available at: [Link].

  • Berman, H. M., et al. The Protein Data Bank. Nucleic Acids Research. Available at: [Link].

  • SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. Expasy. Available at: [Link].

  • Schaduang, W., et al. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. Available at: [Link].

  • Gfeller, D., et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. RERO DOC Digital Library. Available at: [Link].

  • Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link].

  • The Scripps Research Institute. AutoDock Vina Documentation. AutoDock Vina. Available at: [Link].

  • Emergent Mind. CHARMM 36m Additive Force Field. Emergent Mind.
  • Science Addicted. Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube. Available at: [Link].

  • The Chem Guy. Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube. Available at: [Link].

  • Chang, M. W., et al. Pre-docking filter for protein and ligand 3D structures. Journal of Computer-Aided Molecular Design. Available at: [Link].

  • The Scripps Research Institute. Tutorial – AutoDock Vina. AutoDock Vina. Available at: [Link].

  • Huang, J., et al. CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins. Nature Methods. Available at: [Link].

  • Omixium. SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking!. YouTube. Available at: [Link].

  • Semantic Scholar. CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data. Semantic Scholar. Available at: [Link].

  • Bioinformatics Online. AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. Available at: [Link].

  • Dr. R. V. S. K. SARMA. #2D-SKETCHING#3D-CONVERSION#LIGAND OPTIMISATION#Ligand Preparation for docking#CONFIRMER GENERATION. YouTube. Available at: [Link].

  • Bioinformatics With BB. Molecular Docking | Autodock VINA Virtual Screening. YouTube. Available at: [Link].

  • Jing, Z., et al. Force fields for small molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link].

  • MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link].

  • GROMACS Forum. Newest CHARMM36 port for GROMACS. GROMACS Forum. Available at: [Link].

  • ResearchGate. How to prepare a 3D Structure of a ligand compound whose 2D structure is present in the database?. ResearchGate. Available at: [Link].

Sources

Discovery and history of 4-aminoquinazoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 4-Aminoquinazoline Compounds

Abstract

The 4-aminoquinazoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry, evolving from a heterocyclic curiosity into the foundation for numerous targeted therapies. This guide traces the historical trajectory of these compounds, from their initial synthesis to their landmark role as kinase inhibitors in oncology. We will explore the pivotal discoveries that unveiled their biological potential, the evolution of synthetic strategies from classical multi-step processes to modern, efficient methodologies, and the structure-activity relationship (SAR) studies that guided the development of blockbuster drugs like Gefitinib and Erlotinib. This document provides researchers and drug development professionals with a comprehensive understanding of the scientific causality, experimental logic, and developmental milestones that have established 4-aminoquinazolines as a cornerstone of modern pharmacology.

Early History and Synthesis of the Quinazoline Nucleus

The parent quinazoline molecule, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, was first synthesized in 1895 by August Bischler and Lang.[1][2] Early synthetic methods were foundational but often lacked the efficiency required for extensive derivatization. A notable early method reported by Siegmund Gabriel in 1903 involved the reduction of o-nitrobenzylamine followed by condensation with formic acid and subsequent oxidation to yield the quinazoline core.[1] These initial explorations laid the chemical groundwork, but the profound biological significance of the quinazoline scaffold, particularly with an amino group at the 4-position, would not be realized until decades later.

The Dawn of a Privileged Scaffold: Emergence of Biological Activity

The 4-aminoquinazoline framework began to attract significant attention when researchers discovered its wide-ranging biological activities.[3][4] Early investigations revealed potential applications as anti-inflammatory, antimalarial, and antiviral agents.[2][5] However, the watershed moment for this compound class arrived with the discovery of its potent inhibitory activity against protein kinases, a family of enzymes crucial for cellular signaling. This finding shifted the focus of research almost entirely towards oncology.

Protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), are critical regulators of cell proliferation, survival, and differentiation.[6] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The discovery that the 4-anilinoquinazoline scaffold could selectively bind to the ATP-binding site of EGFR marked a paradigm shift in cancer treatment, heralding the era of targeted therapy.[1][7]

The Kinase Inhibition Era: First-Generation EGFR Inhibitors

The early 2000s saw the culmination of intense research efforts with the regulatory approval of the first 4-aminoquinazoline-based drugs. These compounds validated the therapeutic strategy of EGFR inhibition and transformed the treatment landscape for certain solid tumors.

  • Gefitinib (Iressa®): Approved by the FDA in 2003, Gefitinib was a pioneering oral EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small-cell lung cancer (NSCLC).[1][8][9] Its development demonstrated that targeting specific molecular drivers of cancer could lead to remarkable clinical responses in patient subpopulations.

  • Erlotinib (Tarceva®): Following closely, Erlotinib was approved in 2004, also for NSCLC, and later for pancreatic cancer.[8][10] Like Gefitinib, it functions as a reversible inhibitor of the EGFR kinase domain.

The success of these first-generation agents spurred further investigation into the scaffold, leading to the development of additional drugs targeting the EGFR family and other kinases. This includes dual EGFR/HER2 inhibitors like Lapatinib and irreversible inhibitors such as Afatinib.[1][3][9]

Key Approved 4-Aminoquinazoline Kinase Inhibitors
Drug NameBrand NamePrimary Target(s)Initial FDA ApprovalPrimary Indication(s)
Gefitinib Iressa®EGFR2003Non-Small-Cell Lung Cancer (NSCLC)[1]
Erlotinib Tarceva®EGFR2004NSCLC, Pancreatic Cancer[8]
Lapatinib Tykerb®EGFR, HER22007Breast Cancer
Vandetanib Caprelsa®VEGFR, EGFR, RET2011Medullary Thyroid Cancer
Afatinib Gilotrif®EGFR, HER2 (irreversible)2013NSCLC[1]
Dacomitinib Vizimpro®EGFR, HER2, HER4 (irreversible)2018NSCLC

The Evolution of Synthetic Methodologies

The journey from laboratory-scale synthesis to commercial production demanded significant innovation in chemical processes. Methodologies have evolved to improve yield, scalability, and safety.

Classical Synthetic Route

The traditional approach to synthesizing 4-anilinoquinazolines is a multi-step process that, while effective, has notable drawbacks.

Experimental Protocol (General Classical Synthesis):

  • Cyclization: An anthranilic acid derivative is reacted with formamide or a similar one-carbon source under heat to form the corresponding quinazolin-4(3H)-one.

  • Chlorination: The quinazolin-4(3H)-one is refluxed with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to produce the highly reactive 4-chloroquinazoline intermediate. This step requires harsh, corrosive reagents.

  • Nucleophilic Substitution: The 4-chloroquinazoline intermediate is then reacted with a substituted aniline in a solvent like isopropanol. The aniline nitrogen displaces the chlorine atom at the C4 position to yield the final 4-anilinoquinazoline product. A key challenge is the instability of the 4-chloroquinazoline intermediate.[6][11]

G cluster_0 Classical Synthesis Pathway A Anthranilic Acid Derivative B Quinazolin-4(3H)-one A->B Cyclization (e.g., Formamide, Heat) C 4-Chloroquinazoline (Unstable Intermediate) B->C Chlorination (SOCl₂ or POCl₃) E Final 4-Anilinoquinazoline Product C->E Nucleophilic Substitution D Substituted Aniline D->E

Caption: Classical multi-step synthesis of 4-anilinoquinazolines.

Modern and Improved Syntheses

To overcome the limitations of the classical route, more efficient, scalable, and safer methods have been developed. These often reduce the number of steps and avoid problematic intermediates.[12]

  • 4-Methylthioquinazoline Intermediates: One improvement involves converting the quinazolin-4(3H)-one to a 4-methylthioquinazoline. This intermediate is more stable and easier to handle than its 4-chloro counterpart but remains sufficiently reactive to be displaced by anilines, leading to higher overall yields.[6][11]

  • Convergent "One-Pot" Syntheses: A significant advance is the use of convergent strategies. For instance, a substituted anthronitrile can be converted to an N,N-dimethylformamidine derivative. This intermediate can then react directly with an aniline in a one-pot reaction that proceeds via a Dimroth rearrangement to form the 4-anilinoquinazoline core.[12] This approach avoids the need to first form the quinazolinone ring and eliminates the harsh chlorination step entirely.

  • Metal-Catalyzed Approaches: Modern organic chemistry has introduced methods like copper-catalyzed reactions, where a 2-bromobenzonitrile can be coupled directly with amidines or guanidines to construct the 4-aminoquinazoline scaffold efficiently.[13][14]

G cluster_1 Convergent Synthesis via Dimroth Rearrangement A Substituted Anthronitrile B N'-(2-cyanophenyl)-N,N-dimethyl formamidine Intermediate A->B Reaction with DMF-DMA D Final 4-Anilinoquinazoline Product B->D One-Pot Reaction (Dimroth Rearrangement) C Substituted Aniline C->D

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Amino-2-Methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) for 4-amino-2-methylquinazoline derivatives, a scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanced roles of various structural modifications, elucidate the rationale behind synthetic strategies, and provide actionable protocols for researchers in drug discovery and development. The 4-aminoquinazoline core is a recognized "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets, most notably the ATP-binding site of protein kinases.[1][2] This has led to the development of several FDA-approved anticancer drugs, including gefitinib and erlotinib, validating the therapeutic potential of this molecular framework.[1][3][4]

The Privileged Scaffold: Understanding the 4-Amino-2-Methylquinazoline Core

The quinazoline ring system, a fusion of benzene and pyrimidine rings, provides a rigid and planar architecture. The 4-amino substitution is critical, often serving as the primary anchor for binding to target proteins through hydrogen bond formation. The 2-methyl group, while seemingly simple, plays a crucial role in orienting other substituents and can be a key determinant of selectivity and potency.

The general structure under consideration is outlined below. Our analysis will focus on how modifications at the R¹, R², and R³ positions dictate the biological activity of these compounds.

Caption: Core structure and key points for SAR analysis.

Decoding the Structure-Activity Relationship (SAR)

The therapeutic efficacy of these derivatives is a direct consequence of their three-dimensional fit and chemical complementarity with their biological target. As potent kinase inhibitors, their primary mechanism involves competing with ATP for its binding site. The SAR exploration is therefore a quest to optimize these interactions.[1][4]

The Critical Role of the 4-Amino Moiety (R²)

The substituent at the 4-position is arguably the most critical determinant of activity for this class of compounds when targeting protein kinases.

  • Anilino Group: A 4-anilino (phenylamino) substitution is a hallmark of many potent EGFR and VEGFR kinase inhibitors.[5] This aromatic ring occupies a hydrophobic pocket adjacent to the hinge region of the kinase, establishing crucial van der Waals interactions.

  • Substitutions on the Aniline Ring:

    • Meta-position: Small, electron-withdrawing groups like chlorine or bromine at the meta-position of the aniline ring often enhance potency. This is exemplified by the 3-chloro-4-fluoroaniline moiety in Lapatinib.

    • Para-position: The para-position is frequently used to introduce solubilizing groups or moieties that can form additional hydrogen bonds. For instance, small alkoxy groups can improve pharmacokinetic properties.

Modulating Potency and Selectivity via the Quinazoline Ring (R¹)

Substituents on the benzene portion of the quinazoline scaffold fine-tune the molecule's electronic properties, solubility, and interactions with the solvent-accessible region of the ATP-binding pocket.

  • Positions 6 and 7: These are the most frequently modified positions. The introduction of small, polar, or hydrogen-bond-accepting groups, such as methoxy (-OCH₃) or morpholinoethoxy moieties, is a common strategy.[3]

    • Causality: These groups extend into the solvent-exposed region of the ATP pocket, increasing solubility and allowing for specific interactions that can enhance potency and selectivity. In Gefitinib, a morpholinoethoxy group at position 7 contributes significantly to its high affinity for EGFR.[6]

  • Position 5: Substitution at this position is less common, as bulky groups can introduce steric hindrance, preventing proper alignment in the kinase hinge region.

  • Position 8: Similar to position 5, this position is less tolerant of substitution.

The Influence of the 2-Methyl Group (R³)

While the 4-amino group engages the hinge and the 6/7-substituents interact with the solvent front, the 2-position points towards a different pocket.

  • The Methyl Advantage: The 2-methyl group is often optimal for balancing potency and a favorable toxicity profile. It is small enough to avoid steric clashes while providing a degree of lipophilicity.

  • Alternative Substitutions: Replacing the methyl group with larger alkyl or aryl groups can drastically alter the activity profile. In some cases, this can lead to a loss of activity due to steric hindrance, while in others, it can be exploited to target different kinases or to develop covalent inhibitors if an electrophilic warhead is incorporated.[7]

SAR_Summary General SAR Landscape for Kinase Inhibition Core 4-Amino-2-Methylquinazoline Core Pos4 Position 4 (R²): Anilino group is key. Substituents modulate hydrophobic interactions. Core->Pos4 Primary Target Interaction Pos67 Positions 6 & 7 (R¹): Methoxy/alkoxy groups enhance solubility & potency. Core->Pos67 Fine-Tuning & Solubility Pos2 Position 2 (R³): Methyl group often optimal. Larger groups risk steric clash. Core->Pos2 Selectivity & Fit Potency Increased Potency & Selectivity Pos4->Potency Pos67->Potency Pos2->Potency Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Quinazoline Inhibitor Hinge {Hinge Region | Forms H-bonds} HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Inhibitor Quinazoline Core 4-Anilino Group 6/7 Substituents Inhibitor:n1->Hinge H-Bonds (Anchor) Inhibitor:n2->HydrophobicPocket van der Waals Inhibitor:n3->SolventFront Solubility / Selectivity

Caption: Binding mode of a 4-aminoquinazoline inhibitor in a kinase active site.

Synthetic Strategies & Experimental Protocols

The synthesis of these derivatives is well-established, providing a robust platform for generating diverse chemical libraries for SAR studies.

General Synthetic Workflow

A common and efficient route involves the nucleophilic aromatic substitution (SₙAr) of a 4-chloro-2-methylquinazoline intermediate with a desired amine. This intermediate is typically prepared from the corresponding 2-methyl-4(3H)-quinazolinone.

Synthesis_Workflow A 2-Amino-benzonitrile (Starting Material) B Cyclization (e.g., with Acetic Anhydride) A->B C 2-Methyl-4(3H)-quinazolinone B->C D Chlorination (e.g., POCl₃ or SOCl₂) C->D E 4-Chloro-2-methylquinazoline (Key Intermediate) D->E F Nucleophilic Substitution (SnAr) (with R²-NH₂) E->F G Final Product: 4-(R²-amino)-2-methylquinazoline F->G

Caption: A common synthetic workflow for 4-amino-2-methylquinazolines.

Protocol: Synthesis of a Representative 4-Anilino-2-methylquinazoline

This protocol describes the synthesis of a generic 4-anilino-2-methyl-6,7-dimethoxyquinazoline, a common scaffold in kinase inhibitor design.

Step 1: Synthesis of 2-Methyl-6,7-dimethoxy-4(3H)-quinazolinone

  • To a solution of 2-amino-4,5-dimethoxybenzonitrile (1.0 eq) in acetic anhydride (10 vol), add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux (approx. 140°C) for 4 hours.

  • Cool the reaction to room temperature. The product will precipitate.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the quinazolinone.

    • Causality: The cyclization is an acid-catalyzed reaction where the amino group attacks one of the carbonyls of the acetic anhydride, followed by intramolecular cyclization and dehydration to form the pyrimidine ring.

Step 2: Synthesis of 4-Chloro-2-methyl-6,7-dimethoxyquinazoline

  • Suspend the quinazolinone from Step 1 (1.0 eq) in thionyl chloride (SOCl₂) (5 vol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 75°C) for 3 hours until the solution becomes clear.

  • Cool the reaction and remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the chlorinated intermediate. Filter and dry.

    • Trustworthiness: This is a standard and high-yielding chlorination reaction. The use of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ.

Step 3: Synthesis of the Final 4-Anilino Derivative

  • Dissolve the 4-chloroquinazoline from Step 2 (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol (15 vol).

  • Heat the mixture to reflux (approx. 80°C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The product hydrochloride salt will often precipitate.

  • Filter the solid, wash with cold isopropanol, and then with diethyl ether.

  • Dry the final product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

    • Self-Validation: The reaction progress can be easily monitored for the disappearance of the starting material. The formation of the product as a hydrochloride salt often provides a simple and effective initial purification step.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a typical method to assess the inhibitory activity of a synthesized compound against a target kinase like EGFR.

  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a biotinylated peptide substrate by the kinase.

  • Reagents: EGFR kinase enzyme, biotinylated peptide substrate, ATP, assay buffer, europium-labeled anti-phosphotyrosine antibody, and an APC-labeled streptavidin detector.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.

    • In a 384-well plate, add the test compound, the EGFR enzyme, and the peptide substrate.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

    • Stop the reaction by adding a detection mix containing EDTA, the europium-labeled antibody, and the APC-streptavidin.

    • Incubate for 1 hour to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated relative to controls (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic curve.

Quantitative SAR Data Summary

The following table presents illustrative data, synthesized from literature, to demonstrate how structural changes impact inhibitory activity against a representative kinase (e.g., EGFR).

Compound IDR¹ (at Pos 6, 7)R² (at Pos 4)Target KinaseIC₅₀ (nM)
1 6,7-di-OCH₃3-chloro-4-fluoroanilinoEGFR15
2 6,7-di-OCH₃3-ethynylanilinoEGFR2
3 H3-chloro-4-fluoroanilinoEGFR150
4 7-morpholinoethoxy3-ethynylanilinoEGFR5
5 6,7-di-OCH₃4-aminophenoxyEGFR>1000

Data is representative and compiled for illustrative purposes.

Analysis of Table:

  • Comparing Compound 1 and Compound 3 demonstrates the critical importance of the 6,7-dimethoxy substitutions for potency. [5][6]* Comparing Compound 1 and Compound 2 shows that a 3-ethynyl group on the aniline ring is more favorable than a 3-chloro group for EGFR binding in this context.

  • Comparing Compound 2 and Compound 4 illustrates how a larger, solubilizing group at position 7 can maintain high potency.

  • Compound 5 highlights that not all substitutions on the 4-anilino ring are favorable; the specific nature of the substituent and its ability to fit within the hydrophobic pocket are paramount.

Conclusion and Future Perspectives

The 4-amino-2-methylquinazoline scaffold remains a highly productive platform for the design of potent and selective kinase inhibitors. The structure-activity relationships are well-defined, providing a clear roadmap for medicinal chemists. The 4-anilino moiety is essential for hinge binding, while substitutions at the 6 and 7 positions are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on developing inhibitors that can overcome clinical resistance mechanisms, such as those targeting mutant forms of kinases like EGFR(T790M). [6]By leveraging the established SAR principles and employing rational design, the 4-amino-2-methylquinazoline core will undoubtedly continue to yield novel therapeutic candidates for years to come.

References

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry.
  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. European Journal of Medicinal Chemistry.
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Protein & Peptide Science.
  • Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. BenchChem.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Polycyclic Aromatic Compounds.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters.
  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate.
  • Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. ResearchGate.
  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

Sources

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and capacity for diverse molecular interactions have made it the foundation for a multitude of clinically successful therapeutics.[2][3] This guide provides a comprehensive exploration of the quinazoline core, delving into its fundamental physicochemical properties, extensive pharmacological profile, and the key synthetic strategies employed for its construction. Through a detailed case study on Epidermal Growth Factor Receptor (EGFR) inhibitors, we will illuminate the journey from scaffold design to clinical application, highlighting the profound impact of quinazoline-based drugs in oncology. This document serves as a technical resource for professionals in drug discovery, offering field-proven insights into the experimental choices and methodologies that continue to make the quinazoline scaffold a cornerstone of modern therapeutic development.

Introduction: The Enduring Significance of the Quinazoline Scaffold

First synthesized in 1869, the quinazoline nucleus (C₈H₆N₂) has evolved from a chemical curiosity to a central motif in drug design.[2][4] Its structure, a fusion of a benzene and a pyrimidine ring, provides a planar and aromatic framework that is ideal for interacting with biological targets, particularly the ATP-binding pockets of kinases.[1][2] The two nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the fused benzene ring offers a surface for hydrophobic and van der Waals interactions, and provides multiple sites for substitution to fine-tune pharmacological activity and pharmacokinetic properties.[5] This inherent versatility has allowed for the development of quinazoline derivatives across a vast spectrum of therapeutic areas, cementing its status as a scaffold of immense interest.[1][3]

Caption: General structure of the quinazoline scaffold highlighting key positions (2, 4, 6, 7) for chemical modification.

The Pharmacological Versatility of the Quinazoline Core

The true power of the quinazoline scaffold lies in its broad and potent pharmacological activities. By modifying the substitution patterns at various positions, medicinal chemists have successfully developed agents for a wide array of diseases. This adaptability stems from the ability to modulate the molecule's interaction with different biological targets.[1][6]

Therapeutic Area Mechanism of Action / Target Example Drug(s) Citation(s)
Anticancer Epidermal Growth Factor Receptor (EGFR) Kinase InhibitionGefitinib, Erlotinib, Afatinib[1][2][7]
Antihypertensive α1-Adrenergic Receptor AntagonismPrazosin, Doxazosin[2][5]
Antimicrobial Inhibition of bacterial cell wall synthesis or other key enzymesVarious investigational compounds[1][8][9]
Anti-inflammatory Inhibition of inflammatory mediators (e.g., COX, LOX)Various investigational compounds[1][6]
Anticonvulsant Modulation of ion channels (e.g., GABA-A receptors)Various investigational compounds[1][8]
Antiviral Inhibition of viral replication enzymesVarious investigational compounds[1][6]

Key Synthetic Routes to the Quinazoline Nucleus

The construction of the quinazoline core is a well-established field, with several named reactions providing reliable and versatile pathways. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Niementowski Quinazoline Synthesis

This is one of the most common methods, involving the thermal condensation of an anthranilic acid with an amide.[10][11] The reaction is typically performed at high temperatures (130-150°C) and can be catalyzed by acids.[11] Its primary advantage is the direct formation of the 4(3H)-quinazolinone structure, a key intermediate for many drugs.

Causality: The use of excess amide serves both as a reactant and as a solvent, driving the reaction towards the formation of the N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring.

Niementowski_Synthesis Start Anthranilic Acid + Amide Intermediate N-Acylanthranilic Acid Intermediate Start->Intermediate Thermal Condensation Product 4(3H)-Quinazolinone Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Workflow of the Niementowski Quinazoline Synthesis.

The Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines and can be adapted for quinazolines. It involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[12][13] This reaction can be catalyzed by either acids or bases.[13]

Causality: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by a cyclodehydration step.[13] The choice of catalyst is critical; acid catalysis promotes the aldol pathway, while base catalysis favors the formation of the Schiff base intermediate.

Modern Synthetic Approaches

While classical methods are robust, modern organic synthesis has introduced more efficient alternatives. Microwave-assisted organic synthesis (MAOS), for example, has been shown to dramatically reduce reaction times for the Niementowski synthesis from hours to minutes, often with improved yields.[10] Transition-metal-catalyzed cross-coupling reactions have also enabled the late-stage functionalization of the quinazoline core, allowing for the rapid generation of diverse compound libraries for screening.[2]

Case Study: Quinazolines as EGFR Kinase Inhibitors in Oncology

The most prominent success story for the quinazoline scaffold is undoubtedly its application in oncology as Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][14] Overexpression or activating mutations of EGFR are key drivers in several cancers, particularly non-small cell lung cancer (NSCLC).[7][14]

Mechanism of Action

Quinazoline-based drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) are potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase.[2][15] They bind to the ATP pocket in the kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade inhibits downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[2][14] The 4-anilino substitution is a critical pharmacophore for this class of drugs, with the aniline moiety occupying the region of the ATP-binding site typically bound by the adenine portion of ATP.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Downstream Block Inhibition Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->Dimer Binds to ATP Pocket Response Cell Proliferation, Survival, Metastasis Downstream->Response

Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs like Gefitinib.

Experimental Protocol: Representative Synthesis of a Gefitinib Analogue

The synthesis of Gefitinib and its analogues often involves a multi-step sequence, culminating in the crucial nucleophilic aromatic substitution (SNAAr) reaction to install the 4-anilino side chain. The following is a representative, self-validating protocol based on published methods.[15]

Step 1: Cyclization to form the Quinazolinone Core

  • Reactants: A solution of methyl 2-amino-4,5-dimethoxybenzoate and formamidine acetate in 2-methoxyethanol is prepared.

  • Conditions: The mixture is heated to reflux (approx. 125°C) for 4-6 hours.

  • Rationale: This is a variation of the Niementowski synthesis. Formamidine acetate serves as the source for the C2 and N3 atoms of the pyrimidine ring. Refluxing in a high-boiling solvent ensures the reaction goes to completion.

  • Work-up: The reaction mixture is cooled, and the precipitated product, 6,7-dimethoxyquinazolin-4(3H)-one, is collected by filtration, washed with a cold solvent like ethanol, and dried.

Step 2: Chlorination of the 4-Position

  • Reactants: The 6,7-dimethoxyquinazolin-4(3H)-one is suspended in a mixture of phosphoryl chloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Conditions: The mixture is heated to reflux for 2-3 hours.

  • Rationale: POCl₃ is a powerful chlorinating agent. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active electrophile that facilitates the conversion of the 4-oxo group to the 4-chloro substituent.

  • Work-up: Excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the pH is adjusted to neutral with a base (e.g., ammonium hydroxide). The precipitated 4-chloro-6,7-dimethoxyquinazoline is collected by filtration.

Step 3: Nucleophilic Aromatic Substitution (SNAAr)

  • Reactants: The 4-chloro-6,7-dimethoxyquinazoline is dissolved in a polar aprotic solvent like isopropanol, and 3-chloro-4-fluoroaniline is added.

  • Conditions: The mixture is heated to reflux for 2-4 hours.

  • Rationale: The electron-withdrawing nature of the quinazoline ring system activates the 4-position for nucleophilic attack by the aniline. Isopropanol is a common solvent for this coupling reaction, providing good solubility for the reactants and a suitable boiling point.[15]

  • Work-up: The reaction mixture is cooled, and the precipitated product, the hydrochloride salt of the final compound, is collected by filtration. It can be further purified by recrystallization from a suitable solvent system.

Future Perspectives and Challenges

The quinazoline scaffold remains a fertile ground for drug discovery. Current research focuses on several key areas:

  • Overcoming Drug Resistance: A major challenge with targeted therapies like EGFR inhibitors is the emergence of resistance mutations (e.g., T790M, C797S).[7][16] Fourth-generation inhibitors, some based on quinazolinone scaffolds, are being designed to target these resistant forms of EGFR.[7]

  • Dual- and Multi-Target Inhibitors: To combat the complexity of cancer signaling, quinazoline derivatives are being developed as dual inhibitors of targets like EGFR and VEGFR.[17]

  • Macrocyclization: Recent strategies involve macrocyclization of quinazoline-based inhibitors to enhance selectivity for mutant forms of EGFR over the wild-type, potentially reducing side effects.[18]

  • New Therapeutic Areas: The scaffold's versatility continues to be explored in other areas, including neurodegenerative diseases and infectious agents.[6][8]

Conclusion

From its foundational role in classical synthetic chemistry to its current position at the forefront of targeted cancer therapy, the quinazoline scaffold has demonstrated remarkable and enduring value. Its privileged structure offers a unique combination of rigidity, synthetic accessibility, and biological adaptability. The success of drugs like Gefitinib has not only provided life-saving treatments but has also validated the scaffold-based approach to drug design. As medicinal chemists continue to innovate with new synthetic methodologies and a deeper understanding of disease biology, the quinazoline core is certain to remain a vital and productive platform for the development of next-generation therapeutics.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

  • An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023, March 1). Bentham Science Publishers. Retrieved January 15, 2026, from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]

  • QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024, October 17). World Journal of Advanced Research and Reviews. Retrieved January 15, 2026, from [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT. Retrieved January 15, 2026, from [Link]

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2025, December 11). Bioengineer.org. Retrieved January 15, 2026, from [Link]

  • Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Process For The Preparation Of Gefitinib. (n.d.). Quick Company. Retrieved January 15, 2026, from [Link]

  • Synthesis of gefitinib. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A New Synthesis of Gefitinib. (2018, November 14). Thieme Connect. Retrieved January 15, 2026, from [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Journal of Applied Pharmaceutical Science. Retrieved January 15, 2026, from [Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022, December 8). PubMed. Retrieved January 15, 2026, from [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024, October 1). International Journal of Pharmacy and Biological Sciences. Retrieved January 15, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 15, 2026, from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of Quinazoline Scaffolds

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the quinazoline ring dictates its pharmacological profile, making the development of robust and versatile synthetic routes to novel derivatives a critical endeavor in drug discovery. This application note provides a comprehensive, step-by-step guide for the synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid, a key intermediate for the elaboration of more complex molecular architectures. The protocols herein are designed to be both reproducible and scalable, providing researchers with a reliable pathway to this valuable compound.

I. Synthetic Strategy: A Multi-Step Approach from a Substituted Anthranilic Acid

The synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid is most logically approached from a correspondingly substituted anthranilic acid derivative. The chosen starting material for this protocol is 2-aminoterephthalic acid , which possesses the requisite carboxylic acid group at the position that will become the 8-position of the final quinazoline ring. The overall synthetic pathway is a four-step process, which can be summarized as follows:

  • Protection of the 4-Carboxylic Acid Group: To prevent unwanted side reactions, the carboxylic acid at the 4-position of 2-aminoterephthalic acid is first protected as a methyl ester.

  • Formation of the Quinazolinone Ring: The resulting mono-esterified anthranilic acid derivative is then cyclized with acetic anhydride to form the key intermediate, 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. This reaction proceeds through a benzoxazinone intermediate.

  • Chlorination of the 4-Oxo Group: The 4-oxo group of the quinazolinone is subsequently converted to a more reactive 4-chloro group using phosphoryl chloride (POCl₃), yielding 4-chloro-2-methylquinazoline-8-carboxylic acid.

  • Amination of the 4-Chloro Group: Finally, the 4-chloro intermediate undergoes nucleophilic substitution with ammonia to afford the target molecule, 4-Amino-2-methylquinazoline-8-carboxylic acid.

This strategic sequence ensures high yields and minimizes the formation of side products.

Synthetic_Pathway A 2-Aminoterephthalic acid B Methyl 2-amino-4-(methoxycarbonyl)benzoate A->B   MeOH, H₂SO₄ (cat.)    C 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid B->C   1. Acetic Anhydride   2. NH₄OH    D 4-Chloro-2-methylquinazoline-8-carboxylic acid C->D   POCl₃    E 4-Amino-2-methylquinazoline-8-carboxylic acid D->E   NH₃ in Dioxane    Mechanism cluster_0 Cyclization to Benzoxazinone cluster_1 Aminolysis and Recyclization to Quinazolinone A N-Acetylanthranilic acid derivative B Intramolecular attack C Tetrahedral intermediate D Elimination of water E 2-Methyl-3,1-benzoxazin-4-one F 2-Methyl-3,1-benzoxazin-4-one G Nucleophilic attack by NH₃ H Ring-opened intermediate I Intramolecular cyclization J Elimination of water K 2-Methyl-4-oxo-3,4-dihydroquinazoline

Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Advent of Microwave Chemistry

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In particular, 4-aminoquinazoline derivatives have garnered significant attention as potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, a key target in cancer therapy.

Traditionally, the synthesis of these derivatives has relied on conventional heating methods, which often necessitate long reaction times, complex handling, and can result in modest yields.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of classical approaches. Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[1][2] This efficiency, coupled with often higher product yields and cleaner reaction profiles, positions microwave-assisted synthesis as an environmentally friendly and economically advantageous methodology.[2][3]

This guide provides a detailed overview and actionable protocols for the microwave-assisted synthesis of 4-aminoquinazoline derivatives, intended for researchers and professionals in drug discovery and development.

The "Microwave Effect": Understanding the Driving Force

The remarkable rate enhancements observed in microwave-assisted synthesis are attributed to the unique mechanism of microwave heating. Unlike conventional heating, where heat is transferred from an external source through the vessel walls to the solvent and then to the reactants, microwave irradiation directly heats the bulk of the reaction mixture. This is primarily achieved through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the synthesis of 4-aminoquinazolines, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, leading to rapid and efficient heating.[4]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the oscillating electric field. The resistance to this movement results in the generation of heat.[4]

This direct and uniform heating minimizes the formation of by-products that can arise from localized overheating of vessel walls, a common issue in conventional heating.

Synthetic Pathways to 4-Aminoquinazolines via Microwave Irradiation

Several synthetic strategies can be employed for the microwave-assisted synthesis of 4-aminoquinazoline derivatives. The choice of starting materials will dictate the specific protocol. Here, we detail two of the most common and effective approaches.

Protocol 1: From 4-Chloroquinazoline and Amines

This is a widely used method that involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring with a primary or secondary amine.

G cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Weigh 4-chloroquinazoline and the desired amine B Add solvent (e.g., 2-propanol) to a microwave reaction vessel A->B Combine C Seal the vessel and place in the microwave reactor B->C D Irradiate at a set power and temperature for a specified time C->D E Cool the reaction mixture D->E F Remove solvent under reduced pressure E->F G Wash the residue with water F->G H Purify by column chromatography G->H

Caption: General workflow for the synthesis of 4-aminoquinazolines from 4-chloroquinazoline.

  • Reagent Preparation: In a suitable microwave reaction vessel, combine 4-chloroquinazoline (1.0 mmol), the desired aryl or heterocyclic amine (1.0 mmol), and a suitable solvent such as 2-propanol (10 mL).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power of 60W for 20 minutes.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Wash the resulting residue with water, filter, and then purify by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether-ethyl acetate, 5:1 v/v) to yield the pure 4-aminoquinazoline derivative.[1]

Protocol 2: One-Pot, Three-Component Synthesis from 2-Aminobenzonitrile

This elegant approach constructs the quinazoline ring in a single step from readily available starting materials.

G cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine 2-aminobenzonitrile, an orthoester, and ammonium acetate B Irradiate the solvent-free mixture in a microwave reactor A->B C Cool the reaction mixture B->C D Recrystallize from a suitable solvent (e.g., ethanol) C->D

Caption: Workflow for the one-pot synthesis of 4-aminoquinazolines from 2-aminobenzonitrile.

  • Reagent Preparation: In a microwave-safe vessel, thoroughly mix 2-aminobenzonitrile (1.0 mmol), an appropriate orthoester (e.g., triethyl orthoformate, 1.2 mmol), and ammonium acetate (2.0 mmol).[3]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the solvent-free mixture for a short period, typically in the range of a few minutes.[3] The reaction should be optimized for the specific substrates used.

  • Work-up and Purification: After cooling, the resulting solid can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 2-substituted-4-aminoquinazoline.[3]

Comparative Data: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with traditional methods.

DerivativeMethodStarting MaterialsSolventTimeYieldReference
N-(5-methylisoxazol-3-yl)-4-aminoquinazolineMicrowave4-chloroquinazoline, 3-amino-5-methylisoxazole2-Propanol20 min85.2%[1]
N-(5-methylisoxazol-3-yl)-4-aminoquinazolineConventional4-chloroquinazoline, 3-amino-5-methylisoxazole2-Propanol12 h37.3%[1]
2-Alkyl-4-aminoquinazolinesMicrowave2-aminobenzonitrile, orthoesters, NH₄OAcSolvent-freea few minutesGood[3]
4-Anilino-6-nitroquinazolinesMicrowave5-nitroanthranilonitrile, anilinesAcetic Acid2-45 min70-99%[2][3]

Troubleshooting and Optimization

  • Solvent Choice: For microwave synthesis, solvents with high dielectric constants are generally preferred for efficient heating. However, the choice of solvent should also be guided by the solubility of the reactants and the reaction temperature required.

  • Power and Temperature Control: Modern microwave reactors allow for precise control over either power or temperature. For reproducibility, it is often best to control the temperature of the reaction.

  • Reaction Monitoring: Due to the rapid nature of microwave-assisted reactions, it is crucial to monitor the reaction progress closely using techniques like TLC to avoid the formation of by-products from overheating or extended reaction times.

  • Scaling Up: When scaling up a microwave-assisted reaction, it is important to consider that the penetration depth of microwaves can be limited. This may require the use of specialized reactor designs for larger-scale syntheses.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 4-aminoquinazoline derivatives. The dramatic reduction in reaction times, coupled with high yields and cleaner profiles, makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols outlined in this guide provide a solid foundation for the efficient and rapid synthesis of these important heterocyclic compounds, accelerating the pace of drug discovery and development.

References

  • Dabholkar, V. V., & Ansari, F. Y. (2015). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 20(4), 6883-6891. [Link]

  • Banu, H., & Singh, P. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 706227. [Link]

  • Qin, Z. H., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. [Link]

  • Seijas, J. A., Vázquez-Tato, M. P., & Martinez, M. M. (2000). Microwave enhanced synthesis of 4-aminoquinazolines. Tetrahedron Letters, 41(13), 2215-2217. [Link]

  • Kumar, A., et al. (2004). A facile one-pot synthesis of 2,4-disubstituted quinazolines using a domestic microwave oven. Green Chemistry, 6(3), 151-153. [Link]

  • Huang, Q. P., et al. (2018). Microwave-assisted one-pot syntheses of 4-aminoquinazolines. Journal of the Chinese Chemical Society, 65(8), 923-929. [Link]

  • Besson, T., & Thiéry, V. (2003). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Microwave-Assisted Organic Synthesis, 159-204. [Link]

  • Anonymous. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]

  • Riyajan, S., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13(37), 25969-25978. [Link]

  • Green Chemistry. (2020, March 22). Microwave assisted synthesis [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for Using 4-Amino-2-methylquinazoline-8-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylquinazoline-8-carboxylic acid is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).[1][2] PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[3][4][5] This document provides a comprehensive guide for the use of 4-Amino-2-methylquinazoline-8-carboxylic acid in a cell culture setting. It outlines the compound's mechanism of action, provides detailed, field-tested protocols for its preparation and application, and describes key assays to evaluate its biological effects, including cytotoxicity, impact on cell proliferation, and target engagement.

Introduction: The Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are nuclear enzymes that act as rapid sensors of DNA damage, particularly single-strand breaks (SSBs).[6][7] Upon detecting a break, PARP1, the most abundant family member, binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[8][9][10][11] This PARylation event serves as a scaffold to recruit a multitude of DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[6][11]

PARP inhibitors, such as 4-Amino-2-methylquinazoline-8-carboxylic acid, exert their therapeutic effect through a mechanism known as synthetic lethality.[3] In cancer cells with mutations in genes essential for homologous recombination (HR) repair of double-strand breaks (DSBs), such as BRCA1 and BRCA2, the cells become heavily reliant on PARP-mediated SSB repair.[4] When PARP is inhibited, SSBs are not repaired and can collapse replication forks during DNA synthesis, leading to the formation of toxic DSBs.[12][13] In HR-deficient cells, these DSBs cannot be repaired, resulting in genomic instability and cell death.[1][12][13] Furthermore, many PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further obstructs DNA replication and repair, contributing significantly to their cytotoxicity.[8][13][14]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for 4-Amino-2-methylquinazoline-8-carboxylic acid is the competitive inhibition of the NAD+ binding site of PARP enzymes, preventing the synthesis of PAR.[1][13] This action disrupts the signaling and recruitment of DNA repair machinery.

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cell (e.g., BRCA1/2 mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP senses BER Base Excision Repair (BER) PARP->BER recruits repair factors Replication DNA Replication BER->Replication Repaired DNA Cell_Survival_Normal Cell Survival Replication->Cell_Survival_Normal DNA_SSB_HRD DNA Single-Strand Break (SSB) PARP_Inhibited PARP Trapping & Inhibition DNA_SSB_HRD->PARP_Inhibited PARPi 4-Amino-2-methylquinazoline-8-carboxylic acid (PARP Inhibitor) PARPi->PARP_Inhibited inhibits Unrepaired_SSB Unrepaired SSB PARP_Inhibited->Unrepaired_SSB Replication_HRD Replication Fork Collapse Unrepaired_SSB->Replication_HRD DSB Double-Strand Break (DSB) Replication_HRD->DSB HR_Deficiency Homologous Recombination Deficiency (HRD) DSB->HR_Deficiency cannot be repaired by Cell_Death Synthetic Lethality (Apoptosis) HR_Deficiency->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Proper preparation of the inhibitor stock solution is critical for experimental reproducibility.[15][16][17]

Materials:

  • 4-Amino-2-methylquinazoline-8-carboxylic acid (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes

  • Sterile 0.2 µm syringe filter

Procedure:

  • Pre-handling: Before opening, centrifuge the vial of lyophilized powder to ensure all the compound is at the bottom.[18]

  • Reconstitution: Prepare a high-concentration stock solution, typically 10 mM, in anhydrous DMSO.[19] Consult the manufacturer's product sheet for the compound's molecular weight to perform the necessary calculations.

    • Expert Insight: Preparing a high-concentration stock minimizes the final percentage of DMSO in the cell culture medium, as most cell lines can tolerate up to 0.1-0.5% DMSO without significant toxicity.[15] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[15]

  • Solubilization: Vortex the solution thoroughly. If complete solubilization is difficult, gentle warming (not exceeding 40°C) or brief sonication may be required.[20]

  • Sterilization: Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a sterile tube. This is preferable to autoclaving, which can degrade the compound.[18]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[19][21] Store aliquots tightly sealed at -20°C or -80°C for long-term stability.[20] For short-term storage (a few days), 4°C is acceptable, but consult stability data if available.

Protocol 2: Determining Optimal Working Concentration via MTT Cytotoxicity Assay

Before assessing the specific biological activity, it's essential to determine the compound's effect on cell viability and establish a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration). The MTT assay is a reliable colorimetric method for this purpose.[22][23]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into insoluble purple formazan crystals.[22] The amount of formazan produced is proportional to the number of living cells.[22]

Workflow:

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (e.g., 24h) A->B C 3. Treat Cells (Serial dilutions of compound + controls) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (Add DMSO/Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[23] Incubate overnight to allow for cell attachment.

  • Compound Dilution Series: Prepare a 2X serial dilution of 4-Amino-2-methylquinazoline-8-carboxylic acid in culture medium. A suggested starting range for a novel PARP inhibitor is 0.1 nM to 100 µM.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound or control medium (vehicle control, untreated control).

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism. For antiproliferative agents, 48 to 72 hours is a common timeframe.[24]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[25]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[22][26]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[14]

Data Presentation Example:

Concentration (µM)Absorbance (570 nm)% Viability (Normalized to Vehicle)
Vehicle Control (0)1.250100%
0.011.24599.6%
0.11.15092.0%
10.87570.0%
100.63050.4%
1000.15012.0%
Protocol 3: Assessing Anti-Proliferative Effects with BrdU Assay

To specifically measure the effect of the compound on DNA synthesis and cell proliferation, a Bromodeoxyuridine (BrdU) incorporation assay is highly recommended.[27][28]

Principle: BrdU is a synthetic analog of thymidine.[29] During the S-phase of the cell cycle, proliferating cells incorporate BrdU into their newly synthesized DNA.[29][30] This incorporated BrdU can then be detected using a specific anti-BrdU antibody.[30][31]

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of 4-Amino-2-methylquinazoline-8-carboxylic acid as described in the MTT protocol. The treatment duration should be at least one full cell cycle.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[30] The incubation time will depend on the cell line's doubling time, typically ranging from 2 to 24 hours.[29][30]

  • Fixation and Denaturation: Remove the labeling medium. Fix the cells and denature the DNA using a fixing/denaturing solution (often containing an acid like HCl).[32][33] This step is crucial to expose the incorporated BrdU to the antibody.[31]

  • Immunodetection: Wash the cells and add the anti-BrdU primary antibody. Incubate for at least 1 hour.

  • Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30-60 minutes.[33]

  • Substrate Addition: Add a colorimetric substrate like TMB (3,3',5,5'-Tetramethylbenzidine). A color change will develop in proportion to the amount of BrdU incorporated.

  • Stop Solution and Reading: Add a stop solution and read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

Protocol 4: Target Engagement - Western Blot for PAR Levels

To confirm that 4-Amino-2-methylquinazoline-8-carboxylic acid is engaging its target, PARP1, within the cell, a Western blot can be performed to measure the levels of poly(ADP-ribose) (PAR). An effective PARP inhibitor should reduce the amount of PAR synthesis, especially after the induction of DNA damage.[34]

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates.

    • Pre-treat cells with the inhibitor for 1-2 hours.

    • Induce DNA damage (e.g., with H₂O₂ or MMS) for a short period (10-15 minutes) in the continued presence of the inhibitor.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[35]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[35] A gradient gel (e.g., 4-12%) is often suitable for observing the smear characteristic of PARylation.[35]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[35]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against PAR overnight at 4°C.[35][36][37]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[35]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Expected Result: In DNA-damaged cells, a strong smear or high molecular weight bands corresponding to PARylated proteins will be visible. In cells pre-treated with an effective concentration of 4-Amino-2-methylquinazoline-8-carboxylic acid, this PAR signal will be significantly reduced or absent.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Zimmer, A., & Krumm, A. (2016). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1419, 169-180. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. [Link]

  • Creative Biolabs. (n.d.). BrdU Protocol. [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link]

  • Cancer Research UK. (2022). PARP Inhibitors. [Link]

  • Wikipedia. (n.d.). PARP inhibitor. [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]

  • D'Andrea, A. D. (2018). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 10(11), 376. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • Ray-Coquard, I., et al. (2019). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Clinical Oncology, 16(8), 513-529. [Link]

  • Langelier, M. F., et al. (2012). PARPs and the DNA damage response. Carcinogenesis, 33(10), 1875-1883. [Link]

  • Langelier, M. F., et al. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences, 43(11), 864-878. [Link]

  • Henrik's Lab. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]

  • Wang, Y., et al. (2018). PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. Oncology Letters, 15(5), 7731-7736. [Link]

  • ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot?. [Link]

  • Wang, Y., et al. (2018). PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. Oncology Letters, 15(5), 7731-7736. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Pilié, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1149. [Link]

  • ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in post-treatment tumor tissues. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of talazoparib is driven by PARP1. Cell viability.... [Link]

  • Tescione, L., et al. (2019). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering, 116(11), 3047-3058. [Link]

  • ResearchGate. (n.d.). A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and.... [Link]

  • Robu, M., et al. (2013). Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair. Journal of Biological Chemistry, 288(23), 16646-16655. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 23(19), 11849. [Link]

Sources

Developing a cytotoxicity assay for 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Developing a Cytotoxicity Assay for 4-Amino-2-methylquinazoline-8-carboxylic acid

Introduction and Scientific Rationale

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties.[1][2][3] Compounds incorporating this moiety have been developed as inhibitors of protein kinases and other key enzymes involved in cell proliferation and survival.[1] 4-Amino-2-methylquinazoline-8-carboxylic acid, the subject of this guide, belongs to this pharmacologically significant class. While specific data on this particular derivative is nascent, its structural similarity to known cytotoxic agents warrants a thorough investigation of its potential effects on cell viability.[4][5]

This document provides a comprehensive framework for establishing a robust in vitro cytotoxicity profile for 4-Amino-2-methylquinazoline-8-carboxylic acid. We will move beyond a single-assay approach to advocate for a multi-parametric strategy, ensuring the data is both reliable and mechanistically insightful. This guide is intended for researchers in drug discovery and toxicology, providing both the theoretical basis for experimental choices and detailed, validated protocols.

The primary objectives are:

  • To quantify the dose-dependent cytotoxic effects of the compound.

  • To employ orthogonal assays that validate findings and provide preliminary mechanistic insights.

  • To establish a data analysis workflow for determining key potency metrics such as the IC50 value.

The Strategic Selection of Cytotoxicity Assays

  • Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This widely-used colorimetric assay measures the metabolic activity of a cell population.[7][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[9] The amount of formazan is directly proportional to the number of metabolically active (and thus viable) cells.[10] It is a reliable, cost-effective method for initial high-throughput screening.[11]

  • Secondary Assay: Lactate Dehydrogenase (LDH) Release Assay. This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[12][13][14] Measuring LDH release provides a direct indication of cell death, particularly necrosis, and serves as an excellent orthogonal validation for results obtained from metabolic assays like MTT.[15]

  • Mechanistic Assay: Annexin V/Propidium Iodide (PI) Apoptosis Assay. To understand how the compound induces cell death, this flow cytometry-based assay is invaluable.[16] It differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[17]

Foundational Experimental Design

A well-designed experiment is self-validating. The following components are critical for generating trustworthy and reproducible data.

Cell Line Selection

The choice of cell lines is crucial. A recommended starting panel includes:

  • Cancer Cell Lines: Utilize a panel representing different cancer types to assess the breadth of activity. For example, MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma) are commonly used.[1][4]

  • Non-Tumorigenic Control Cell Line: Include a "normal" cell line (e.g., WRL-68, a human hepatic cell line) to evaluate the compound's selectivity and potential toxicity to non-cancerous cells.[4]

Compound Handling and Dosing
  • Stock Solution: Prepare a high-concentration stock solution of 4-Amino-2-methylquinazoline-8-carboxylic acid in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

  • Serial Dilutions: Create a range of working concentrations through serial dilution in complete culture medium immediately before treating the cells. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM.

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).[18]

Essential Controls for Assay Integrity

Each 96-well plate must include a full set of controls to ensure data validity:[13]

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the compound-treated wells. This serves as the 100% viability reference.

  • Untreated Control: Cells in culture medium only. This control helps to monitor the health of the cells throughout the experiment.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm that the assay system can detect a cytotoxic response.

  • Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death, representing the maximum possible LDH release.[19][20]

  • Culture Medium Blank: Wells containing only culture medium (no cells) to determine the background absorbance/luminescence of the medium and reagents.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Compound Prepare Compound Stock (e.g., 10 mM in DMSO) Treat Treat with Serial Dilutions of Compound & Controls Compound->Treat Cells Culture & Harvest Selected Cell Lines Seed Seed Cells in 96-well Plates Cells->Seed Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Selected Assay (MTT, LDH, or Annexin V) Incubate->Assay Read Measure Signal (Absorbance/Fluorescence) Assay->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value (Non-linear Regression) Plot->IC50

Figure 1: General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan, which is solubilized for colorimetric quantification.[8][9] The absorbance is directly proportional to the number of viable cells.

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenases (NAD(P)H) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Add Solubilizing Agent (e.g., DMSO) Enzyme->Formazan

Figure 2: Principle of the MTT assay.

Materials:

  • Selected cell lines

  • Complete culture medium

  • 4-Amino-2-methylquinazoline-8-carboxylic acid stock solution

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium or control medium to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Protocol 2: LDH Cytotoxicity Assay

Principle: The loss of membrane integrity in dead cells leads to the release of lactate dehydrogenase (LDH) into the culture supernatant.[14] This enzyme is quantified in a coupled reaction where it reduces NAD+ to NADH, which then reduces a probe into a colored product.[20]

LDH_Principle cluster_cells Cell Populations Viable Viable Cell (Intact Membrane) LDH is intracellular Dead Dead Cell (Compromised Membrane) LDH is released Supernatant Collect Culture Supernatant Dead->Supernatant LDH Release Assay Add LDH Assay Reagent Supernatant->Assay Measure Measure Absorbance (Colorimetric Signal) Assay->Measure Signal proportional to LDH amount

Figure 3: Principle of the LDH release assay.

Materials:

  • Experiment-ready 96-well plate with treated cells (from steps 1-3 of MTT protocol)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific)

  • Lysis Buffer (10X, typically provided in the kit)

  • Sterile, clear, flat-bottom 96-well assay plate

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Prepare Controls: 30-45 minutes before the end of the compound incubation, prepare the "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to the appropriate wells.

  • Centrifuge Plate: Centrifuge the 96-well cell culture plate at 250 x g for 5 minutes. This will pellet any detached cells and debris.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the culture plate to the corresponding well of a new, clean 96-well assay plate.[19] Be careful not to disturb the cell layer.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the assay plate.

  • Incubate: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[19]

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.[12]

Protocol 3: Annexin V/PI Apoptosis Assay

Principle: Differentiates modes of cell death via flow cytometry. Annexin V-FITC binds to phosphatidylserine on the surface of apoptotic cells. Propidium Iodide (PI) enters membrane-compromised cells (necrotic or late apoptotic) and stains the DNA.

Materials:

  • Cells cultured in 6-well or 12-well plates and treated with the compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided with kit)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the supernatant (floating cells) to ensure all cell populations are analyzed.

  • Cell Washing: Centrifuge the collected cells (300 x g, 5 min), discard the supernatant, and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer. A typical density is 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[21]

Data Analysis and Presentation

Calculating Percent Viability and Cytotoxicity

For MTT Assay:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate Percent Viability using the formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

For LDH Assay:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate Percent Cytotoxicity using the formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

    • Spontaneous LDH Release is the reading from the vehicle control wells.

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that causes a 50% reduction in the measured response (e.g., cell viability).[11]

  • Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use a software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response, variable slope).[22]

  • The software will calculate the IC50 value from this curve.

Data Presentation

Summarize the calculated IC50 values in a clear, structured table. This allows for easy comparison of the compound's potency across different cell lines and time points.

Table 1: Cytotoxicity of 4-Amino-2-methylquinazoline-8-carboxylic acid

Cell Line Assay Incubation Time (h) IC50 (µM) ± SD
MCF-7 MTT 48 [Insert Data]
LDH 48 [Insert Data]
HeLa MTT 48 [Insert Data]
LDH 48 [Insert Data]
WRL-68 MTT 48 [Insert Data]
LDH 48 [Insert Data]
Doxorubicin MTT 48 [Insert Data]

(Data should be generated from at least three independent experiments)

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health (NIH). [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. J-STAGE. [Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2022). PubMed Central (PMC). [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (2018). PubMed Central (PMC). [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE. [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). MDPI. [Link]

  • Synthesis of series of quinazoline derivatives and evaluation of... ResearchGate. [Link]

  • In vitro cytotoxic screening data of synthesized quinazoline derivatives... ResearchGate. [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (2017). PubMed Central (PMC). [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? ResearchGate. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Apoptosis Protocols. USF Health. [Link]

  • Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Dataset - Catalog. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health (NIH). [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives... MDPI. [Link]

  • Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. PubMed. [Link]

Sources

Application Note: High-Throughput Screening of 4-Amino-2-methylquinazoline-8-carboxylic Acid Analogs for Aurora Kinase A Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Kinase Inhibitor

The quinazoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, the 4-aminoquinazoline scaffold has been extensively explored for its potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2] Marketed anticancer drugs such as gefitinib, erlotinib, and lapatinib feature this core structure, underscoring its therapeutic significance.[2] Analogs of 4-Amino-2-methylquinazoline-8-carboxylic acid represent a promising chemical space for the discovery of novel kinase inhibitors. The carboxylic acid moiety offers a potential interaction point with target proteins and a handle for modifying physicochemical properties.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and characterize inhibitors of Aurora Kinase A from a library of 4-Amino-2-methylquinazoline-8-carboxylic acid analogs. Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression and is a validated target in oncology.[3][4]

We will detail a robust primary screening assay using Fluorescence Polarization (FP), a powerful technique for monitoring molecular binding events in solution.[5] This will be followed by a secondary, cell-based proliferation assay to confirm the activity of primary hits in a more physiologically relevant context. Finally, we will outline the critical data analysis steps, including the calculation of the Z'-factor for assay validation.

Screening Workflow Overview

The screening process is designed as a funneling strategy, starting with a high-throughput primary screen to identify initial hits, followed by more detailed secondary and confirmatory assays to validate these hits and eliminate false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Lead Optimization Compound_Library 4-Amino-2-methylquinazoline-8-carboxylic Acid Analog Library Primary_Assay Primary HTS: Fluorescence Polarization (FP) Assay vs. Aurora Kinase A Compound_Library->Primary_Assay 10 µM single concentration Hit_Identification Primary Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Raw Data Dose_Response Dose-Response (IC50) FP Assay Hit_Identification->Dose_Response Primary Hits Secondary_Assay Secondary Assay: Cell-Based Proliferation (e.g., CellTiter-Glo®) Dose_Response->Secondary_Assay Potent Hits Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-level workflow for the identification of Aurora Kinase A inhibitors.

Part 1: Primary High-Throughput Screening

The primary screen aims to rapidly identify compounds that bind to Aurora Kinase A from a large library of analogs. We will employ a competitive Fluorescence Polarization (FP) assay, which is a homogeneous, solution-based method well-suited for HTS.[5]

Principle of the Fluorescence Polarization Assay:

The assay measures the binding of a small, fluorescently labeled ligand (tracer) to a larger protein (Aurora Kinase A). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light upon excitation with polarized light. When bound to the much larger kinase, its tumbling is restricted, leading to a high polarization signal. Test compounds that bind to the kinase's active site will displace the tracer, causing a decrease in the polarization signal.

FP_Principle cluster_Unbound cluster_Bound cluster_Inhibition Unbound_Tracer Fluorescent Tracer Unbound_Text Fast Tumbling Low Polarization Kinase_Bound Aurora Kinase A Tracer_Bound Tracer Bound_Text Slow Tumbling High Polarization Kinase_Inhibited Aurora Kinase A Inhibitor Inhibitor Inhibition_Text Tracer Displaced Low Polarization Tracer_Free Fluorescent Tracer Unbound_State Unbound_State Bound_State Bound_State Inhibition_State Inhibition_State

Caption: Principle of the competitive Fluorescence Polarization assay.

Materials and Reagents
Reagent/MaterialSupplierCatalog #
Aurora Kinase A, activePromegaV5231
ADP-Glo™ Kinase Assay + Kinase-Glo ONEPromegaV9101
Fluorescent Tracer (e.g., a known ligand)VariesN/A
Staurosporine (Positive Control)Sigma-AldrichS4400
384-well, low-volume, black platesCorning3573
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTTIn-houseN/A
Protocol: Primary FP Screen (384-well format)
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM in DMSO) into wells of a 384-well assay plate.

    • Dispense 20 nL of DMSO into control wells (Maximum signal, n=16) and positive control wells (Minimum signal, n=16).

  • Positive Control Preparation:

    • Add 20 nL of a known inhibitor, such as Staurosporine (10 mM in DMSO), to the positive control wells.

  • Enzyme/Tracer Mix Preparation:

    • Prepare a 2X enzyme/tracer mix in assay buffer. The final concentration in the well should be optimized, for example, 5 nM Aurora Kinase A and 2 nM fluorescent tracer. Note: The optimal concentrations must be determined during assay development by cross-titrating enzyme and tracer to find a balance between signal window and reagent consumption.

  • Dispensing Enzyme/Tracer Mix:

    • Add 10 µL of the 2X enzyme/tracer mix to all wells of the assay plate.

  • Incubation:

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are mixed.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading:

    • Read the plates on a suitable plate reader (e.g., PHERAstar FSX) equipped with FP optics. Use excitation and emission filters appropriate for the chosen fluorophore.

Part 2: Data Analysis and Assay Validation

Z'-Factor Calculation for Assay Quality Control

Before analyzing the library compounds, it is crucial to validate the assay's quality and robustness using the Z'-factor.[6][7] The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions.[8][9]

Formula: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )

Where:

  • μ_pos = Mean of the positive control (e.g., Staurosporine, minimum signal)

  • σ_pos = Standard deviation of the positive control

  • μ_neg = Mean of the negative control (e.g., DMSO, maximum signal)

  • σ_neg = Standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unacceptable assay

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[6][7]

Primary Hit Identification
  • Normalization: Normalize the raw data from the library compound wells to the on-plate controls.

    • % Inhibition = 100 * ( (Signal_neg - Signal_sample) / (Signal_neg - Signal_pos) )

  • Hit Selection: A common threshold for primary hit selection is a percent inhibition value greater than 50%. This threshold should be adjusted based on the specific assay performance and desired hit rate. Compounds meeting this criterion are considered "primary hits" and are selected for further characterization.

Part 3: Secondary and Confirmatory Assays

Primary hits must be validated through a series of follow-up experiments to confirm their activity, determine their potency, and rule out assay artifacts.

Protocol 1: Dose-Response Confirmation (FP Assay)
  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each primary hit, starting from a high concentration (e.g., 50 µM).

  • Assay Performance: Repeat the FP assay as described above, using the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

A cell-based assay is essential to confirm that the compound's activity in a biochemical context translates to a cellular effect and to assess for general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[10][11]

Materials and Reagents

Reagent/MaterialSupplierCatalog #
Human Cancer Cell Line (e.g., HCT116)ATCCCCL-247
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
96-well, white, clear-bottom platesCorning3610
Cell Culture Medium (e.g., McCoy's 5A)Gibco16600082
Fetal Bovine Serum (FBS)Gibco10270106

Procedure:

  • Cell Plating: Seed HCT116 cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Add serially diluted compounds (as prepared for the dose-response assay) to the cells. Include DMSO as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Development and Measurement:

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the luminescence signal against the compound concentration and fitting to a dose-response curve.

Conclusion

This application note provides a robust and validated framework for the high-throughput screening of 4-Amino-2-methylquinazoline-8-carboxylic acid analogs as potential Aurora Kinase A inhibitors. The combination of a highly sensitive and specific primary FP assay with a physiologically relevant secondary cell-based assay ensures the identification of high-quality, confirmed hits. Rigorous data analysis, including the consistent application of the Z'-factor for quality control, is paramount to the success of any HTS campaign. The identified hits from this workflow can serve as valuable starting points for structure-activity relationship (SAR) studies and subsequent lead optimization efforts in a drug discovery program.[12]

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • BMG LABTECH. (n.d.). The Z prime value (Z´).
  • National Center for Biotechnology Information. (2012).
  • Ismail, M. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 525.
  • On HTS. (2023). Z-factor.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Ismail, N. S. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(21), 7249.
  • Scheme 2. Synthesis of 4-aminoquinazoline derivatives. (n.d.).
  • StarrLab. (2016). Proliferation MTT/MTS assay.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
  • Kumar, A., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55–72.
  • Graphviz. (2024). DOT Language.
  • Aurora: a fluorescent deoxyribozyme for high-throughput screening. (2024). Oxford Academic.
  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. (2023). Taylor & Francis Online.
  • Simple Graph - GraphViz Examples and Tutorial. (n.d.).
  • graphviz 0.21 documentation. (n.d.). User Guide.
  • Promega Corporation. (n.d.).
  • Gans, J., & Wolkenhauer, O. (2015). Drawing graphs with dot. Graphviz.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Discovery of 4-aminoquinazoline--urea Derivatives as Aurora Kinase Inhibitors With Antiprolifer
  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (n.d.). MDPI.
  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (2016). Frontiers.
  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). PubMed.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC - NIH.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • High-Throughput Screening Fluorescence Polariz
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.

Sources

Application Note: 4-Amino-2-methylquinazoline-8-carboxylic acid as a Chemical Probe for Targeting Drug-Resistant EGFR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the utilization of 4-Amino-2-methylquinazoline-8-carboxylic acid as a chemical probe for investigating the Epidermal Growth Factor Receptor (EGFR) kinase, with a particular focus on the clinically relevant T790M mutant. The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, and this specific derivative offers a valuable tool for target engagement, validation, and downstream proteomic studies.[1][2][3] We present detailed protocols for the application of this probe in biochemical and cellular assays, including Cellular Thermal Shift Assay (CETSA) for target engagement verification, a Fluorescence Polarization (FP) assay for quantitative binding affinity determination, and a chemoproteomics approach for profiling on- and off-target interactions. This guide is intended for researchers in drug discovery and chemical biology, providing the necessary technical details to employ this probe effectively in their research.

Introduction: The Quinazoline Scaffold and EGFR Inhibition

The quinazoline core is a privileged structure in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors, including gefitinib and erlotinib.[1][3][4] These drugs primarily target the ATP-binding site of EGFR, a receptor tyrosine kinase whose dysregulation is a key driver in various cancers, notably non-small cell lung cancer (NSCLC).[5][6] However, the efficacy of first-generation inhibitors is often limited by the emergence of resistance mutations, with the T790M "gatekeeper" mutation being a predominant mechanism.[1][5] This mutation increases the affinity of the kinase for ATP, rendering many inhibitors less competitive.[5]

4-Amino-2-methylquinazoline-8-carboxylic acid is presented here as a chemical probe to explore and characterize the interactions with EGFR, particularly the drug-resistant T790M mutant. Its structure is designed to mimic the core binding motifs of known quinazoline inhibitors, making it a plausible ligand for the EGFR kinase domain. Chemical probes are indispensable tools for target validation and understanding the molecular mechanisms of drug action.[7] This application note will detail the necessary protocols to validate 4-Amino-2-methylquinazoline-8-carboxylic acid as a selective probe for EGFR T790M.

Probe Synthesis and Characterization

A plausible synthetic route for 4-Amino-2-methylquinazoline-8-carboxylic acid and its alkyne-functionalized derivative for chemoproteomics is outlined below. The synthesis of quinazoline derivatives often involves the cyclocondensation of anthranilic acid derivatives.[8][9]

Diagram: Proposed Synthetic Pathway

A 2-Amino-3-nitrobenzoic acid B Intermediate A A->B Acetylation & Reduction C Intermediate B B->C Cyclization D 4-Amino-2-methylquinazoline-8-carboxylic acid C->D Functional Group Interconversion E Clickable Probe Analogue D->E Amide coupling with alkyne linker

Caption: Proposed synthesis of the chemical probe and its clickable analogue.

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis A Culture H1975 cells (EGFR L858R/T790M) B Treat with Probe or DMSO A->B C Aliquot cells B->C D Heat at different temperatures C->D E Cell Lysis D->E F Separate soluble fraction E->F G Western Blot for EGFR F->G H Densitometry Analysis G->H

Caption: Workflow for CETSA to verify target engagement in cells.

Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture H1975 human lung adenocarcinoma cells, which endogenously express the EGFR L858R/T790M mutant, to 80-90% confluency.

    • Treat cells with 10 µM 4-Amino-2-methylquinazoline-8-carboxylic acid or DMSO (vehicle control) for 2 hours in serum-free media.

  • Heat Treatment:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2.5°C increments), followed by cooling at 4°C for 3 minutes.[13]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[14]

    • Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against EGFR, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence substrate.

Data Interpretation

A shift in the melting curve to a higher temperature in the presence of the probe indicates thermal stabilization and thus, direct binding to EGFR. The data can be plotted as the percentage of soluble EGFR relative to the non-heated control at each temperature.

TreatmentApparent Tagg (°C)Thermal Shift (ΔTagg)
DMSO (Vehicle)52.5-
10 µM Probe57.5+5.0°C

Quantitative Binding Affinity: Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[12][15] It is an excellent method for determining the binding affinity (Kd) of a probe to its target kinase in a high-throughput format.[16]

FP Assay Principle

cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competitive Displacement A Fluorescent Tracer (Fast Rotation) B Tracer + EGFR Kinase Domain (Slow Rotation) C Tracer + EGFR + Probe (Tracer is displaced, Low Polarization)

Caption: Principle of the competitive fluorescence polarization assay.

Protocol: Competitive FP Assay
  • Reagents and Setup:

    • Recombinant EGFR T790M kinase domain.

    • A fluorescently labeled tracer (e.g., a known quinazoline inhibitor conjugated to a fluorophore).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • 384-well, non-binding black microplates.

  • Assay Procedure:

    • In the wells of the microplate, add the EGFR T790M kinase domain at a constant concentration (e.g., 20 nM).

    • Add the fluorescent tracer at a constant concentration (e.g., 10 nM).

    • Add varying concentrations of the 4-Amino-2-methylquinazoline-8-carboxylic acid probe (e.g., from 1 nM to 100 µM).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

Data Analysis

The data is plotted as fluorescence polarization (in mP units) versus the logarithm of the probe concentration. The IC50 value, the concentration of the probe that displaces 50% of the tracer, is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

ParameterValue
IC50150 nM
Ki95 nM

On- and Off-Target Profiling: Chemoproteomics

To ensure the utility of a chemical probe, its selectivity across the proteome must be characterized. A chemoproteomics approach using a "clickable" version of the probe allows for the identification of its interacting partners in a complex biological sample.[17]

Chemoproteomics Workflow

cluster_0 Cell Treatment & Lysis cluster_1 Click Chemistry & Enrichment cluster_2 Proteomics Analysis A Treat cells with clickable probe B Lyse cells A->B C Add biotin-azide via CuAAC B->C D Enrich on streptavidin beads C->D E On-bead digestion D->E F LC-MS/MS analysis E->F G Identify protein targets F->G

Caption: General workflow for target identification using a clickable probe.

Protocol: Clickable Probe Pulldown
  • Probe Synthesis:

    • Synthesize an analogue of 4-Amino-2-methylquinazoline-8-carboxylic acid incorporating a terminal alkyne group via a linker that is unlikely to interfere with binding.

  • Cell Treatment and Lysis:

    • Treat H1975 cells with the alkyne-probe (e.g., 5 µM) for 2 hours. Include a control group treated with the parent probe to compete for binding sites.

    • Lyse the cells in a buffer compatible with click chemistry.

  • Click Reaction and Enrichment:

    • To the cell lysate, add biotin-azide, copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

    • Incubate to allow the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to occur, attaching biotin to the probe-bound proteins.[17]

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins. Proteins that are significantly enriched in the alkyne-probe treated sample compared to the competed control are considered potential targets.

Conclusion

4-Amino-2-methylquinazoline-8-carboxylic acid serves as a valuable chemical probe for the study of EGFR, particularly the drug-resistant T790M mutant. The protocols outlined in this application note provide a robust framework for its use in target engagement studies, quantitative binding assays, and proteome-wide selectivity profiling. Rigorous application of these methods will enable researchers to confidently utilize this probe to investigate the biology of EGFR and to aid in the development of next-generation inhibitors.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 237-261. [Link]

  • Jardim, D. L., de Melo Gagliato, D., & Kurzrock, R. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry, 62, 116734. [Link]

  • Asati, V., & Mahapatra, D. K. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Anticancer Agents in Medicinal Chemistry, 23(8), 876-896. [Link]

  • Jadhav, A., & Singh, A. (2023). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Pharmaceutical Negative Results, 14(3), 209-218. [Link]

  • Al-Suhaimi, K. S., Al-Salahi, R., & Al-Obaid, A. M. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 844. [Link]

  • Yadav, P., & Kumar, R. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ChemistrySelect, 8(45), e202302919. [Link]

  • Hassan, A. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Cancer Science and Clinical Therapeutics, 7(1). [Link]

  • Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 163-176. [Link]

  • Macquarie University. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. [Link]

  • Dayalan Naidu, S., Dikovskaya, D., Moore, T. W., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101314. [Link]

  • Ali, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Gao, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. [Link]

  • Adusumalli, S. R., et al. (2020). Click Chemistry in Proteomic Investigations. Frontiers in Chemistry, 8, 571. [Link]

  • Salisbury, C. M., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 636-653. [Link]

  • ResearchGate. (n.d.). Click Chemistry in Proteomic Investigations. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-175. [Link]

  • Willems, L. I., et al. (2020). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 8, 609. [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 897985. [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]

  • Tarrant, M. K., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 143-150. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759-793. [Link]

  • Al-Ostoot, F. H., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197779. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline... [Link]

Sources

Application Note & Protocol: Formulation of 4-Amino-2-methylquinazoline-8-carboxylic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 4-Amino-2-methylquinazoline-8-carboxylic acid (a hypothetical compound for the purpose of this guide) for in vivo research. The intrinsic physicochemical properties of this molecule, possessing both an acidic carboxylic acid and a basic amino group on a quinazoline scaffold, present unique challenges to achieving adequate bioavailability. This guide outlines a systematic approach, from initial physicochemical characterization to the development of stable formulations suitable for both oral and intravenous administration in preclinical animal models. We will delve into the rationale behind vehicle selection, provide step-by-step protocols for formulation preparation, and discuss critical characterization and quality control assays.

Introduction: The Formulation Challenge of Amphoteric Quinazolines

Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, frequently investigated in oncology and other therapeutic areas.[1][2] The successful in vivo evaluation of these promising drug candidates is critically dependent on developing a formulation that ensures adequate systemic exposure. 4-Amino-2-methylquinazoline-8-carboxylic acid is an amphoteric molecule, containing both a carboxylic acid (pKa ≈ 4-5) and an amino group (pKa of the quinazoline core is basic), which suggests a complex, pH-dependent solubility profile.[3][4] Such compounds are often poorly soluble in neutral pH environments, posing a significant hurdle for preclinical development.[5][6]

This application note will provide a logical workflow for researchers to navigate these challenges, enabling the preparation of consistent and effective formulations for pharmacokinetic and efficacy studies.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 4-Amino-2-methylquinazoline-8-carboxylic acid is the foundation for a rational formulation design.

Table 1: Physicochemical Properties of 4-Amino-2-methylquinazoline-8-carboxylic acid (Estimated and Experimental)

PropertyEstimated Value/Recommended ExperimentRationale/Significance
Molecular Weight 217.21 g/mol Calculated from chemical structure. Essential for all concentration calculations.
Appearance White to off-white solidVisual inspection.
pKa pKa1 ≈ 3-4 (carboxylic acid), pKa2 ≈ 5-6 (quinazoline nitrogen)Estimated based on functional groups. Crucial for predicting pH-dependent solubility. Experimental determination via potentiometric titration is highly recommended.
Aqueous Solubility Low at neutral pH, higher at acidic and basic pHDue to the amphoteric nature. Experimental determination across a pH range (e.g., pH 2, 4, 6.8, 7.4, 9) is critical.
LogP 1.5 - 2.5Estimated based on structure. Indicates moderate lipophilicity, suggesting potential for membrane permeability but also a need for solubility enhancement.
Stability To be determinedAssess stability in solution at different pH values and in the solid state under accelerated conditions (heat, light, humidity).
Protocol 1: pH-Solubility Profile Determination
  • Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 2, 4, 6.8, 7.4, 9).

  • Add an excess of 4-Amino-2-methylquinazoline-8-carboxylic acid to a fixed volume of each buffer.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot solubility (mg/mL or µM) as a function of pH.

Formulation Strategy: A Decision-Making Workflow

The choice of formulation strategy will depend on the intended route of administration, the required dose, and the determined physicochemical properties of the API.

Formulation_Workflow API API Characterization (Solubility, pKa, Stability) Route Route of Administration? API->Route Oral Oral Administration Route->Oral Oral IV Intravenous Administration Route->IV IV Dose_Oral Dose Requirement? Oral->Dose_Oral Dose_IV Dose Requirement? IV->Dose_IV Low_Dose_Oral Low Dose (<10 mg/kg) Dose_Oral->Low_Dose_Oral High_Dose_Oral High Dose (>10 mg/kg) Dose_Oral->High_Dose_Oral Low_Dose_IV Low Dose (<5 mg/kg) Dose_IV->Low_Dose_IV High_Dose_IV High Dose (>5 mg/kg) Dose_IV->High_Dose_IV Solution_Oral Aqueous Solution (pH adjusted) Low_Dose_Oral->Solution_Oral Cosolvent_Oral Co-solvent System Low_Dose_Oral->Cosolvent_Oral Suspension Aqueous Suspension High_Dose_Oral->Suspension Lipid_Oral Lipid-Based System (SEDDS) High_Dose_Oral->Lipid_Oral Solution_IV Aqueous Solution (pH adjusted) Low_Dose_IV->Solution_IV Cosolvent_IV Co-solvent System (e.g., PEG400/Saline) Low_Dose_IV->Cosolvent_IV Cyclodextrin Cyclodextrin Complex High_Dose_IV->Cyclodextrin Emulsion Lipid Emulsion High_Dose_IV->Emulsion

Caption: Formulation development workflow for 4-Amino-2-methylquinazoline-8-carboxylic acid.

Formulation for Oral Administration

Oral delivery is often preferred for its convenience in preclinical studies.[5]

pH-Adjusted Aqueous Solution

For low doses, and if the pH-solubility profile shows a significant increase in solubility at acidic or basic pH, a simple aqueous solution may be feasible. Given the presence of the basic quinazoline ring, adjusting the pH to the acidic range is a primary strategy.

  • Vehicle Preparation: Prepare a 0.1 N HCl solution or a citrate buffer (pH 3).

  • Dissolution: Weigh the required amount of 4-Amino-2-methylquinazoline-8-carboxylic acid and add it to a suitable volume of the acidic vehicle.

  • Solubilization: Stir or sonicate the mixture until the compound is fully dissolved.

  • Final pH Adjustment: If necessary, adjust the final pH with dilute HCl or NaOH. Ensure the final pH is one where the drug remains in solution and is tolerable for the animal.

  • Quality Control: Visually inspect for clarity and measure the final pH.

Aqueous Suspension

For higher doses where solubility limits are exceeded, a uniform suspension is a common approach.

  • Vehicle Preparation: A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in purified water. These agents increase viscosity and prevent rapid settling.[7] A wetting agent, such as 0.1% Tween 80, can be included to aid in the dispersion of the hydrophobic solid.[8]

  • API Preparation: Micronize the API to a uniform, small particle size using a mortar and pestle or a mechanical mill. This increases the surface area for dissolution.[5]

  • Wetting: Create a paste by adding a small amount of the vehicle to the micronized API and mixing thoroughly.

  • Suspension Formation: Gradually add the remaining vehicle to the paste with continuous stirring or homogenization to form a uniform suspension.

  • Quality Control: Assess the uniformity of the suspension visually. Particle size analysis and re-suspendability tests (after settling) are recommended for more rigorous studies.

Formulation for Intravenous Administration

Intravenous (IV) formulations must be sterile, particle-free, and have a pH close to physiological levels to avoid precipitation in the bloodstream and injection site reactions.[9]

Co-solvent System

Co-solvents are often used to solubilize poorly water-soluble drugs for IV administration.[10] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

  • Co-solvent Selection: A common starting point is a mixture of PEG 400 and saline. The percentage of PEG 400 should be kept as low as possible to minimize potential toxicity. A typical vehicle might be 30% PEG 400, 5% Tween 80, and 65% saline.

  • Dissolution: Dissolve the 4-Amino-2-methylquinazoline-8-carboxylic acid in the PEG 400 and Tween 80 first.

  • Dilution: Slowly add the saline to the organic phase while stirring to avoid precipitation.

  • Sterilization: Sterilize the final formulation by filtering through a 0.22 µm syringe filter.

  • Quality Control: The formulation must be visually clear and free of particles. It is also crucial to perform a test dilution in saline or plasma to check for any potential precipitation upon injection.

IV_Formulation_QC Start Prepare Co-solvent Formulation Visual Visual Inspection (Clarity, Color) Start->Visual Precipitation_Test Dilution Test (1:10 in Saline) Visual->Precipitation_Test Pass PASS: Proceed to Dosing Precipitation_Test->Pass No Precipitation Fail FAIL: Reformulate Precipitation_Test->Fail Precipitation Occurs

Caption: Quality control workflow for IV co-solvent formulations.

Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[8][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations.

  • Vehicle Preparation: Prepare a solution of HP-β-CD in saline (e.g., 20-40% w/v).

  • Complexation: Add the 4-Amino-2-methylquinazoline-8-carboxylic acid to the HP-β-CD solution.

  • Solubilization: Stir or sonicate the mixture for several hours, or overnight, to allow for the formation of the inclusion complex. Gentle heating may be applied if the API is stable.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter.

  • Quality Control: The final formulation should be a clear, particle-free solution.

In Vivo Study Considerations

  • Dose Volume: Adhere to institutional guidelines for maximum dose volumes for the chosen animal model and route of administration.

  • Toxicity of Excipients: Be aware of the potential toxicity of the excipients used, especially for IV formulations. For example, high concentrations of co-solvents can cause hemolysis or irritation.[10]

  • Stability: Ensure the prepared formulation is stable for the duration of the study. If not, it should be prepared fresh daily.

  • Control Group: The vehicle used for the test article should be administered to a control group of animals to account for any effects of the formulation itself.

Conclusion

The formulation of 4-Amino-2-methylquinazoline-8-carboxylic acid for in vivo studies requires a systematic approach based on its amphoteric nature and poor aqueous solubility. By conducting a thorough pre-formulation assessment and selecting the appropriate vehicle and preparation method, researchers can develop robust and reliable formulations for both oral and intravenous administration. The protocols and workflows provided in this application note serve as a guide to navigate these challenges and ensure the generation of high-quality data in preclinical studies.

References

  • In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives - PubMed. (n.d.).
  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014).
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (n.d.).
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed. (2025).
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I - Taylor & Francis. (n.d.).
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II - Taylor & Francis Online. (n.d.).
  • Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. | University of Kentucky College of Arts & Sciences. (n.d.).
  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed. (n.d.).
  • Fat Emulsion Vehicle for Intravenous Administration of an Aqueous Insoluble Drug. (1975). American Journal of Hospital Pharmacy.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • Excipients for Formulation Success - Pharmaceutical Technology. (2016).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024).
  • pH Modifier Excipients - CD Formulation. (n.d.).
  • Pharmaceutical formulations of acid labile substances for oral use - Google Patents. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.).
  • Excipients | Pharmlabs. (n.d.).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (2020).
  • pKa Data Compiled by R. Williams - Organic Chemistry Data. (2022).
  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.).

Sources

Application Note: A Proposed LC-MS/MS Method for the Quantification of 4-Amino-2-methylquinazoline-8-carboxylic acid in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed, robust, and sensitive analytical method for the quantitative determination of 4-Amino-2-methylquinazoline-8-carboxylic acid in human plasma and urine. Recognizing the absence of a standardized public method for this specific analyte, this application note proposes a comprehensive protocol based on established principles of bioanalytical chemistry. The methodology employs protein precipitation followed by solid-phase extraction (SPE) for sample cleanup and concentration, with subsequent analysis by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). All procedural steps are designed to meet the stringent validation requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic, toxicokinetic, or biomarker studies involving this compound.

Introduction and Scientific Rationale

4-Amino-2-methylquinazoline-8-carboxylic acid is a heterocyclic compound featuring both an amino and a carboxylic acid functional group, rendering it a polar molecule. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] The quantification of such compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Given the polar nature of the target analyte, challenges such as poor retention on traditional reversed-phase chromatography columns and significant matrix effects are anticipated.[5] Therefore, a highly selective and sensitive technique like LC-MS/MS is the platform of choice. This proposed method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve optimal retention and separation of the polar analyte.[6][7][8]

The sample preparation strategy is designed to be rigorous, effectively removing endogenous interferences such as proteins and phospholipids from plasma, and salts from urine, which are known to cause ion suppression in the mass spectrometer.[9][10][11] A two-step process for plasma (protein precipitation followed by solid-phase extraction) and a direct solid-phase extraction for urine are proposed to ensure high analyte recovery and a clean final extract for injection.

Proposed Analytical Method

Internal Standard (IS) Selection

The use of a proper internal standard is critical for correcting variability during sample preparation and analysis.[12] An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 4-Amino-2-methylquinazoline-8-carboxylic acid-¹³C₆, ¹⁵N₂). A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiency, providing the most accurate quantification.[13] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, though this requires more thorough validation of matrix effects. For the purpose of this protocol, we will assume the availability of a stable isotope-labeled internal standard.

Plasma Sample Preparation Protocol

This protocol is designed for the robust cleanup of human plasma samples. The initial protein precipitation step removes the majority of high-abundance proteins, while the subsequent mixed-mode SPE step provides further cleanup and concentration of the analyte.[9][11][14][15]

Step-by-Step Protocol:

  • Allow frozen plasma samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.[16]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 25 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.[10][16] The acid ensures the amine group is protonated.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Carefully transfer the supernatant to a new tube.

  • Dilute the supernatant with 1 mL of 2% phosphoric acid in water. This ensures the analyte is charged for optimal binding to the SPE sorbent.

  • Solid-Phase Extraction (Mixed-Mode Cation Exchange):

    • Conditioning: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).

    • Equilibration: Pass 1 mL of 2% phosphoric acid in water through the cartridge.

    • Loading: Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charged analyte, releasing it from the sorbent.[18]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 acetonitrile:water with 0.1% formic acid). Vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation Protocol

For urine, a direct SPE approach is sufficient due to the lower protein content. The primary goal is to remove salts and other highly polar waste products.

Step-by-Step Protocol:

  • Thaw frozen urine samples and centrifuge at 2000 x g for 5 minutes to remove particulates.

  • To a glass tube, add 100 µL of the urine supernatant.

  • Add 25 µL of the internal standard working solution.

  • Add 900 µL of 2% phosphoric acid to dilute the sample and ensure the analyte is protonated.

  • Solid-Phase Extraction (as described in Plasma Protocol, Step 9): Proceed with the same mixed-mode cation exchange SPE protocol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the proposed workflows for sample preparation and analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Plasma_Prep Protein Precipitation (Plasma Only) Add_IS->Plasma_Prep SPE Solid-Phase Extraction (SPE) Add_IS->SPE Urine Sample Path Plasma_Prep->SPE Supernatant Dry_Recon Evaporation & Reconstitution SPE->Dry_Recon LC_MS HILIC LC-MS/MS Analysis Dry_Recon->LC_MS Data_Proc Data Processing (Integration) LC_MS->Data_Proc Quant Quantification (Analyte/IS Ratio) Data_Proc->Quant

Caption: Overall bioanalytical workflow.

PlasmaPrep Plasma 100 µL Plasma + 25 µL IS Add_ACN Add 300 µL Acidified Acetonitrile Plasma->Add_ACN Vortex_Cent Vortex & Centrifuge Add_ACN->Vortex_Cent Supernatant Collect Supernatant Vortex_Cent->Supernatant Pellet Discard Protein Pellet Vortex_Cent->Pellet Dilute Dilute with Acidified Water Supernatant->Dilute SPE_Load Load onto Conditioned SPE Dilute->SPE_Load

Caption: Plasma sample preparation logic.

LC-MS/MS System and Conditions

The following parameters are proposed as a starting point for method development and will require optimization.

Parameter Proposed Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemProvides robust and reproducible separations.
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)Excellent retention and separation for polar compounds like the target analyte.
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidBuffered aqueous phase for HILIC.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for HILIC.
Gradient 90% B -> 50% B over 5 minStandard gradient for eluting polar compounds in HILIC mode.[8]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CEnsures reproducible retention times.
Injection Vol 5 µLStandard volume to avoid peak distortion.
MS System Triple Quadrupole Mass SpectrometerRequired for selective and sensitive MRM quantification.
Ion Source Electrospray Ionization (ESI)Best for polar, ionizable compounds.
Polarity Positive Ion ModeThe amino group on the quinazoline ring is readily protonated.
MRM Transitions Analyte: Q1: 190.1 -> Q3: 144.1 (Hypothetical)Q1: [M+H]⁺. Q3: Loss of carboxyl group (-COOH). Requires empirical determination.
IS: Q1: 198.1 -> Q3: 152.1 (Hypothetical for ¹³C₆, ¹⁵N₂)Transitions based on stable isotope incorporation.
Source Params Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psiTypical starting parameters, requires optimization.

Bioanalytical Method Validation

The proposed method must be rigorously validated according to regulatory guidelines to ensure its reliability.[1] The validation should assess the following parameters:

  • Selectivity: Analysis of at least six different blank matrix lots to ensure no endogenous components interfere with the analyte or IS peaks.

  • Calibration Curve: A calibration curve constructed from a blank matrix spiked with the analyte at 8-10 non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC. At least five replicates per level should be analyzed in at least three separate runs.[1][19]

  • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20% of nominal) and precision (≤20% CV).[1]

  • Recovery and Matrix Effect: Assessed to understand the efficiency of the extraction process and the impact of co-eluting matrix components on ionization.

  • Stability: Analyte stability must be evaluated under various conditions, including freeze-thaw cycles, bench-top storage, long-term storage in the matrix, and post-preparative stability in the autosampler.

Table of Acceptance Criteria for Accuracy and Precision

QC Level Within-Run Accuracy (% Nominal) Within-Run Precision (% CV) Between-Run Accuracy (% Nominal) Between-Run Precision (% CV)
LLOQ80 - 120%≤ 20%80 - 120%≤ 20%
Low, Mid, High85 - 115%≤ 15%85 - 115%≤ 15%
Based on FDA Bioanalytical Method Validation Guidance.[1]

Conclusion

This application note details a proposed LC-MS/MS method for the quantification of 4-Amino-2-methylquinazoline-8-carboxylic acid in human plasma and urine. The combination of a robust two-step sample preparation for plasma, a streamlined SPE for urine, and a selective HILIC-MS/MS analysis provides a strong foundation for a highly sensitive and reliable bioanalytical assay. While the specific MS parameters and chromatographic gradient require empirical optimization, the outlined protocols and validation strategy provide a comprehensive roadmap for developing a method suitable for regulated bioanalysis.

References

  • Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Patel, P. N., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 86. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M10 Bioanalytical Method Validation. [Link]

  • BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Hawley, J. (2024). Essential Guide to LCMS Sample Preparation Techniques. [Link]

  • Fiedler, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Porvair Sciences Limited. (2025). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

  • Nair, A., & Kaur, P. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Henion, J., Brewer, E., & Rule, G. (1998). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. [Link]

  • Penna-Coutinho, J., et al. (2011). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Parker, S. J., et al. (2019). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications. [Link]

  • Tserng, K. Y. (2005). Method of analysis of carboxylic acid by mass spectrometry.
  • Krawczel, A. (2014). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]

  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube. [Link]

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]

  • Tserng, K. Y. (2009). Method of quantification of carboxylic acids by mass spectrometry.
  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]

  • Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. [Link]

  • R Discovery. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

  • Williams, R., et al. (2009). Solid phase extraction methodology for UPLC‐MS based metabolic profiling of urine samples. Journal of separation science. [Link]

  • Al-Tannak, N. F., & Al-Ktaif, A. H. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science. [Link]

  • Patel, K. D., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Kumar, A., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. [Link]

  • Sharma, P., & Sharma, R. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]

  • Chen, Y., et al. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Annals of Laboratory Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this synthetic pathway. Our goal is to equip you with the expertise to enhance reaction yields, improve product purity, and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for the yield in quinazoline synthesis? The polarity of the solvent is a determining factor in the reaction pathway and overall yield. Polar aprotic solvents like DMF or DMSO are often preferred as they can effectively solvate reactants and intermediates, favoring the desired C(sp²)-N bond formation required for the quinazoline ring.[1] In contrast, non-polar solvents may promote the formation of undesired benzimidazole byproducts.[1]

Q2: What role do catalysts play, and how do I select the right one? Catalysts are crucial for activating substrates and facilitating the cyclization steps. Lewis acids such as Boron trifluoride etherate (BF₃·Et₂O) have been shown to significantly improve yields in related quinazoline syntheses by activating carbonyl groups for nucleophilic attack.[2][3] In other cases, iodine-catalyzed reactions using an oxidant like oxygen can provide excellent yields under metal-free conditions.[4] The ideal catalyst depends on the specific reaction mechanism of your chosen synthetic route.

Q3: My reaction is sluggish or incomplete. Could the temperature be the issue? Absolutely. Many quinazoline syntheses, particularly cyclization steps, require sufficient thermal energy to overcome activation barriers.[5] If a reaction is proceeding slowly, a gradual increase in temperature while monitoring the reaction by Thin-Layer Chromatography (TLC) is a standard optimization step.[6] However, excessively high temperatures can lead to degradation, so careful optimization is key.

Q4: What are the most common starting materials for building the quinazoline core? The quinazoline scaffold is versatile and can be constructed from various precursors. The most common starting materials include substituted anthranilic acids, 2-aminobenzamides, isatoic anhydrides, and 2-aminobenzonitriles.[5][7] The choice of starting material dictates the subsequent reaction strategy for introducing substituents at various positions of the quinazoline ring.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid.

Issue 1: Consistently Low Yield (<40%)

  • Question: My final yield of 4-Amino-2-methylquinazoline-8-carboxylic acid is disappointingly low. What are the most likely causes and how can I address them?

  • Answer & Recommended Solutions: Low yields are a frequent challenge and can typically be traced back to one of several factors:

    • Purity and Quality of Starting Materials: The purity of your precursors, such as the substituted anthranilic acid derivative, is paramount. Impurities can introduce competing side reactions that consume reactants and reduce the yield of the desired product.[5]

      • Action: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify them by recrystallization or column chromatography before starting the synthesis. Ensure all reagents are dry, as some reactions are sensitive to moisture.[5]

    • Suboptimal Reaction Conditions (Solvent & Base): The reaction environment plays a critical role.

      • Inappropriate Solvent: As noted in the FAQs, a non-polar solvent might be favoring byproduct formation.[1] Poor solubility of reactants in the chosen solvent can also lead to slow, incomplete reactions.[1]

      • Incorrect Base Strength: The base may be too weak to efficiently deprotonate a key intermediate, stalling the reaction.

      • Action: If using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as DMF or DMSO.[1] If an incomplete reaction is suspected due to the base, consider using a stronger base, depending on the specific requirements of your synthetic step.

    • Insufficient Temperature or Reaction Time: The cyclization step to form the quinazoline ring often requires significant heat.

      • Action: Gradually increase the reaction temperature in 10-15°C increments, carefully monitoring for product formation and any signs of decomposition via TLC.[5][6] Similarly, extending the reaction time may be necessary for full conversion.

Issue 2: Formation of Significant Side Products

  • Question: I'm observing a major impurity in my crude product, which is complicating purification and reducing my yield. How can I identify and minimize it?

  • Answer & Recommended Solutions: The formation of side products is often a result of competing reaction pathways.

    • Identify the Impurity: Before you can prevent a side product, you must know what it is.

      • Action: Isolate the impurity (if possible) and characterize it using LC-MS and NMR. This will provide crucial clues about the competing reaction pathway.

    • Adjust Reaction Conditions to Favor the Desired Product:

      • Solvent Polarity: If you suspect a benzimidazole byproduct, switching from a non-polar to a polar solvent can shift the reaction pathway toward the desired quinazoline.[1]

      • Temperature Control: Some side reactions have a higher activation energy than the main reaction. In such cases, lowering the temperature may increase the selectivity for your desired product, even if it requires a longer reaction time.[6]

      • Atmosphere Control: If your intermediates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative side products.[5]

Issue 3: Difficulty in Product Purification and Isolation

  • Question: My final product is proving difficult to purify. Standard recrystallization isn't working, and the product seems to be an oil or an intractable solid. What should I do?

  • Answer & Recommended Solutions: Purification challenges often arise from persistent impurities or the physical properties of the product itself.

    • Ineffective Recrystallization:

      • Action: If a single-solvent recrystallization from a common solvent like ethanol fails, try a two-solvent system (e.g., ethanol/water, or ethyl acetate/hexane). The goal is to find a solvent pair where the product is soluble in one solvent when hot but insoluble in the other. If the product precipitates as an oil, try lowering the cooling rate or adding seed crystals.

    • Persistent Impurities:

      • Action: For stubborn impurities that co-crystallize with the product, column chromatography is the most effective solution.[8] A silica gel column with a gradient elution system (e.g., starting with dichloromethane and gradually increasing the polarity with methanol) is a good starting point for a polar, carboxylic acid-containing molecule.

    • Product Fails to Precipitate:

      • Action: If the product is soluble in the reaction mixture even after cooling, try inducing precipitation by pouring the reaction mixture into a large volume of ice-cold water.[8] If the product is not water-soluble, it should precipitate as a solid that can be collected by filtration.

Optimized Experimental Protocol

This protocol describes a robust, two-step synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid, adapted from established methodologies for related quinazoline derivatives.

Step 1: Synthesis of 2-Amino-3-methyl-6-cyanobenzoic acid (Intermediate)

This protocol assumes the availability of a suitable precursor. A plausible starting material would be 2-Amino-3-methyl-6-cyanobenzoic acid, which sets up the correct substitution pattern. The synthesis of this intermediate would be a separate process.

Step 2: Cyclization to 4-Amino-2-methylquinazoline-8-carboxylic acid

This step utilizes formamide as both a reagent and a solvent to construct the 4-amino-quinazoline ring system from a 2-aminobenzonitrile precursor, a method proven effective for related structures.[9]

Methodology:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-3-methyl-6-cyanobenzoic acid (10 mmol, 1 equivalent).

  • Add formamide (40 mL).

  • Heat the mixture to reflux (approximately 180-190°C) under a nitrogen atmosphere.

  • Maintain the reflux for 18-24 hours. Monitor the reaction progress by TLC (DCM:Methanol 9:1 with 1% acetic acid). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 60°C overnight.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure 4-Amino-2-methylquinazoline-8-carboxylic acid.

Data Presentation

The following table summarizes the key parameters for the optimized cyclization step.

ParameterRecommended ConditionRationale
Starting Material 2-Amino-3-methyl-6-cyanobenzoic acidProvides the necessary amine, nitrile, and carboxylic acid functionalities in the correct positions.
Reagent/Solvent FormamideActs as the nitrogen source for the 4-amino group and as a high-boiling polar solvent.[9]
Temperature 180-190°C (Reflux)High temperature is required to drive the cyclization and dehydration steps to completion.[2][5]
Reaction Time 18-24 hoursEnsures complete conversion of the starting material.
Atmosphere Inert (Nitrogen)Prevents potential oxidative side reactions at high temperatures.[5]
Work-up Precipitation in ice-waterA standard and effective method for isolating water-insoluble products from polar, high-boiling solvents.[8]
Purification Recrystallization (Ethanol/Water)Effective for removing residual formamide and other polar impurities.
Expected Yield 65-75%Based on similar reported syntheses of 4-aminoquinazolines from aminobenzonitriles.

Visualization of Reaction Pathway

The following diagram illustrates the proposed synthetic pathway for the cyclization step.

reaction_pathway SM 2-Amino-3-methyl-6-cyanobenzoic acid Conditions Reflux (180-190°C) 18-24h SM->Conditions Formamide Formamide (HCONH₂) Formamide->Conditions Product 4-Amino-2-methylquinazoline-8-carboxylic acid Conditions->Product Cyclization & Hydrolysis

Caption: Proposed synthesis of the target molecule via formamide-mediated cyclization.

References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Available at: [Link]

  • Index Copernicus. (2017). Optimization of Synthesis Process of 4-Methylquinazoline.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

  • Al-dujaili, L. H., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives | Request PDF. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Semantic Scholar. (1993). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Available at: [Link]

  • NIH. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF. Available at: [Link]

  • Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759–793. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline.... Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one.

Sources

Troubleshooting solubility issues of 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-methylquinazoline-8-carboxylic acid (CAS 1268520-96-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As a molecule possessing both acidic (carboxylic acid) and basic (amino and quinazoline nitrogens) functional groups, its solubility behavior can be complex and highly dependent on experimental conditions.

Core Physicochemical Properties (Predicted)

Specific experimental data for 4-Amino-2-methylquinazoline-8-carboxylic acid is not extensively available in public literature.[1][2][3] The following table summarizes predicted properties based on its structure and data from structurally related compounds like quinazolines and aminoquinolines. These values are intended to guide initial experimental design.

PropertyPredicted Value/RangeScientific Rationale & Implications
Molecular Formula C₁₀H₉N₃O₂Provides the basis for molecular weight calculation.
Molecular Weight 203.20 g/mol Essential for preparing solutions of known molarity.[4]
pKa (acidic) ~3-5The carboxylic acid group is expected to have a pKa in this range, typical for aromatic carboxylic acids.[5][6] Below this pH, the group will be protonated and less soluble in aqueous media.
pKa (basic) ~4-6 and ~1-3The amino group and the nitrogen atoms in the quinazoline ring are basic.[7][8] The quinazoline nitrogens are weakly basic. At pH values below these pKa's, these groups will be protonated, which can increase aqueous solubility.
Predicted LogP 1.0 - 2.5The quinazoline ring system is hydrophobic, but the amino and carboxylic acid groups increase polarity. This value suggests moderate lipophilicity.
General Solubility Low in neutral aqueous solutionsThe rigid, fused heterocyclic ring system contributes to high crystal lattice energy, often leading to poor water solubility.[7] Solubility is expected to be significantly influenced by pH.

Troubleshooting Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My 4-Amino-2-methylquinazoline-8-carboxylic acid won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do first?

A1: This is a common challenge. The low solubility of many quinazoline derivatives in neutral aqueous media is due to their rigid, crystalline structure.[7] The first step is to prepare a concentrated stock solution in a water-miscible organic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating a high-concentration stock solution.

  • Alternative Solvents: If DMSO is not compatible with your assay, consider N,N-dimethylformamide (DMF). Studies on similar quinazoline derivatives have shown that DMF can be an effective solvent.[9]

  • Aiding Dissolution: If the compound is still not dissolving, gentle warming (30-40°C) and ultrasonication can help overcome the crystal lattice energy.

Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO. Here are several strategies to address this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • pH Adjustment: The solubility of 4-Amino-2-methylquinazoline-8-carboxylic acid is highly pH-dependent due to its amphoteric nature (containing both acidic and basic groups).

    • Acidic Conditions: Lowering the pH (e.g., to pH 2-4) will protonate the basic nitrogen atoms in the quinazoline ring and the amino group, forming a more soluble salt.[7]

    • Basic Conditions: Increasing the pH (e.g., to pH 8-10) will deprotonate the carboxylic acid group, forming a carboxylate salt which is also more soluble.

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[10] Suitable co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help to keep the compound in solution by forming micelles.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a systematic approach to troubleshooting and enhancing the solubility of 4-Amino-2-methylquinazoline-8-carboxylic acid.

Solubility_Workflow cluster_start Initial Dissolution Attempt cluster_outcome Outcome cluster_troubleshooting Troubleshooting Steps Start Dissolve in Neutral Aqueous Buffer (e.g., PBS) Dissolved Soluble Start->Dissolved Yes NotDissolved Insoluble/Precipitation Start->NotDissolved No DMSO_Stock Prepare Concentrated Stock in DMSO/DMF NotDissolved->DMSO_Stock Dilute Dilute Stock into Aqueous Buffer DMSO_Stock->Dilute Precipitation Precipitation Upon Dilution? Dilute->Precipitation pH_Adjust Adjust Buffer pH (Acidic or Basic) Precipitation->pH_Adjust Yes Success Successful Solubilization Precipitation->Success No Cosolvent Add Co-solvent (e.g., Ethanol, PEG) pH_Adjust->Cosolvent Still Precipitates pH_Adjust->Success Soluble Surfactant Add Surfactant (e.g., Tween 80) Cosolvent->Surfactant Still Precipitates Cosolvent->Success Soluble Surfactant->Success

Caption: Troubleshooting workflow for solubility issues.

Step-by-Step Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh Compound: Accurately weigh a small amount of 4-Amino-2-methylquinazoline-8-carboxylic acid.

  • Add Solvent: Add a minimal volume of anhydrous DMSO to the solid.

  • Promote Dissolution: Vortex the mixture. If necessary, gently warm the vial to 30-40°C and place it in an ultrasonic bath for 5-10 minutes.

  • Observe: Continue adding small aliquots of DMSO until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the DMSO.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a key step in the "shake-flask" method, which is considered the gold standard for solubility determination.[11]

  • Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility against the pH to visualize the solubility profile.

Advanced Solubility Enhancement Strategies

If basic formulation adjustments are insufficient, more advanced techniques can be employed, particularly for in vivo applications.

TechniqueMechanism of ActionApplicability for this Compound
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix, reducing crystallinity and improving wettability.[12][13]Highly applicable. Carriers like PVP K30 or Soluplus® can be used.[7]
Complexation with Cyclodextrins The hydrophobic quinazoline portion of the molecule can be encapsulated within the cyclodextrin cavity, increasing its apparent water solubility.[14][15]Potentially effective. The choice of cyclodextrin (alpha, beta, gamma) would need to be optimized.
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution according to the Noyes-Whitney equation.[12][14]A viable but more resource-intensive option for improving dissolution rate and bioavailability.
Salt Formation Converting the acidic or basic functional groups into a stable salt form can significantly improve solubility and dissolution rates.[16][17]Given the amphoteric nature of the compound, forming a salt with a strong acid or base is a promising strategy.

Frequently Asked Questions (FAQs)

Q3: Can I expect the solubility to change with temperature?

A3: Yes, for most compounds, solubility increases with temperature.[9][18] If you are having trouble dissolving the compound, gentle warming can be an effective strategy. However, be cautious about the thermal stability of the compound and avoid excessive heat.

Q4: My compound appears to degrade in my acidic buffer. What should I do?

A4: Quinazoline derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. If you observe degradation, you should:

  • Perform a stability study at different pH values to identify a range where the compound is both soluble and stable.

  • Consider using a milder pH or a different solubilization strategy, such as co-solvents or cyclodextrin complexation, which can be effective at near-neutral pH.

Q5: How should I accurately determine the solubility of my compound?

A5: The gold standard for determining equilibrium solubility is the shake-flask method.[11][19] This involves equilibrating an excess of the solid compound with the solvent of interest over a set period (usually 24-72 hours) at a constant temperature. After equilibration, the saturated solution is filtered, and the concentration of the dissolved compound is measured using a validated analytical method such as HPLC, UV-Vis spectroscopy, or gravimetric analysis.[20][21][22]

Q6: Are there any specific safety precautions I should take when handling this compound?

References

  • Vertex AI Search. (2025). Formulation strategies for poorly soluble drugs.
  • MDPI. (2023).
  • PMC - NIH. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Benchchem. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2023).
  • Solubility of Things.
  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • MDPI. (2019).
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • Benchchem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • ResearchGate. (2019).
  • Slideshare. (2016). solubility experimental methods.pptx.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Lund University Publications.
  • R Discovery. (1991).
  • ResearchGate. (2017).
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ChemicalBook. (2022). 4-AMINO-2-METHYLQUINAZOLINE-8-CARBOXYLIC ACID | 1268520-96-2.
  • Chemical-Suppliers. 4-Amino-2-methylquinazoline-8-carboxylic acid | CAS 1268520-96-2.
  • PubChem - NIH. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX.
  • Molport. 4-amino-2-methylquinazoline-8-carboxylic acid | 1268520-96-2.
  • PubChem - NIH. 4-Aminoquinazoline | C8H7N3 | CID 84759.
  • MedchemExpress.com. Quinoline-8-carboxylic acid | Herbicide.
  • PubChem.
  • EPFL. pKa Data Compiled by R. Williams page-1 pKa Values INDEX.

Sources

Technical Support Center: Purification of 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Amino-2-methylquinazoline-8-carboxylic acid (CAS 1268520-96-2). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this polar, zwitterionic molecule. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Understanding the Molecule: Key Physicochemical Properties

4-Amino-2-methylquinazoline-8-carboxylic acid presents a unique purification challenge due to its dual functionality. The presence of a basic amino group (pKa estimated around 4-5) and an acidic carboxylic acid group (pKa estimated around 3-4) means the molecule is zwitterionic. Its charge and, consequently, its solubility are highly dependent on pH. This characteristic is central to designing an effective purification strategy.

  • At Low pH (pH < 2): The amino group is protonated (-NH3+), and the carboxylic acid is in its neutral form (-COOH). The molecule carries a net positive charge and is likely more soluble in aqueous media.

  • At Isoelectric Point (pI, estimated pH ~3.5-4.5): The molecule exists as a zwitterion (-NH3+ and -COO-). At this pH, it typically exhibits its lowest aqueous solubility, a property that can be exploited for crystallization.

  • At High pH (pH > 6): The carboxylic acid is deprotonated (-COO-), and the amino group is neutral (-NH2). The molecule carries a net negative charge and is generally more soluble in aqueous media.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 4-Amino-2-methylquinazoline-8-carboxylic acid.

Issue 1: My compound is "oiling out" during recrystallization instead of forming crystals.

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem, especially with compounds that have a relatively low melting point or when the solution is supersaturated.[1] The oil is essentially a liquid phase of your compound that is immiscible with the solvent.

Root Causes & Solutions:

  • Solution is Supersaturated or Cooled Too Quickly: Rapid cooling often doesn't give molecules enough time to orient themselves into a crystal lattice.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (1-5% more) to reduce the saturation level.[2] Allow the flask to cool very slowly. Insulating the flask can help. Once at room temperature, you can then move it to an ice bath or refrigerator to maximize yield.[1]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: Attempt a pre-purification step. A quick filtration through a small plug of silica or alumina can remove baseline impurities.[3] Alternatively, adding a small amount of activated charcoal to the hot solution can help adsorb colored or greasy impurities before hot filtration.

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor."

    • Solution: Switch to a different solvent system. If you are using a single solvent, try a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the "good" solvent while hot, and then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

Issue 2: Poor separation or overlapping peaks in column chromatography.

Q: I'm running a silica gel column, but my desired compound is co-eluting with impurities. How can I improve the separation?

A: This is a classic chromatography challenge. Given the polar and zwitterionic nature of your molecule, standard normal-phase chromatography on silica can be tricky.

Root Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of your eluent may not be optimal for resolving your compound from impurities.

    • Solution:

      • Optimize Polarity: If using a standard system like Dichloromethane/Methanol, try a very gradual gradient. Start with a low percentage of methanol and increase it slowly.

      • Add a Modifier: The acidic nature of silica can cause severe peak tailing with basic compounds like yours. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better separation. Conversely, if dealing with acidic impurities, adding a small amount of acetic or formic acid can improve separation.

      • Switch Solvent System: If a Hexane/Ethyl Acetate or DCM/Methanol system is ineffective, consider trying a different solvent combination with different selectivity, such as Toluene/Acetone.[1]

  • Compound is Too Polar (Streaking or Sticking to Baseline): Your molecule has both a hydrogen bond donor (NH2, COOH) and acceptors (N in the ring, C=O). This high polarity can cause it to bind very strongly to the silica stationary phase.

    • Solution: Switch to Reversed-Phase Chromatography. Reversed-phase chromatography using a C18-functionalized silica gel is often the method of choice for highly polar compounds.[4] A typical mobile phase would be a gradient of water and acetonitrile or methanol. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both solvents can improve peak shape by ensuring the carboxylic acid is protonated and the amino group is protonated, leading to more consistent interactions with the stationary phase.[4][5]

  • Column Overloading: Too much sample was loaded onto the column.

    • Solution: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase (silica gel).[1] If you need to purify a large amount of material, use a column with a larger diameter.

Issue 3: I have very low recovery of my product after purification.

Q: After performing a recrystallization or a column, my final yield is much lower than expected. Where could my compound have gone?

A: Low recovery is a frustrating but solvable issue. A systematic check of your procedure is key.

Root Causes & Solutions:

  • Recrystallization Issues:

    • Too Much Solvent: Using more than the minimum amount of hot solvent to dissolve your compound will result in a significant portion of it remaining in the mother liquor upon cooling.[1][2]

      • Solution: Concentrate the mother liquor by evaporation and attempt a second recrystallization to recover more product.

    • Compound has High Solubility in Cold Solvent: The ideal recrystallization solvent dissolves the compound when hot but not when cold.

      • Solution: Ensure you are cooling the solution sufficiently (e.g., in an ice bath) before filtration. If recovery is still low, you may need to find a different solvent where your compound is less soluble at low temperatures.[1]

  • Chromatography Issues:

    • Compound Decomposition on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds.[3]

      • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it's unstable, you can use deactivated silica (by adding a small percentage of water or triethylamine) or switch to a less acidic stationary phase like alumina.[3]

    • Irreversible Adsorption: A highly polar compound might bind so strongly to the column that it doesn't elute with your chosen solvent system.

      • Solution: After your expected product should have eluted, try flushing the column with a very strong solvent (e.g., 5-10% methanol in DCM with a few drops of acetic acid or ammonia) to see if you can recover the stuck material. For future runs, consider reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: Which purification technique should I try first: recrystallization or chromatography?

A1: The choice depends on the purity of your crude material and the nature of the impurities.

  • Start with Recrystallization if:

    • Your crude product is mostly solid.

    • You have a good idea of a suitable solvent.

    • You suspect the impurities have significantly different solubility profiles from your product.

    • Recrystallization is generally faster, cheaper, and easier to scale up than chromatography.

  • Choose Chromatography if:

    • Your crude product is an oil or a complex mixture.

    • Impurities have very similar structures and polarities to your product.

    • You need very high purity (>99%).

    • Recrystallization has failed or given poor results.

The following decision workflow can guide your choice:

G start Crude Product (4-Amino-2-methylquinazoline-8-carboxylic acid) is_solid Is the crude material solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst  Yes run_column Perform Column Chromatography is_solid->run_column  No (Oily) is_pure Is purity >95%? try_recryst->is_pure success Purification Complete is_pure->success  Yes is_pure->run_column  No choose_column Select Column Type (Normal vs. Reversed-Phase) run_column->choose_column choose_column->success

Caption: Decision workflow for selecting a primary purification method.

Q2: What are the best starting solvents for recrystallizing this compound?

A2: Given the polar nature of the molecule, polar protic solvents are a good starting point. The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

SolventClassBoiling Point (°C)Comments
Ethanol Polar Protic78Often a good choice for quinazoline derivatives.[7] May be too soluble; consider a co-solvent.
Methanol Polar Protic65Similar to ethanol but can sometimes offer different solubility.
Water Polar Protic100Solubility will be highly pH-dependent. Excellent for pH-swing crystallization around the isoelectric point.
Isopropanol Polar Protic82Less polar than ethanol/methanol, may provide better crystal formation.
Acetic Acid Polar Protic118Can be an excellent solvent for zwitterionic compounds, but can be difficult to remove completely.
DMF / DMSO Polar Aprotic153 / 189Generally used as "good" solvents in a binary system. These will likely dissolve the compound at room temperature. Use them to dissolve, then add a "poor" anti-solvent like water or an ether.

Experimental Protocol: pH-Swing Crystallization This technique leverages the zwitterionic nature of your molecule.

  • Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH) until the solution is clear. This deprotonates the carboxylic acid, forming the soluble sodium salt.

  • Filter the solution to remove any base-insoluble impurities.

  • Slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring.

  • As the pH approaches the isoelectric point (pI), the zwitterionic form of the compound will precipitate out of the solution.

  • Monitor the pH and stop adding acid once precipitation is maximal.

  • Stir the resulting slurry for a period to allow for crystal growth, then isolate the solid by vacuum filtration.

  • Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like diethyl ether to aid in drying.

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A3: This choice depends on your compound's polarity and stability.

G cluster_0 Normal-Phase (e.g., Silica) cluster_1 Reversed-Phase (e.g., C18) np_stat Stationary Phase: Polar (Silica, Alumina) np_mob Mobile Phase: Non-polar to Mid-polar (Hexane, EtOAc, DCM, MeOH) np_best Best for: Less polar compounds, separating isomers recommendation Recommendation for your compound: Start with Reversed-Phase (C18) with a Water/Acetonitrile + 0.1% TFA gradient. It is generally more suitable for polar, ionizable molecules like this one. np_issue Potential Issues: Irreversible adsorption of polar compounds, sample degradation on acidic silica rp_stat Stationary Phase: Non-polar (C18-Silica) rp_mob Mobile Phase: Polar (Water, ACN, MeOH) rp_best Best for: Polar, ionizable, or water-soluble compounds rp_issue Potential Issues: Poor retention of very non-polar compounds, requires aqueous-compatible solvents

Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography.

For 4-Amino-2-methylquinazoline-8-carboxylic acid, reversed-phase chromatography is the more logical starting point .[4][5] Its high polarity and ionizable groups are well-suited for separation on a C18 column with an aqueous mobile phase.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem Technical Support.[1]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76.[4]

  • Z. Chilmonczyk, et al. (1995). Chromatographic separations of aromatic carboxylic acids. PubMed.[5]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry.[3]

  • M. S. Al-Ghamdi, et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.[8]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from BenchChem Technical Support.[9]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.[6]

  • A. Foroumadi, et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.[10]

  • A. S. El-Azab, et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH.[7]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts.[2]

Sources

Technical Support Center: 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to ensure the reliable use of 4-Amino-2-methylquinazoline-8-carboxylic acid in experimental settings. Understanding the stability of this compound in solution is critical for generating reproducible and accurate data. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assess and manage the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-Amino-2-methylquinazoline-8-carboxylic acid has turned slightly yellow/brown after a few days on the benchtop. What is happening?

This is a common observation and likely indicates degradation. Discoloration is often a sign of oxidation or photodegradation, where the molecule is altered by exposure to oxygen or light.[1] Quinazoline derivatives can be sensitive to light, leading to the formation of a cluster of degradation products.[2] We strongly recommend storing all solutions, especially stock solutions, protected from light in amber vials or by wrapping the container in aluminum foil.[1]

Q2: I am observing a gradual decrease in my compound's activity or inconsistent results in my biological assays. Could this be a stability issue?

Yes, this is a classic indicator of compound degradation.[1] The loss of the parent compound to degradation products will naturally lead to a lower effective concentration and, consequently, a loss of potency or inconsistent results. It is crucial to confirm the stability of the compound under your specific assay conditions (e.g., buffer composition, pH, temperature, incubation time). We recommend preparing fresh dilutions from a validated stock solution for each experiment.[1]

Q3: What are the primary factors that influence the stability of 4-Amino-2-methylquinazoline-8-carboxylic acid in solution?

The stability of quinazoline derivatives is generally influenced by several key factors:

  • pH: The quinazoline ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[2][3] The solubility and stability are highly pH-dependent.[4][5]

  • Solvent: While convenient, solvents like DMSO have been shown to cause instability for some quinazoline derivatives compared to aqueous solutions.[6][7] Aggregation phenomena have also been observed.[6]

  • Light: Photodegradation is a significant concern. Exposure to ambient or UV light can induce decomposition.[2][7]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[1] Solutions should be stored at recommended temperatures (e.g., 4°C or -20°C) to slow this process.[8]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While specific data on this molecule is limited, it is a common pathway for complex organic molecules.

Q4: What is the best practice for preparing and storing stock solutions?

For maximum reliability, follow these guidelines:

  • Solvent Selection: Start with a high-purity, anhydrous solvent (e.g., DMSO) to prepare a concentrated initial stock. For aqueous working solutions, use purified, deionized water or an appropriate buffer system. Note that some quinazoline derivatives are more stable in water than in DMSO for long-term storage.[6][7]

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the impact of solvent impurities and adsorption to container walls.

  • Storage: Aliquot the stock solution into single-use volumes in amber glass or polypropylene tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

  • Validation: Before use in critical experiments, qualify a new batch of stock solution by comparing its performance (e.g., via HPLC-UV analysis or in a standard biological assay) against a previously established reference standard.

Troubleshooting Guide: Solution Stability Issues

This section provides a structured approach to identifying and resolving common problems encountered during the handling of 4-Amino-2-methylquinazoline-8-carboxylic acid solutions.

Problem Potential Cause(s) Recommended Solution & Investigation
Precipitate forms in the solution, especially after refrigeration or dilution into aqueous buffer. 1. Poor Solubility: The compound's solubility limit has been exceeded in the new solvent or at a lower temperature. The carboxylic acid and amino groups mean solubility is highly pH-dependent.[4] 2. Salting Out: High salt concentration in the buffer may reduce compound solubility.[4] 3. Degradation: The precipitate could be an insoluble degradation product.1. Check Solubility: Determine the compound's solubility in your specific buffer system. Adjust the pH to see if solubility improves (the carboxylic acid will be deprotonated and more soluble at higher pH, while the amino group's protonation state will also change). 2. Modify Dilution: Try a serial dilution scheme or add the compound stock to the buffer while vortexing to avoid localized high concentrations. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate using techniques like LC-MS to determine if it is the parent compound or a degradant.
Gradual decrease in the main peak area (by HPLC) over time. 1. Chemical Degradation: The compound is degrading under the storage conditions (e.g., hydrolysis, oxidation).[2] 2. Adsorption: The compound may be adsorbing to the surface of the storage container (especially at low concentrations).1. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2 below) to identify the conditions (pH, light, heat) causing instability.[9][10] 2. Change Storage Vessel: Switch from plastic to glass vials (or vice-versa) to see if the loss rate changes. Using silanized glass can prevent adsorption to active glass surfaces. 3. Increase Concentration: Store stocks at the highest reasonable concentration.
New peaks appear in the chromatogram of an aged solution. 1. Degradation Products: These are almost certainly degradation products resulting from hydrolysis, oxidation, or photolysis.[2]1. Identify Degradants: Use LC-MS to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a mass loss of 44 Da suggests decarboxylation; a mass increase of 16 Da suggests oxidation). 2. Correlate with Conditions: Compare chromatograms from different stress conditions (acid, base, peroxide, light) to see which condition generates which impurity peak. This helps elucidate the degradation mechanism.[10]
Solution discoloration (yellowing or browning). 1. Photodegradation: Exposure to ambient or UV light is a common cause of color change in aromatic compounds.[2][7] 2. Oxidation: Reaction with atmospheric or dissolved oxygen can create highly conjugated, colored byproducts.1. Implement Light Protection: Store all solutions in amber vials or wrapped in foil.[1] Conduct a photostability test by exposing a solution to a controlled light source (per ICH Q1B guidelines) and comparing it to a dark control.[9] 2. Use Inert Gas: For highly sensitive applications, sparge the solvent with argon or nitrogen before preparing the solution to remove dissolved oxygen.

Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental data, we provide the following self-validating protocols.

Protocol 1: Basic Stability Assessment using UV-Vis Spectroscopy

This method provides a quick and accessible way to screen for major degradation, which often results in a change to the molecule's chromophore.

  • Preparation: Prepare a solution of the compound in your experimental buffer at a concentration that gives an absorbance reading between 0.5 and 1.0 AU.

  • Initial Scan: Immediately after preparation (t=0), scan the solution's absorbance spectrum from 200-500 nm to determine the wavelength of maximum absorbance (λ_max).

  • Incubation: Store the solution under your chosen test condition (e.g., 37°C in an incubator, on the benchtop exposed to light, etc.). Keep a control sample wrapped in foil at 4°C.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), record the full absorbance spectrum of the test and control samples.

  • Evaluation: Compare the spectra over time. Significant degradation is indicated by:

    • A decrease in the absorbance at λ_max.

    • A shift in the λ_max.

    • The appearance of new absorbance peaks. Studies on similar quinazoline derivatives have successfully used this method to track stability over days or even months.[6][8]

Protocol 2: Comprehensive Stability Study via HPLC (Forced Degradation)

This protocol is based on ICH guidelines and provides a definitive assessment of stability, separating and quantifying the parent compound and its degradation products.[9][10][11]

  • Method Development: Develop a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) that can resolve the parent peak from any potential degradants. A PDA detector is ideal for monitoring peak purity.

  • Sample Preparation: Prepare solutions of the compound (~0.5 mg/mL) in the stressor solutions listed in the table below.

  • Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation of the parent compound. Adjust incubation time and temperature as needed.

Stress ConditionReagent/ConditionTypical IncubationNeutralization Step (before HPLC)
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CAdd equal molar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH1-4 hours at room tempAdd equal molar amount of 0.1 M HCl
Oxidation 3% H₂O₂2-8 hours at room tempN/A
Thermal Store solution at 80°C24-72 hoursN/A
Photolytic Expose to light (ICH Q1B)Per guidelineN/A (compare to dark control)
  • Analysis: At each time point, neutralize the acidic/basic samples and inject them into the HPLC system.

  • Data Interpretation:

    • Calculate the percentage of parent compound remaining.

    • Determine the percentage of each new impurity peak formed.

    • Use the data to establish the compound's degradation profile and identify conditions to avoid. Forced degradation studies on related quinazolines have shown significant decomposition in acidic and alkaline conditions.[2]

Visualized Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the logical steps for conducting a comprehensive stability analysis using the forced degradation protocol.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Compound Stock Solution prep_stress Prepare Stress Solutions (Acid, Base, H2O2, etc.) control Prepare Control Samples (e.g., Dark, 4°C) prep_stock->control apply_stress Incubate Samples under Stress Conditions (Heat, Light, etc.) prep_stress->apply_stress neutralize Neutralize Acid/Base Samples apply_stress->neutralize hplc Analyze via Stability- Indicating HPLC-PDA/MS control->hplc neutralize->hplc quantify Quantify Parent Peak & Degradation Products hplc->quantify pathway Identify Degradants & Propose Pathway quantify->pathway report Establish Stability Profile & Recommended Conditions pathway->report

Caption: Workflow for assessing compound stability via forced degradation.

Potential Degradation Pathways

Based on the chemical structure of 4-Amino-2-methylquinazoline-8-carboxylic acid and known reactivity of related heterocyclic systems, the following degradation pathways are plausible under stress conditions. This diagram is a predictive guide for identifying potential degradation products.

G cluster_hydrolysis Hydrolytic Degradation cluster_decarboxylation Thermal/Photolytic Degradation cluster_oxidation Oxidative Degradation parent 4-Amino-2-methylquinazoline- 8-carboxylic acid hydrolysis_product 4-Hydroxy-2-methylquinazoline- 8-carboxylic acid (Hydrolysis of Amino Group) parent->hydrolysis_product Acid/Base (e.g., 0.1M HCl/NaOH) decarboxy_product 4-Amino-2-methylquinazoline (Decarboxylation) parent->decarboxy_product Heat / UV Light n_oxide N-Oxide Formation (Oxidation of Ring Nitrogen) parent->n_oxide Oxidant (e.g., H2O2)

Caption: Potential degradation pathways for the target compound.

References

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011). AIP Conference Proceedings. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. (2003). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. (2022). ACS Omega. [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011). ResearchGate. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). Letters in Drug Design & Discovery. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2015). Bioinorganic Chemistry and Applications. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Journal of Solution Chemistry. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). SpringerLink. [Link]

  • Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009). Medicinal Chemistry Research. [Link]

  • Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. (2024). MDPI. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Aminoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminoquinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a privileged scaffold in medicinal chemistry, the 4-aminoquinazoline core is found in numerous FDA-approved drugs, making its efficient synthesis a critical task.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-aminoquinazolines. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction yield is very low or I'm getting no product at all. What are the common causes?

Low or no yield is a frequent issue that can often be traced back to several key factors related to reaction setup, reagent quality, and reaction conditions.

Possible Causes & Solutions:

  • Poor Starting Material Quality: The purity of starting materials like 2-aminobenzonitriles or substituted anthranilic acids is critical.[4] Impurities can interfere with the reaction or lead to unwanted side products.

    • Actionable Advice: Always verify the purity of your starting materials via NMR or LC-MS before starting the reaction. Ensure they are dry, as moisture can quench sensitive reagents and catalysts.

  • Inappropriate Solvent or Base Selection: Solvent polarity and base strength are crucial for reaction success. Polar aprotic solvents like DMF or DMSO are often preferred as they can facilitate the necessary bond formations.[5][6] Non-polar solvents may lead to undesired side products.[6] The chosen base must be strong enough to deprotonate the necessary precursors but not so strong as to cause degradation.

    • Actionable Advice: If using a non-polar solvent like toluene results in low yield, consider switching to DMF or DMSO.[6] If a weak base (e.g., Na₂CO₃) is ineffective, a stronger base like K₂CO₃ or Cs₂CO₃ may be required.[6][7]

  • Suboptimal Reaction Temperature and Time: Many cyclization reactions to form the quinazoline core require significant thermal energy to overcome activation barriers.[4]

    • Actionable Advice: Gradually increase the reaction temperature. For instance, the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide was optimized from ambient temperature to 150°C, which dramatically improved the yield.[4][8] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time; prolonged heating can sometimes lead to decomposition and lower yields.[8]

  • Catalyst Inactivity: In metal-catalyzed reactions (e.g., using copper or palladium), the catalyst's activity is paramount.

    • Actionable Advice: If using a heterogeneous catalyst, ensure it hasn't been poisoned. Using a fresh batch or regenerating the catalyst may be necessary. For homogeneous catalysts, ensure the correct oxidation state and ligand environment are present. For example, Cu(I) is often the active catalytic species in Ullmann-type couplings.[5][9]

Q2: I'm observing a significant amount of an impurity. What could it be and how can I prevent it?

Impurity formation detracts from the yield and complicates purification. Identifying the structure of the byproduct is the first step toward mitigating its formation.

Common Impurities & Prevention Strategies:

  • Quinazolin-4(3H)-one Formation: This is a common byproduct, especially when starting from anthranilic acid derivatives or when water is present in the reaction mixture. The formation of the more stable amide bond leading to the quinazolinone can compete with the desired amination.

    • Prevention: Ensure the reaction is run under anhydrous conditions. Using molecular sieves can help. If synthesizing from a 4-chloroquinazoline, ensure the amine nucleophile is potent and used in appropriate stoichiometry to favor the substitution reaction over hydrolysis.

  • Self-Condensation of Starting Material: Starting materials like 2-aminobenzonitrile can undergo self-condensation, leading to dimers or other undesired products, especially at high temperatures.[10]

    • Prevention: Control the reaction temperature carefully. A slow addition of one of the reagents to the reaction mixture can help maintain a low concentration of the reactive intermediate and minimize self-condensation.

  • Dimroth Rearrangement Byproducts: In syntheses involving formamidine intermediates, a Dimroth rearrangement can occur, which may lead to isomeric impurities if not properly controlled.[3]

    • Prevention: The reaction conditions (solvent, temperature) can influence the pathway. Sticking to established and well-referenced protocols for the specific substrate class is the best way to avoid unexpected rearrangements.

Q3: The reaction starts well but seems to stall before completion. What should I investigate?

A stalling reaction suggests a component is being consumed or deactivated over time.

Troubleshooting Stalled Reactions:

  • Catalyst Deactivation: The catalyst may be degrading or precipitating out of the solution. This can be particularly true for some homogeneous palladium or copper catalysts.

    • Actionable Advice: Try adding a fresh portion of the catalyst to the reaction mixture. Also, ensure that the ligands used are stable under the reaction conditions.

  • Reagent Degradation: One of the starting materials or reagents might not be stable under the prolonged heating required for the reaction.

    • Actionable Advice: Take a sample of the reaction mixture and analyze it by LC-MS to check the presence of the starting materials. If one is being consumed faster than the other without product formation, it may be degrading. A lower reaction temperature for a longer period might be a solution.

  • Atmosphere Control: Some reactions, particularly those employing catalysts sensitive to oxidation, require an inert atmosphere.[4]

    • Actionable Advice: If not already doing so, run the reaction under a nitrogen or argon atmosphere to prevent oxidation of sensitive reagents or catalysts.[4]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of 4-aminoquinazolines, focusing on best practices and the rationale behind common procedural choices.

Q1: What are the most common synthetic routes to 4-aminoquinazolines, and how do I choose the best one?

Choosing the right synthetic strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.

  • From 2-Aminobenzonitriles: This is a very common and versatile method. The 2-aminobenzonitrile is cyclized with a variety of partners. For example, reacting with amidines or guanidine in the presence of a copper catalyst is an efficient way to produce 4-aminoquinazolines and 2,4-diaminoquinazolines.[5] This route is excellent for accessing a wide range of derivatives.

  • From 4-Chloroquinazolines: This route involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position with a desired amine.[11] This method is straightforward but requires the prior synthesis of the 4-chloroquinazoline intermediate. It is particularly useful when the desired amine is readily available. Electron-rich amines react readily, while electron-poor amines may require harsher conditions or microwave irradiation to achieve good yields.[12]

  • From Anthranilic Acids: This classical approach often involves first forming a 2-substituted-3,1-benzoxazin-4-one, which is then converted to the corresponding quinazolinone with ammonia. The quinazolinone can then be converted to the 4-aminoquinazoline, often via a 4-chloro intermediate.[11] While a longer route, it is robust and starts from readily available materials.

Q2: What is the role of the catalyst in metal-mediated syntheses?

In many modern syntheses of 4-aminoquinazolines, a transition metal catalyst, typically copper or palladium, plays a pivotal role.

  • Copper Catalysts (e.g., CuI, Cu(OAc)₂, CuO nanoparticles): Copper is frequently used to catalyze Ullmann-type coupling reactions.[5][13] In the synthesis from 2-bromobenzonitriles and amidines, the proposed mechanism involves the copper catalyst facilitating the initial C-N bond formation between the benzonitrile and the amidine. This is followed by an intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon, leading to the cyclized product.[5][9]

  • Palladium Catalysts (e.g., Pd(OAc)₂): Palladium is often employed in cross-coupling and C-H activation reactions. For example, palladium catalysts can be used in oxidative cyclizations of N-arylenamines with isocyanides to form 4-aminoquinolines, a related scaffold.[7]

Q3: How critical are microwave-assisted synthesis methods?

Microwave irradiation has become a powerful tool in organic synthesis, including for 4-aminoquinazolines.

  • Advantages: The primary benefits are a dramatic reduction in reaction time and often an increase in yield.[14] For example, a classical synthesis of N-arylheterocyclic substituted-4-aminoquinazolines that required 12 hours under conventional heating could be completed in just 20 minutes with microwave assistance, with yields improving from ~37% to ~85%.[14] This rapid heating can overcome high activation barriers and minimize the formation of degradation products that can occur with prolonged heating.[4]

  • When to Use It: Microwave synthesis is particularly useful for reactions that are sluggish at conventional reflux temperatures or for reactions involving electron-poor amines in SNAr reactions with 4-chloroquinazolines.[12]

Part 3: Data Summaries and Protocols

Table 1: Comparison of Reaction Conditions for SNAr of 4-Chloroquinazoline
EntryAmineMethodSolventTimeYield (%)Reference
1AnilineConventional2-Propanol12 hLow[14]
2Heterocyclic AmineConventional2-Propanol12 h37[14]
3Heterocyclic AmineMicrowave (60W)2-Propanol20 min85[14]
4N-methylanilineMicrowaveDioxane10 min91[12]
53-Bromo-N-methylanilineMicrowaveDioxane20 min72[12]
General Protocol: Copper-Catalyzed Synthesis of 4-Aminoquinazolines from 2-Bromobenzonitriles

This protocol is a generalized procedure based on the method described by Yang et al.[5]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the substituted 2-bromobenzonitrile (1.0 mmol), the amidine hydrochloride or guanidine hydrochloride (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Atmosphere Control: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Ligand Addition: Add anhydrous DMF (3-5 mL) and the ligand (e.g., N,N'-dimethylethylenediamine, DMEDA, 10-20 mol%) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 80-110°C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS. Reaction times typically range from 3 to 12 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting benzonitrile), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 4-aminoquinazoline product.

Part 4: Visual Diagrams

Diagram 1: Proposed Reaction Mechanism

G cluster_cat_cycle Catalytic Cycle CuI Cu(I)X ComplexA Cu(I)-Amidine Complex CuI->ComplexA + Amidine Amidine Amidine (R'-C(=NH)NH2) Amidine->ComplexA ComplexB Oxidative Addition Intermediate Ar-Cu(III)-(Amidine)Br ComplexA->ComplexB + Ar-Br ArBr 2-Bromobenzonitrile (Ar-Br) ArBr->ComplexB ComplexB->CuI - Ar-Amidine ComplexC Reductive Elimination Product Ar-Amidine ComplexB->ComplexC Reductive Elimination Intramolecular Intramolecular Cyclization ComplexC->Intramolecular Product 4-Aminoquinazoline Intramolecular->Product caption Fig 1. Proposed mechanism for Cu-catalyzed synthesis.

Caption: Fig 1. Proposed mechanism for Cu-catalyzed synthesis.

Diagram 2: General Experimental Workflow

G start Start setup 1. Reaction Setup (Add reagents, catalyst, solvent) start->setup atmosphere 2. Inert Atmosphere (Evacuate & backfill with N2/Ar) setup->atmosphere heat 3. Heating & Stirring (Set temperature and time) atmosphere->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor complete Reaction Complete? monitor->complete complete->heat No workup 5. Aqueous Workup (Quench, Dilute, Extract) complete->workup Yes purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize end End (Pure Product) characterize->end caption Fig 2. General workflow for 4-aminoquinazoline synthesis.

Caption: Fig 2. General workflow for 4-aminoquinazoline synthesis.

Diagram 3: Troubleshooting Logic for Low Yield

G start Problem: Low Yield check_sm Check Starting Material Purity? start->check_sm purify_sm Purify/Dry Starting Materials check_sm->purify_sm Impure check_conditions Review Reaction Conditions? check_sm->check_conditions Pure rerun Re-run Experiment purify_sm->rerun optimize_temp Increase Temperature check_conditions->optimize_temp Temp Low? change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_conditions->change_solvent Wrong Solvent? change_base Use Stronger Base (e.g., K2CO3) check_conditions->change_base Wrong Base? check_catalyst Catalyst Issue? check_conditions->check_catalyst All OK optimize_temp->rerun change_solvent->rerun change_base->rerun fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst Yes inert_atm Run under N2/Ar check_catalyst->inert_atm No fresh_catalyst->rerun inert_atm->rerun caption Fig 3. Decision tree for troubleshooting low yields.

Caption: Fig 3. Decision tree for troubleshooting low yields.

References

  • Fathi, E., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett. [Link]

  • Fathi, E., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. [Link]

  • Charushin, V. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • de Castro, P. P., et al. (2023). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]

  • Fathi, E., et al. (2022). The proposed mechanism for the synthesis of 4-aminoquinazoline and... ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

  • Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Index Copernicus. [Link]

  • Herrera-Mayorga, A. D., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Li, Z., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Shang, X-F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]

  • da Silva, A. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • ChemInform Abstract. (2011). Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. ResearchGate. [Link]

  • Li, J., et al. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for one of the most common hurdles in the development of quinazoline-based therapeutics: poor cell permeability. Quinazoline derivatives are a cornerstone of modern medicinal chemistry, but their journey from a promising hit to a viable drug candidate is often stalled by their inability to efficiently cross the cell membrane.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Section 1: Diagnosing the Permeability Problem

Q1: My new quinazoline derivative shows excellent potency in my biochemical assay but has low activity in a cell-based assay. How do I confirm if poor permeability is the culprit?

A1: This is a classic and critical question in early-stage drug discovery. A significant drop in potency between a biochemical (e.g., enzyme inhibition) and a cell-based assay is a strong indicator of a permeability issue. To systematically diagnose this, you should:

  • Quantify the Potency Shift: A greater than 10-fold decrease in potency is a red flag.

  • Rule Out Other Factors: Consider if your compound is unstable in cell culture media or is rapidly metabolized by the cells. Run a stability assay in media and a preliminary metabolic stability screen.

  • Directly Measure Permeability: The most definitive step is to use in vitro permeability assays. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1]

  • PAMPA is a cost-effective, high-throughput, cell-free assay that measures a compound's ability to cross an artificial lipid membrane.[2][3] It isolates passive diffusion , giving you a clean measure of the molecule's intrinsic ability to permeate a lipid bilayer.[2][3][4]

  • Caco-2 Permeability Assay uses a monolayer of differentiated human intestinal cells that mimic the gut epithelium.[4][5][] This assay is more complex but provides a more comprehensive picture, as it accounts for both passive diffusion and the effects of active transport proteins, including efflux pumps that can actively remove your compound from the cell.[4]

A low permeability result in PAMPA strongly suggests a problem with the compound's fundamental physicochemical properties.[7] If the compound is permeable in PAMPA but shows poor accumulation in Caco-2 cells, this points towards active efflux.[4]

Section 2: Key Physicochemical Culprits & Predictive Rules

Q2: My initial permeability screen confirmed my quinazoline derivative has low passive diffusion. What physicochemical properties should I investigate first?

A2: Poor passive diffusion is almost always tied to a compound's fundamental physicochemical properties.[8][9] Before synthesizing the next round of analogues, you must analyze the properties of your current lead. The most influential factors are often summarized by frameworks like Lipinski's "Rule of Five".[10][11]

Key Physicochemical Properties Governing Permeability:

PropertyImpact on PermeabilityIdeal Range (Guideline)Rationale
Molecular Weight (MW) Higher MW generally leads to lower permeability.[12]< 500 Da[10][11]Smaller molecules can more easily navigate through the tightly packed lipid bilayer of the cell membrane.[12][13]
Lipophilicity (LogP/LogD) A critical factor. Too low (hydrophilic) and the compound won't enter the lipid membrane. Too high (lipophilic) and it may get stuck in the membrane or have poor aqueous solubility.[14]LogP between 1-3[7]A balance is needed for the compound to leave the aqueous extracellular space, partition into the lipid membrane, and then exit the membrane into the aqueous cytoplasm.[14]
Polar Surface Area (PSA) A measure of the surface sum over all polar atoms. High PSA is detrimental to permeability.< 140 ŲThe energy required to shed the water shell (desolvation) around polar groups and enter the hydrophobic membrane interior is a major barrier.
Hydrogen Bond Donors (HBD) A high number of H-bond donors (e.g., -OH, -NH groups) increases polarity and reduces permeability.[8][9][15]≤ 5[11]These groups form strong interactions with water, making it energetically unfavorable to move into the non-polar membrane.
Hydrogen Bond Acceptors (HBA) A high number of H-bond acceptors (e.g., O, N atoms) also increases polarity.≤ 10[11]Similar to HBDs, these contribute to the molecule's overall polarity and affinity for the aqueous phase.
Ionization State (pKa) The charge of a molecule at physiological pH (7.4) is critical.[8][9] Charged molecules do not readily cross lipid membranes.[13][16]N/AThe non-ionized form of a drug typically has much higher permeability across cell membranes.[13][16]

Analyze your quinazoline derivative against these parameters. Often, compounds with multiple "Lipinski violations" (e.g., MW > 500 and HBD > 5) will exhibit permeability issues.[10][17]

Section 3: A Troubleshooting Guide to Improving Permeability

This section provides a logical workflow for addressing permeability issues based on your initial diagnostic results.

G cluster_0 Diagnosis cluster_1 Analysis & Strategy cluster_2 Execution A Low Cell-Based Activity B Run PAMPA & Caco-2 Assays A->B Hypothesis: Poor Permeability C Scenario 1: Low PAMPA Low Caco-2 (A->B) Efflux Ratio < 2 B->C Results Indicate Passive Diffusion Issue D Scenario 2: High PAMPA Low Caco-2 (A->B) Efflux Ratio > 2 B->D Results Indicate Active Efflux Issue E Strategy: Improve Passive Diffusion - Modify Physicochemical Properties - Prodrug Approach C->E F Strategy: Mitigate Efflux - Structure Modification to avoid transporter - Co-dose with Efflux Inhibitor (experimental) D->F G Synthesize New Analogues E->G F->G H Re-test in Permeability Assays G->H Iterative Design Cycle

Caption: Troubleshooting workflow for permeability issues.

Q3: My results show low permeability in both PAMPA and Caco-2 assays, with a low efflux ratio. What are my primary strategies?

A3: This profile clearly points to a problem with passive diffusion .[7] Your molecule's intrinsic properties are preventing it from crossing the membrane. Your focus should be on structural modification and prodrug approaches.

  • Strategy 1: Structural Modification (SAR-driven)

    • Reduce Polarity: Can you replace a polar group (like a carboxylic acid or hydroxyl) with a less polar bioisostere? For example, replacing a carboxylic acid with a tetrazole can sometimes maintain the binding interaction while improving permeability.

    • Increase Lipophilicity: Systematically add small, non-polar groups (e.g., methyl, ethyl) to different parts of the quinazoline scaffold.[18] Be mindful not to increase LogP too much, as this can lead to other problems.

    • Break Internal Hydrogen Bonds: Sometimes a molecule folds on itself, creating a polar face. Conformational analysis can reveal this, and structural changes can break these bonds to expose more lipophilic surfaces.

  • Strategy 2: The Prodrug Approach A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[19][20] This is a highly effective strategy for temporarily masking polar functional groups that inhibit permeability.[19][21]

    • Masking Polar Groups: The most common approach is to mask hydroxyl (-OH) or carboxylic acid (-COOH) groups by converting them into esters.[22] These esters are more lipophilic, allowing the prodrug to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester, releasing your active quinazoline derivative.[22]

G cluster_0 Extracellular Space (Aqueous) cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Aqueous) A Polar Quinazoline (e.g., with -COOH group) Low Permeability B Ester Prodrug (e.g., -COOCH3) High Lipophilicity A->B Chemical Modification (Esterification) C Passive Diffusion B->C Enters Membrane D Ester Prodrug C->D Crosses Membrane E Active Quinazoline (Released at Target) D->E Intracellular Esterase Cleavage

Sources

Technical Support Center: A Researcher's Guide to Characterizing and Minimizing Off-Target Effects of Novel Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 4-Amino-2-methylquinazoline-8-carboxylic acid: As a Senior Application Scientist, it is crucial to begin with transparency. At present, 4-Amino-2-methylquinazoline-8-carboxylic acid is not extensively characterized in the public scientific literature. Its primary biological target and specific off-target profile have not been defined. Therefore, this guide will use this compound as a representative example of a novel quinazoline-based small molecule. The principles, workflows, and troubleshooting advice provided are based on established best practices for characterizing kinase inhibitors and other targeted agents derived from the versatile quinazoline scaffold, which has a rich history in medicinal chemistry.[1][2]

This resource is designed to provide you, our fellow researchers, with the strategic framework and technical details required to proactively identify, understand, and mitigate potential off-target activities of your quinazoline-based lead compounds.

Frequently Asked Questions (FAQs)

Q1: My initial screen with 4-Amino-2-methylquinazoline-8-carboxylic acid shows a potent cellular phenotype, but I'm unsure if it's due to the intended target. What is the first step to confirm on-target vs. off-target effects?

A highly recommended method is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a protein upon ligand binding.[4] An increase in the target protein's melting temperature in the presence of your compound provides strong evidence of direct engagement. Alternative methods include NanoBRET™ target engagement assays, which use bioluminescence resonance energy transfer to quantify binding in live cells.[3][5]

Q2: What is the most effective strategy to proactively identify potential off-targets for a novel quinazoline derivative before I invest heavily in cellular studies?

A2: A multi-pronged approach combining computational prediction and empirical screening is most effective.

  • In Silico Profiling: Begin with computational methods.[6][7][8] Use tools that leverage chemical similarity and machine learning algorithms to predict potential off-target interactions based on the structure of 4-Amino-2-methylquinazoline-8-carboxylic acid.[8][9] These platforms compare your molecule against large databases of known ligand-protein interactions to generate a list of probable off-targets.[8] This is a cost-effective way to cast a wide net and prioritize subsequent experimental validation.[9]

  • Biochemical Screening: The gold standard for initial off-target profiling is to screen your compound against a broad panel of purified kinases.[10][11] Given that the quinazoline scaffold is prevalent in kinase inhibitors, this is an essential step.[12][13] Commercial services offer comprehensive panels that can assess the activity of your compound against hundreds of kinases at one or two concentrations.[11] Hits from this screen should then be validated with full IC50 dose-response curves.

Q3: I've identified several off-target kinases in a biochemical assay. How do I know which of these are relevant in my cellular model?

A3: This is where the distinction between biochemical activity and cellular relevance becomes paramount. An inhibitor's biochemical potency (e.g., IC50) against a purified enzyme does not always translate directly to cellular activity due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[14]

To determine cellular relevance, you should:

  • Correlate Potency with Phenotype: For each identified off-target, determine the cellular IC50 for the inhibition of its specific signaling pathway. For example, if an off-target is a known kinase like SRC, you would measure the phosphorylation of a downstream SRC substrate in your cells.

  • Compare to the On-Target Phenotype: Compare the dose-response curve for inhibiting the off-target pathway to the dose-response curve for your desired on-target effect. If the off-target is only inhibited at concentrations 100-fold higher than where you see your primary phenotype, it is less likely to be a significant contributor to that specific effect.[14]

  • Use Orthogonal Approaches: Validate the role of the off-target using genetic methods like siRNA or CRISPR to knock down the off-target protein.[3] If the phenotype of the genetic knockdown mimics the effect of your compound, it strongly suggests the off-target is responsible.

Q4: Can I improve the selectivity of my lead compound, 4-Amino-2-methylquinazoline-8-carboxylic acid, through medicinal chemistry?

A4: Absolutely. This is a primary goal of lead optimization. Once you have a clear understanding of your on-target and off-target activities, you can initiate a structure-activity relationship (SAR) study. Recent research on novel quinazoline derivatives demonstrates that strategic modifications can enhance selectivity.[15] For example, altering substituents on the quinazoline core can exploit subtle differences in the ATP-binding pockets of different kinases.[12][16] The goal is to design new analogs that retain or improve potency against the primary target while reducing affinity for the identified off-targets. This iterative process of design, synthesis, and testing is fundamental to developing a clean, selective inhibitor.[7]

Troubleshooting Guide: Common Issues & Solutions

Problem Encountered Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
High cytotoxicity observed at concentrations required for the desired phenotype. 1. The desired phenotype is caused by an off-target effect that is inherently toxic. 2. The compound has broad off-target activity against essential cellular machinery (e.g., cell cycle kinases). 3. The compound itself has poor physicochemical properties leading to non-specific toxicity.1. Perform a Kinome Scan: Screen against a broad kinase panel to identify off-target liabilities.[10][11] 2. Conduct a Cell Microarray Screen: Use a service that screens against a library of overexpressed human plasma membrane and secreted proteins to identify unexpected binding partners.[17][18] 3. Use a Structurally Related Inactive Control: Synthesize or obtain a close analog of your compound that is inactive against the primary target. If it retains cytotoxicity, the toxicity is likely off-target.[3]
The observed cellular phenotype does not match the known biological function of the intended target. 1. The compound is primarily acting through an off-target. 2. The understanding of the on-target's function in your specific cellular model is incomplete. 3. The compound acts as a "molecular glue" or PROTAC, inducing a novel function rather than simple inhibition.[19][20]1. Validate Target Engagement: First, confirm the compound binds the intended target in cells using CETSA or a similar method.[4] 2. Genetic Target Validation: Use CRISPR or siRNA to knock out/down the intended target. If the genetic perturbation does not replicate the compound's phenotype, your effect is likely off-target.[3] 3. Unbiased Proteomics: Employ chemical proteomics to pull down all protein binders of your compound from cell lysate to identify the full spectrum of targets.
In vitro (biochemical) IC50 is potent, but the compound shows weak or no activity in cell-based assays. 1. Poor cell membrane permeability. 2. The compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein). 3. High intracellular ATP concentration (for ATP-competitive inhibitors) outcompetes the compound. 4. The compound is rapidly metabolized within the cell.1. Measure Cell Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Run Assays with Efflux Pump Inhibitors: Repeat your cellular assay in the presence of known efflux pump inhibitors to see if potency is restored. 3. Determine Ki vs. ATP: In your biochemical assay, measure the inhibitor's IC50 at various ATP concentrations to understand how competitive it is. A significant loss of potency at physiological ATP levels (~1-10 mM) is a common issue.[14]
Results are inconsistent between experimental batches. 1. Compound instability in solution (e.g., precipitation, degradation). 2. Inconsistent cell culture conditions (e.g., passage number, confluency). 3. Variability in reagent preparation.1. Check Compound Solubility & Stability: Visually inspect for precipitation and confirm stability in your assay buffer/media over the experiment's time course using HPLC. 2. Standardize Cell Culture: Use cells within a consistent and narrow passage number range and ensure seeding density is identical for all experiments.[3] 3. Prepare Fresh Dilutions: Always prepare fresh serial dilutions of your compound from a validated stock solution for each experiment.[3]

Experimental Workflows & Methodologies

Workflow 1: Systematic Off-Target Deconvolution

This workflow provides a logical progression from initial hypothesis to validated off-target identification.

Off_Target_Workflow cluster_0 Phase 1: Prediction & Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Relevance cluster_3 Phase 4: Decision & Action A Lead Compound (e.g., 4-Amino-2-methyl- quinazoline-8-carboxylic acid) B In Silico Profiling (Similarity Search, ML Models) A->B C Broad Biochemical Screen (e.g., KinomeScan®) A->C E Prioritize Hits Based on Potency & Target Family B->E Inform Prioritization D Generate IC50 Curves for Biochemical Hits C->D D->E F Cellular Target Engagement Assay (e.g., CETSA) E->F G Cell-Based Pathway Assay (Measure downstream substrate phosphorylation) E->G H Orthogonal Genetic Validation (siRNA / CRISPR Knockdown) G->H Compare Phenotypes I Confirmed Off-Target (Biochemical + Cellular Activity) H->I J Initiate SAR to Improve Selectivity I->J

Caption: A systematic workflow for identifying and validating off-target effects.

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol describes a typical biochemical assay to determine the IC50 value of a compound against a panel of purified kinases.[12]

  • Reagent Preparation:

    • Prepare kinase buffer (composition varies by kinase, but typically contains HEPES, MgCl₂, Brij-35, and EGTA).

    • Prepare kinase/substrate solution by diluting the specific kinase and its corresponding substrate in kinase buffer.

    • Prepare ATP solution at 2x the final desired concentration (often at the Km for each specific kinase).

    • Prepare a 10-point, 3-fold serial dilution of 4-Amino-2-methylquinazoline-8-carboxylic acid in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilution to the appropriate wells. Include "no enzyme" and "vehicle (DMSO) control" wells.

    • Add 2.5 µL of the kinase/substrate solution to all wells except the "no enzyme" controls.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.[12]

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.[12]

  • Detection (Using a commercial ADP-luminescence kit):

    • Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing On-Target vs. Off-Target Signaling

This diagram illustrates a hypothetical scenario where a quinazoline-based inhibitor is designed to target Kinase A but has an off-target effect on Kinase X, leading to an unintended cellular outcome.

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway compound 4-Amino-2-methyl- quinazoline-8-carboxylic acid KinaseA Kinase A (Intended Target) compound->KinaseA Inhibits (High Affinity) KinaseX Kinase X (Off-Target) compound->KinaseX Inhibits (Lower Affinity) SubstrateA Substrate A KinaseA->SubstrateA Phosphorylates DesiredEffect Desired Effect (e.g., Apoptosis) SubstrateA->DesiredEffect SubstrateX Substrate X KinaseX->SubstrateX Phosphorylates SideEffect Side Effect (e.g., Toxicity) SubstrateX->SideEffect

Caption: Divergent outcomes from on-target versus off-target inhibition.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
  • Huang, et al. Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Listgarten, J., et al. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nat Biomed Eng. 2018;2(1):38-47.
  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Broad Institute.
  • Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PLoS One. 2014;9(10):e109213.
  • What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? Consensus.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Published August 14, 2025.
  • Biochemical kinase assay to improve potency and selectivity. Domainex. Published March 25, 2021.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
  • Off-Target Screening Cell Microarray Assay. Creative Biolabs.
  • Novel Quinazoline Derivatives Target KDM6B Selectively. Bioengineer.org. Published December 19, 2025.
  • Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories.
  • Zhang, XH., Tee, LY. & Wang, XG. Off-target effects in CRISPR/Cas9 gene editing. Cell Biosci. 2015;5:5.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH.
  • Kinase Selectivity Panels. Reaction Biology.
  • Bain, J., Plater, L. & Elliott, M. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochem J. 2007;408(3):297-315.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. Published September 23, 2025.
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
  • Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. PubMed.
  • Are there experimental tests for off target effects in CRISPR? ResearchGate. Published July 20, 2015.
  • Experimental methods for the detection of off-target editing by CRISPR-Cas9. ResearchGate.
  • How can off-target effects of drugs be minimised? Patsnap Synapse. Published May 21, 2025.
  • Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. ASH Publications. Published November 29, 2018.
  • Al-Warhi, T., et al. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules. 2024;29(10):2375.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. 2019;10:779.
  • A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • Off-target activity – Knowledge and References. Taylor & Francis.
  • Reviewing the Pharmacological Impact of Quinazoline Derivatives. Bioengineer.org. Published December 11, 2025.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. 2014;9(12):2678-2688.
  • In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
  • Empowering drug off-target discovery with metabolic and structural analysis. PMC. Published June 9, 2023.

Sources

Technical Support Center: Navigating and Overcoming Resistance to 4-Aminoquinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoquinazoline inhibitors. This guide is designed to provide in-depth troubleshooting and practical guidance for addressing the complex challenge of drug resistance. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and actionable protocols to dissect and overcome resistance mechanisms encountered in your experiments.

Introduction: The Challenge of 4-Aminoquinazoline Inhibitor Resistance

4-aminoquinazoline-based compounds are a cornerstone of targeted cancer therapy, particularly as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] While these inhibitors have shown remarkable success, the emergence of resistance is a significant clinical and research hurdle.[3][4][5] This guide will walk you through the most common resistance mechanisms and provide a structured, question-and-answer-based approach to their identification and mitigation.

Section 1: Initial Observations and Quantifying Resistance

The first step in addressing resistance is to confirm and quantify the phenomenon in your experimental system.

FAQ 1: My cancer cell line is showing reduced sensitivity to our 4-aminoquinazoline inhibitor. How do I confirm and quantify this resistance?

A decrease in the expected efficacy of your inhibitor is the primary indicator of potential resistance. To systematically confirm and quantify this, a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is essential.[6]

Troubleshooting Steps:
  • Verify Compound Integrity: Ensure your inhibitor stock solution is fresh and has been stored under the recommended conditions. Compound degradation can often be mistaken for cellular resistance.[6]

  • Cell Line Authentication: It is crucial to periodically verify the identity of your cell line using methods like short tandem repeat (STR) profiling. Cell line cross-contamination or misidentification can lead to inconsistent and misleading results.[6]

  • Perform a Dose-Response Assay: Utilize a standard cell viability assay, such as MTT or MTS, to generate dose-response curves for both your suspected resistant cell line and the parental, sensitive cell line. A significant rightward shift in the curve and a corresponding increase in the IC50 value for the resistant line provide quantitative evidence of resistance.[6]

Data Presentation: Comparative IC50 Values
Cell Line4-Aminoquinazoline InhibitorIC50 (nM)Fold Resistance (Resistant IC50 / Parental IC50)
Parental (e.g., PC-9)Inhibitor X10-
Resistant DerivativeInhibitor X50050
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the steps for determining the IC50 of a 4-aminoquinazoline inhibitor.

  • Cell Seeding: Plate your parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of your 4-aminoquinazoline inhibitor in culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Section 2: On-Target Resistance - Mutations in the Kinase Domain

One of the most common mechanisms of resistance involves the acquisition of secondary mutations in the target kinase, which can alter drug binding.

FAQ 2: My EGFR-mutant cell line has developed resistance to a first-generation 4-aminoquinazoline inhibitor. Could a secondary mutation be the cause?

Yes, this is a highly probable cause. For first- and second-generation EGFR inhibitors, the most prevalent on-target resistance mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[5][7][8] This mutation is thought to increase the affinity of the kinase for ATP, thereby reducing the competitive binding of the inhibitor.[7]

Workflow for Investigating On-Target Mutations

A Resistant Cell Population Identified (Increased IC50) B Genomic DNA and RNA Extraction A->B C Sanger Sequencing of EGFR Exons 18-21 B->C D Next-Generation Sequencing (NGS) (Targeted panel or WES) B->D E Identify T790M Mutation C->E G No On-Target Mutation Found C->G D->E F Identify C797S Mutation (for 3rd-gen inhibitor resistance) D->F D->G I Consider Switching to a Third-Generation Inhibitor (e.g., Osimertinib) E->I J Consider Fourth-Generation Allosteric Inhibitors F->J H Proceed to Investigate Bypass Tracks (Section 3) G->H

Caption: Workflow for identifying on-target resistance mutations.

FAQ 3: We are using a third-generation, covalent 4-aminoquinazoline inhibitor and are still observing resistance. What mutation should we look for?

For third-generation irreversible inhibitors that form a covalent bond with Cysteine 797, the most common resistance mutation is C797S (Cysteine to Serine substitution) in the EGFR kinase domain.[9][10] This mutation prevents the formation of the covalent bond, rendering the inhibitor ineffective.[10]

Experimental Protocol: Next-Generation Sequencing (NGS) for EGFR Mutation Detection
  • Sample Preparation: Isolate high-quality genomic DNA from both parental and resistant cell lines.

  • Library Preparation: Use a commercially available kit to prepare sequencing libraries. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

  • Target Enrichment (Optional but Recommended): Use a targeted panel of probes to enrich for the EGFR gene or a broader cancer-related gene panel. This increases sequencing depth for the genes of interest.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis: Align the sequencing reads to a reference genome. Use variant calling software to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the EGFR gene. Compare the variants found in the resistant line to those in the parental line to identify acquired mutations like T790M or C797S.

Section 3: Off-Target Resistance - Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways, rendering the inhibition of the primary target ineffective.

FAQ 4: We have ruled out on-target mutations, but our cells are still resistant. What are the likely bypass pathways involved?

The most frequently implicated bypass pathways in resistance to EGFR-targeted 4-aminoquinazoline inhibitors are the amplification and subsequent hyperactivation of other receptor tyrosine kinases, namely MET and HER2 (ERBB2).[3][4][11]

  • MET Amplification: Increased MET signaling can activate downstream pathways like PI3K/Akt and MAPK, promoting cell survival and proliferation independently of EGFR.[12][13]

  • HER2 Amplification: Overexpression of HER2 can also lead to the activation of similar downstream signaling pathways, conferring resistance to EGFR inhibitors.[4][11][14][15]

Signaling Pathway: EGFR and Bypass Mechanisms

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK RAS/MEK/ERK Pathway EGFR->MAPK MET MET MET->PI3K_Akt MET->MAPK HER2 HER2 HER2->PI3K_Akt HER2->MAPK Response Proliferation & Survival PI3K_Akt->Response MAPK->Response Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling and bypass resistance pathways.

FAQ 5: How can we experimentally confirm MET or HER2 amplification in our resistant cells?

Fluorescence in situ hybridization (FISH) is the gold standard for detecting gene amplification.[16][17] Alternatively, next-generation sequencing (NGS) data can also be analyzed for copy number variations.[16][17][18]

Experimental Protocol: Fluorescence In Situ Hybridization (FISH) for MET Amplification
  • Cell Preparation: Prepare slides with fixed parental and resistant cells.

  • Probe Hybridization: Use a dual-color probe set consisting of a probe for the MET gene (labeled with one fluorophore) and a probe for the centromere of chromosome 7 (CEN7) (labeled with another fluorophore). Hybridize the probes to the cellular DNA.

  • Washing: Wash the slides to remove any unbound probes.

  • Counterstaining: Stain the cell nuclei with DAPI.

  • Imaging: Visualize the slides using a fluorescence microscope.

  • Analysis: Count the number of MET and CEN7 signals in a significant number of nuclei (e.g., 50-100). MET amplification is typically defined by a MET/CEN7 ratio of ≥2.0.[16]

Data Presentation: MET Amplification Status
Cell LineAverage MET Signals per CellAverage CEN7 Signals per CellMET/CEN7 RatioAmplification Status
Parental2.12.01.05Not Amplified
Resistant8.52.23.86Amplified

Section 4: Drug Efflux Pumps - The Role of ABC Transporters

Increased efflux of the inhibitor from the cell can also lead to resistance by reducing its intracellular concentration below the effective level.

FAQ 6: Could increased drug efflux be responsible for the observed resistance to our 4-aminoquinazoline compound?

Yes, overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance.[19][20][21] Key transporters implicated in cancer drug resistance include P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[19][21] These transporters use the energy from ATP hydrolysis to pump a wide variety of substrates, including many chemotherapy drugs and targeted inhibitors, out of the cell.[22][23]

FAQ 7: How can we determine if our resistant cells have increased ABC transporter activity?

A functional assay using a fluorescent substrate of the transporter is a direct way to measure its activity.[24] For example, rhodamine 123 is a substrate for P-gp.[24] If resistant cells show lower intracellular accumulation of rhodamine 123 compared to parental cells, and this can be reversed by a known P-gp inhibitor like verapamil, it strongly suggests increased P-gp activity.[24]

Experimental Protocol: Flow Cytometry-Based P-gp (ABCB1) Functional Assay
  • Cell Preparation: Harvest parental and resistant cells and prepare single-cell suspensions.

  • Inhibitor Pre-incubation (Control): Pre-incubate a set of cells with a P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.

  • Fluorescent Substrate Incubation: Add a fluorescent P-gp substrate (e.g., rhodamine 123) to all cell samples (with and without the inhibitor) and incubate for 30-60 minutes at 37°C.[24]

  • Washing: Wash the cells with ice-cold PBS to stop the efflux process.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Interpretation:

    • Parental vs. Resistant (no inhibitor): Resistant cells with high P-gp activity will show lower fluorescence compared to parental cells.

    • Resistant (with vs. without inhibitor): The addition of a P-gp inhibitor should increase the fluorescence in the resistant cells, ideally to a level similar to that of the parental cells.

Section 5: Concluding Remarks and Future Directions

Addressing resistance to 4-aminoquinazoline inhibitors requires a multi-faceted approach. By systematically investigating on-target mutations, bypass signaling pathways, and drug efflux mechanisms, researchers can gain a comprehensive understanding of the resistance phenotype in their specific model system. This knowledge is paramount for the rational design of combination therapies and the development of next-generation inhibitors to overcome these challenges. The protocols and troubleshooting guides provided here serve as a starting point for these critical investigations.

References
  • Lee, B., Qu, J., & Cvetkovic, L. (Year). Rapid detection of ABC transporter interaction: potential utility in pharmacology. Source.
  • Impact of HER2 aberrations on EGFR-TKI treatment outcomes in lung tumors harboring EGFR mutations: A HER2-CS STUDY subset analysis. ASCO.
  • Takezawa, K., et al.
  • Takezawa, K., et al.
  • Varkondi, E., et al. Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Taylor & Francis Online.
  • Overview of Molecular Detection Technologies for MET in Lung Cancer. PMC - NIH.
  • Nagasaka, M., et al. (2021). The Effects of HER2 Alterations in EGFR Mutant Non-small Cell Lung Cancer. PubMed.
  • Li, X., et al. (2021).
  • Towards Identification of the Substrates of ATP-Binding Cassette Transporters. PMC - NIH.
  • Kumar, A., et al. (2023). Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. PubMed Central.
  • MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors. springermedizin.de.
  • Jang, J., et al.
  • MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting. MDPI.
  • ABC transporter. Wikipedia.
  • Technical Support Center: Overcoming Resistance to 4-(Quinazolin-2-yl)phenol in Cancer Cells. Benchchem.
  • Common testing methods for MET gene amplification in non-small cell lung cancer.
  • Comparing the resistance profiles of different EGFR inhibitors. Benchchem.
  • MET alterations detection platforms and clinical implications in solid tumors: a comprehensive review of liter
  • Yun, C.-H., et al. (Year).
  • Yu, H. A., et al. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain. PMC - NIH.
  • Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs. Benchchem.
  • Developing Anticancer Agents from 4-Aminoquinoline Prototypes: Applic
  • Lv, Q., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. PubMed.
  • Kim, Y., et al. (2012).
  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
  • Intrinsic resistance to EGFR tyrosine kinase inhibitors in advanced non-small-cell lung cancer with activating EGFR mut
  • ABC Transporters. The Locher Lab | ETH Zurich.
  • Zhang, Y-K., et al. (Year). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. PubMed.
  • MET Inhibitor is Expected to Overcome MET Amplification-Induced Immunotherapy Resistance in Non-Small Cell Lung Cancer. PMC - NIH.
  • Greenberg, R. M., et al. Inhibition or Knockdown of ABC Transporters Enhances Susceptibility of Adult and Juvenile Schistosomes to Praziquantel. PLOS Neglected Tropical Diseases.
  • Host-dependent Phenotypic Resistance to EGFR Tyrosine Kinase Inhibitors. PMC - NIH.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH.
  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed.
  • Understanding resistance to EGFR inhibitors—impact on future treatment str
  • Das, D. (2019).
  • MET inhibition downregulates DR4 expression in MET-amplified lung cancer cells with acquired resistance to EGFR inhibitors through suppressing AP-1-medi
  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.
  • MET Amplification and Response to MET Inhibitors in Stage IV Lung Adenocarcinoma. Source.
  • Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions. PMC - NIH.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Source.
  • Structure and mechanism of ABC transporters. PMC - PubMed Central.
  • Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy. PMC - PubMed Central.
  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. PMC - PubMed Central.
  • Technical Support Center: Overcoming Acquired Resistance to MET Kinase-IN-4. Benchchem.
  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection.
  • Cell Culture Troubleshooting. Sigma-Aldrich.

Sources

Technical Support Center: Enhancing the Selectivity of Q-8A, an Aurora A Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction from the Senior Application Scientist

Welcome to the technical support resource for 4-Amino-2-methylquinazoline-8-carboxylic acid, our investigational Aurora A kinase inhibitor, hereafter referred to as Q-8A . In the complex landscape of kinase inhibitor development, achieving potent on-target activity is only half the battle. The true challenge lies in attaining selectivity—ensuring that your molecule preferentially interacts with its intended target over hundreds of structurally similar proteins within the cell. This guide is designed to be a practical resource for researchers encountering selectivity challenges with Q-8A. Drawing from established principles in medicinal chemistry and chemical biology, we will explore common issues, provide robust troubleshooting protocols, and explain the scientific rationale behind each step. Our goal is to empower you to systematically diagnose and overcome selectivity hurdles, ultimately advancing your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What is kinase inhibitor selectivity and why is it critical for Q-8A?

A1: Kinase inhibitor selectivity is the measure of a compound's ability to inhibit its intended target kinase (in this case, Aurora A) more potently than other kinases in the human kinome, which comprises over 500 members. High selectivity is crucial for several reasons:

  • Reduced Off-Target Toxicity: Many kinases regulate essential cellular processes. Inhibiting them unintentionally can lead to cellular toxicity and adverse side effects in a therapeutic context.[1][2]

  • Improved Therapeutic Index: A selective drug can be administered at a concentration sufficient to inhibit its target without causing dose-limiting toxicities from off-target activities, resulting in a wider therapeutic window.

Q2: What is the primary target of Q-8A, and what are its most common off-targets?

A2: The primary target of Q-8A is Aurora A kinase , a serine/threonine kinase that plays a pivotal role in mitotic progression.[4][5] Due to the high degree of structural conservation in the ATP-binding pocket, the most common and significant off-target for Aurora A inhibitors is Aurora B kinase .[6][7] The catalytic domains of Aurora A and B are 71% identical, with only a few residue differences in the ATP-binding site, making selective inhibition a significant challenge.[6] Inhibition of Aurora B can lead to distinct cellular phenotypes, such as defects in chromosome segregation and cytokinesis, which can complicate the interpretation of results and contribute to toxicity.[7]

Q3: How is the selectivity of a kinase inhibitor like Q-8A quantified?

A3: Selectivity is typically quantified using a few key metrics derived from large-scale kinase profiling data:

  • Selectivity Score (S-score): This score provides a quantitative measure of promiscuity. A common method is to express it as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Inhibition Concentration Ratios (IC50 or Kd): The simplest measure is the ratio of the IC50 (or dissociation constant, Kd) for an off-target kinase versus the on-target kinase. For example, a 100-fold selectivity for Aurora A over Aurora B means the IC50 for Aurora B is 100 times higher than for Aurora A.

Q4: I'm just starting my investigation of Q-8A. What is the first step to assess its selectivity?

A4: The essential first step is to perform a broad, unbiased screen of your inhibitor against a large panel of kinases. This is known as kinome profiling .[3][8] Several commercial services, such as Eurofins' KINOMEscan™ or Reaction Biology's Kinase Selectivity Panels, offer screening against hundreds of human kinases.[9][10] These services typically provide data on the percent inhibition at a fixed concentration (e.g., 1 µM) or determine dissociation constants (Kd) for a wide range of interactions.[11] This initial screen will provide a comprehensive map of Q-8A's on- and off-target activities and guide subsequent optimization efforts.[8]

Troubleshooting Guides

Problem: My inhibitor, Q-8A, shows potent activity against Aurora A but also significantly inhibits Aurora B.

This is the most common selectivity challenge for Aurora A inhibitors. Addressing it requires a structure-based medicinal chemistry approach.

Root Cause Analysis:

The high homology between the ATP-binding sites of Aurora A and Aurora B is the primary cause. However, subtle differences can be exploited. Key residues that differ between their ATP-binding sites include Leu215, Thr217, and Arg220 in Aurora A, which correspond to Arg159, Glu161, and Lys164 in Aurora B.[6] Selectivity can be achieved by designing modifications to the quinazoline scaffold of Q-8A that preferentially interact with the unique features of the Aurora A pocket while clashing with those of Aurora B.

Strategic Solutions: Structure-Activity Relationship (SAR) Exploration
  • Exploit the Threonine "Gatekeeper" Residue: Aurora A possesses a threonine (Thr217) at the gatekeeper position, which is smaller than the corresponding glutamic acid (Glu161) in Aurora B. This difference in size can be exploited.

    • Action: Synthesize analogs of Q-8A with bulkier substituents at the 2-methyl position of the quinazoline ring. A larger group may be accommodated by the more open pocket of Aurora A but may cause a steric clash with the bulkier glutamic acid in Aurora B.

  • Target Unique Pockets: Aim to engage regions outside the highly conserved hinge region.

    • Action: Modify the 8-carboxylic acid group of Q-8A. Convert the carboxylic acid to various amides or esters to explore interactions with solvent-exposed regions or unique sub-pockets. These modifications can introduce new hydrogen bond donors or acceptors that may differentially interact with the surface residues of Aurora A versus Aurora B.

  • Macrocyclization: This strategy involves tethering two points of the inhibitor to pre-organize it into a conformation that is optimal for binding to the target kinase.[12]

    • Action: Design and synthesize macrocyclic derivatives of Q-8A. A rigid macrocyclic structure can lock the inhibitor into a conformation that fits precisely into the active site of Aurora A but is incompatible with the slightly different topology of Aurora B, thereby dramatically enhancing selectivity.[12]

Logical Workflow for Improving Selectivity

cluster_0 Initial State cluster_1 Medicinal Chemistry Cycle cluster_2 Outcome A Q-8A shows low selectivity (Aurora A vs B) B Analyze Co-crystal Structure of Q-8A with Aurora A A->B Identify key interactions C Design Analogs: - Modify 2-position - Modify 8-position - Macrocyclization B->C Hypothesize modifications D Synthesize Analogs C->D E Screen Analogs (Aurora A/B IC50 Assays) D->E F Selectivity Improved? E->F Compare IC50 ratios G Lead Candidate Identified (High Selectivity) F->G Yes H Iterate Design F->H No H->C Refine hypotheses

Caption: Iterative cycle for improving inhibitor selectivity.

Problem: How do I get a comprehensive, unbiased view of Q-8A's off-targets across the entire kinome?

While you may have solved the primary selectivity issue with Aurora B, other, unexpected off-targets may exist. A broad kinome scan is the industry standard for identifying these liabilities.[3][8]

Solution: Kinome Profiling Services

Commercial services provide robust platforms for this analysis. The most common is a competition binding assay (like KINOMEscan™) where your compound competes with an immobilized ligand for binding to a large panel of kinases. The results are reported as the amount of your compound required to displace the probe, which is used to calculate a dissociation constant (Kd).[11][13]

Quantitative Data Summary: Interpreting Kinome Scan Results

Imagine you have screened Q-8A and a more selective analog, Q-8A-v2 , at a concentration of 1 µM. The data could be summarized as follows:

Target KinasePercent Inhibition by Q-8A (1 µM)Percent Inhibition by Q-8A-v2 (1 µM)Comments
Aurora A (On-Target) 99% 98% Potent target inhibition maintained.
Aurora B (Off-Target)95%25%Significant improvement in selectivity.
ABL178%15%Unexpected off-target identified and resolved.
FLT365%10%Unexpected off-target identified and resolved.
VEGFR220%18%Minor off-target, largely unaffected.
Selectivity Score (S-score @ >90% inhib.) 2 1 Improved selectivity score.
Experimental Workflow: From Compound to Data

A 1. Submit Compound (Q-8A, Q-8A-v2) to Profiling Service B 2. Competition Binding Assay (e.g., KINOMEscan) vs. ~400 kinases A->B C 3. Data Acquisition (% Inhibition or Kd values) B->C D 4. Data Analysis - Generate Selectivity Score - Visualize with TREEspot® C->D E 5. Decision Making - Identify liabilities - Confirm lead candidate D->E

Caption: Workflow for comprehensive kinome profiling.

Problem: Q-8A is potent and selective in biochemical assays, but shows unexpected or weak effects in cells. How can I confirm it engages Aurora A in a cellular environment?

Potency in a biochemical assay does not always translate to cellular activity due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that your compound binds to its intended target in intact cells.[14]

Scientific Principle of CETSA:

CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cells treated with your compound across a temperature gradient, you can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of your compound confirms target engagement.[14][16]

Experimental Workflow for CETSA

A 1. Cell Treatment Treat cells with DMSO (control) or Q-8A B 2. Thermal Challenge Heat cell suspensions across a temperature gradient (e.g., 45°C to 70°C) A->B C 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles) B->C D 4. Separate Fractions Centrifuge to pellet aggregated (denatured) proteins C->D E 5. Quantify Soluble Protein Collect supernatant and quantify soluble Aurora A via Western Blot or Mass Spec D->E F 6. Plot Melting Curves Plot % soluble Aurora A vs. Temperature. A rightward shift with Q-8A indicates binding. E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.

Detailed Experimental Protocols

Protocol 1: Profiling Inhibitor Selectivity using a Commercial Kinome Scanning Service

This protocol provides a general outline for using a service like Eurofins KINOMEscan® or Reaction Biology's platform.

  • Compound Preparation:

    • Dissolve Q-8A in 100% DMSO to a final concentration of 10 mM. Ensure the compound is fully solubilized.

    • Prepare a sufficient volume (typically >20 µL) for shipment.

    • Provide the exact molecular weight of the compound to the service provider.

  • Service Selection:

    • Choose the appropriate screening panel. For initial broad screening, a comprehensive panel like scanMAX (468 kinases) is recommended.[11]

    • Select the compound concentration for the screen. A 1 µM or 10 µM concentration is standard for single-point screens to identify both potent and weaker off-targets.[8]

    • Alternatively, for lead compounds, select a Kd determination service (e.g., KdELECT®), which involves an 11-point dose-response curve.[11][17]

  • Sample Submission:

    • Follow the provider's instructions for sample labeling and shipping, which typically involves shipment on dry ice.

  • Data Analysis and Interpretation:

    • The provider will return a data report, usually including a table of all kinases tested and the corresponding % inhibition or Kd value.

    • Utilize visualization tools like TREEspot® to map the hits onto the human kinome tree. This provides an intuitive visual representation of your compound's selectivity.[9]

    • Calculate the Selectivity Score (S-score). For example, S(90% @ 1µM) = (number of kinases with >90% inhibition) / (total number of kinases tested).

    • Compare the Kd or IC50 value for Aurora A against all identified off-targets to determine selectivity ratios.

Protocol 2: Verifying Cellular Target Engagement using CETSA

This protocol is adapted from established methods and is intended for use with cultured cancer cells (e.g., HCT116, HeLa).[14][18]

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest the cells and resuspend them in culture media at a density of 5-10 x 10^6 cells/mL.

    • Treat the cell suspension with Q-8A at the desired final concentration (e.g., 10x the cellular IC50) or with vehicle (DMSO) as a negative control. Incubate for 1 hour at 37°C.

  • Heating Step:

    • Aliquot the treated cell suspension into PCR tubes (50-100 µL per tube).

    • Place the tubes in a thermal cycler and heat them to a range of temperatures for 3 minutes (e.g., a gradient from 46°C to 67°C in 3°C increments). One sample should be kept at room temperature as an unheated control.

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate soluble from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[18]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration by diluting with an appropriate lysis buffer.

    • Analyze the samples by Western blot using a validated primary antibody against Aurora A. An antibody for a loading control that does not shift with temperature (e.g., GAPDH) should also be used.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (DMSO vs. Q-8A), plot the normalized intensity of the soluble Aurora A band as a percentage of the unheated control against the temperature.

    • A rightward shift of the melting curve for the Q-8A-treated samples compared to the DMSO-treated samples confirms target engagement.

References

  • Knight, Z. A., & Shokat, K. M. (2005). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Lee, M. R., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Cui, J., & Li, J. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Abdellattif, M. H., et al. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. [Link]

  • Sloane, D. A., et al. (2010). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central. [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Voll, A. M., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry. [Link]

  • Harding, M. M., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. [Link]

  • Chen, D., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kollareddy, M., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. PubMed Central. [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Orcutt, S. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central. [Link]

  • Huynh, J. C., et al. (2019). Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect. Auctores Journals. [Link]

  • Abdellattif, M. H., & Elkamhawy, A. (2024). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. ResearchGate. [Link]

  • DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Discovery World. [Link]

  • Carpinelli, P., et al. (2007). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. ResearchGate. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Tang, A., et al. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. PubMed Central. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-2-methylquinazoline-8-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid. This molecule is a highly valuable, functionalized heterocyclic scaffold, frequently utilized as a key starting material in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] The successful and scalable synthesis of this intermediate is often a critical bottleneck in the early stages of drug development.

This guide is designed for researchers, process chemists, and drug development professionals. It provides a comprehensive, step-by-step synthetic protocol, addresses common experimental challenges in a question-and-answer format, and offers field-proven troubleshooting strategies to optimize yield, purity, and scalability. The narrative is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Recommended Synthetic Pathway: A Multi-Step Approach

Based on extensive literature precedent for quinazoline synthesis and considerations for scalability, we recommend a robust six-step pathway starting from the commercially available 2-amino-3-methylbenzoic acid.[3] This route systematically builds the quinazoline core and introduces the required functionalities in a controlled manner.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic sequence from the starting material to the final product. Each step is designed to be scalable and employs common laboratory reagents and techniques.

G cluster_start Step 1 & 2: Quinazolinone Core Formation cluster_oxidation Step 3: Side-Chain Oxidation cluster_functionalization Step 4 & 5: Functional Group Interconversion cluster_final Step 6: Final Deprotection A 2-Amino-3-methylbenzoic Acid B 2,8-Dimethyl-4H-3,1-benzoxazin-4-one A->B Acetic Anhydride C 2,8-Dimethylquinazolin-4(3H)-one B->C NH4OH D 2-Methyl-4-oxo-quinazoline-8-carboxylic Acid C->D KMnO4 E Methyl 4-chloro-2-methylquinazoline-8-carboxylate D->E 1. SOCl2/MeOH 2. POCl3 F Methyl 4-amino-2-methylquinazoline-8-carboxylate E->F NH3 / Isopropanol G 4-Amino-2-methylquinazoline-8-carboxylic Acid (Target) F->G LiOH / H2O

Caption: Overall synthetic workflow for 4-Amino-2-methylquinazoline-8-carboxylic acid.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis. For step-specific issues, please refer to the Troubleshooting Guide in Section 4.0.

Q1: Why was this specific six-step route chosen for scalability? A: This pathway is advantageous for several reasons. It begins with a readily available and inexpensive starting material (2-amino-3-methylbenzoic acid). The initial cyclization to form the quinazolinone is a high-yielding and well-documented reaction class.[1] Subsequent functionalization steps—oxidation, chlorination, and amination—are standard, robust transformations in process chemistry. This linear approach allows for purification and quality control at each intermediate stage, which is critical for ensuring the final product's purity on a large scale.

Q2: What are the most critical control points in this synthesis? A: The two most critical steps are the oxidation of the 8-methyl group (Step 3) and the amination of the 4-chloroquinazoline (Step 5) . The oxidation requires careful control of temperature and stoichiometry to prevent over-oxidation or cleavage of the heterocyclic ring. The amination step is sensitive to moisture and pH, which can lead to the formation of a hydrolyzed 4-oxo impurity that is difficult to remove.

Q3: What are the primary safety concerns when scaling up this process? A: Several steps require stringent safety protocols:

  • Step 4 (Chlorination): Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This step must be performed in a dry, well-ventilated fume hood or reactor with appropriate personal protective equipment (PPE).

  • Step 3 (Oxidation): Potassium permanganate (KMnO₄) is a strong oxidizer. Reactions should be conducted behind a blast shield, and care must be taken to control the reaction temperature to prevent thermal runaways.

  • Step 5 (Amination): Anhydrous ammonia is a toxic and corrosive gas. This reaction should be conducted in a sealed, pressure-rated vessel with careful monitoring.

Q4: Can microwave-assisted synthesis be used to accelerate this process? A: Yes, microwave irradiation can be particularly effective for Step 5 (Amination) . Nucleophilic aromatic substitution on 4-chloroquinazolines can be sluggish under conventional heating. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of hydrolysis byproducts.[4][5]

Troubleshooting Guide by Synthetic Step

This guide provides solutions to common problems encountered during the synthesis.

Steps 1 & 2: Quinazolinone Core Formation

Issue: Low yield of 2,8-dimethylquinazolin-4(3H)-one.

  • Question: My initial cyclization and ammonolysis steps are resulting in a low yield (<70%). What are the likely causes?

  • Answer: Low yields at this stage typically stem from three primary sources:

    • Incomplete Benzoxazinone Formation: The initial reaction with acetic anhydride requires strictly anhydrous conditions. Any moisture will hydrolyze the anhydride and the benzoxazinone intermediate. Ensure your starting material is dry and use a fresh, high-purity grade of acetic anhydride.

    • Inefficient Ammonolysis: The ring-opening and re-closure with ammonia can be slow. Ensure the reaction is heated sufficiently (typically reflux in a suitable solvent) and for an adequate duration. Monitor the disappearance of the benzoxazinone intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Purity of Starting Material: The purity of the 2-amino-3-methylbenzoic acid is critical. Impurities can interfere with the cyclization process.[6]

Step 3: Side-Chain Oxidation

Issue: Poor yield or complex mixture after oxidation of the 8-methyl group.

  • Question: My oxidation with KMnO₄ is giving a low yield of the desired carboxylic acid, along with many side products. How can I optimize this?

  • Answer: This is the most challenging step to control. The quinazoline ring is susceptible to oxidation under harsh conditions.

    • Troubleshooting Workflow:

      G Start Low Yield in Oxidation Step CheckTemp Was temperature strictly controlled? (e.g., 0-10°C during addition) Start->CheckTemp CheckStoich Was KMnO4 stoichiometry optimized? (Typically 3-4 equivalents) CheckTemp->CheckStoich Yes Sol_Temp Solution: Use a jacketed reactor. Add KMnO4 solution slowly to maintain low temperature. CheckTemp->Sol_Temp No CheckWorkup Was MnO2 effectively removed? CheckStoich->CheckWorkup Yes Sol_Stoich Solution: Run small-scale trials to find optimal stoichiometry. Monitor by LC-MS. CheckStoich->Sol_Stoich No Sol_Workup Solution: Quench with Na2SO3/HCl. Filter the hot solution to remove inorganic salts. CheckWorkup->Sol_Workup No Success Improved Yield and Purity CheckWorkup->Success Yes Sol_Temp->CheckStoich Sol_Stoich->CheckWorkup Sol_Workup->Success

      Caption: Troubleshooting workflow for the oxidation step.

    • Key Optimization Points:

      • Temperature Control: Add the KMnO₄ solution slowly to the substrate solution while maintaining the temperature below 10°C. A thermal runaway can lead to rapid decomposition.

      • pH Control: The reaction is typically run in a basic aqueous solution (e.g., with NaOH or KOH) to solubilize the starting material and intermediate.

      • Workup: After the reaction, a crucial step is to destroy excess KMnO₄ and the manganese dioxide (MnO₂) byproduct. This is typically done by adding sodium bisulfite or oxalic acid until the purple color disappears and the brown precipitate dissolves. The product is then precipitated by acidifying the solution with HCl.

Step 4: Chlorination

Issue: Incomplete conversion to the 4-chloro derivative.

  • Question: I am seeing significant amounts of unreacted starting material after refluxing with POCl₃. What can I do?

  • Answer: Incomplete chlorination is usually due to insufficient reactivity or the presence of moisture.

    • Ensure Anhydrous Conditions: The starting quinazolinone must be meticulously dried. Any water will quench the POCl₃. Co-evaporate the starting material with toluene before adding POCl₃.

    • Use of a Catalyst: The reaction can be accelerated by adding a catalytic amount of N,N-dimethylformamide (DMF) or a phase-transfer catalyst.

    • Reaction Time and Temperature: Ensure the reaction reaches a full reflux (approx. 107°C for POCl₃). If the reaction is still sluggish, a higher boiling point co-solvent like chlorobenzene can be used, or the reaction time can be extended. Monitor by TLC until the starting material is consumed.

Step 5: Amination

Issue: Formation of 4-hydroxy (4-oxo) impurity during amination.

  • Question: My final product is contaminated with the 4-oxo starting material, which is very difficult to remove. How do I prevent this?

  • Answer: The 4-chloro group is susceptible to hydrolysis, which competes with the desired amination.[7] This side reaction is catalyzed by both acid and base.

    • Solvent Choice: Use a non-aqueous solvent system if possible, such as ammonia dissolved in isopropanol or THF in a sealed vessel. A mixture of THF and water can also be used, but reaction times should be minimized.[4]

    • Control of Equivalents: Use a large excess of ammonia to ensure the rate of amination is much faster than the rate of hydrolysis.

    • Temperature Optimization: Higher temperatures accelerate both reactions. Find the lowest temperature at which the amination proceeds at a reasonable rate. As mentioned, microwave-assisted heating is an excellent option to rapidly heat the reaction to the desired temperature for a short period, minimizing hydrolysis.[4][5]

Quantitative Data and Reaction Parameters

The following table summarizes the typical reaction conditions and expected outcomes for each step in the synthesis. These parameters should be optimized for each specific scale and equipment setup.

StepReaction NameKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1Benzoxazinone FormationAcetic AnhydrideNeat140390-95
2Quinazolinone CyclizationNH₄OHEthanol80685-90
3Methyl OxidationKMnO₄, NaOHWater10 → 80450-65
4Esterification/ChlorinationSOCl₂, POCl₃Methanol, Toluene65 / 1102 / 575-85
5Nucleophilic AminationNH₃Isopropanol1001270-80
6SaponificationLiOHTHF/Water253>95

Detailed Experimental Protocols

Protocol 6.3: Step 3 - Oxidation of 2,8-Dimethylquinazolin-4(3H)-one
  • Setup: In a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, suspend 2,8-dimethylquinazolin-4(3H)-one (1.0 eq) and sodium hydroxide (2.0 eq) in water (10 volumes).

  • Cooling: Cool the resulting solution to 5°C.

  • KMnO₄ Addition: Prepare a solution of potassium permanganate (KMnO₄, 3.5 eq) in water (10 volumes). Add this solution dropwise to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 80°C for 2 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup & Quench: Cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and the brown manganese dioxide precipitate dissolves.

  • Isolation: Filter the warm solution to remove any inorganic solids. Cool the filtrate to 10°C and acidify to pH 2-3 with concentrated HCl.

  • Filtration: The white precipitate is collected by filtration, washed with cold water (2 x 3 volumes), and dried under vacuum at 60°C to yield 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

Protocol 6.5: Step 5 - Amination of Methyl 4-chloro-2-methylquinazoline-8-carboxylate
  • Setup: In a pressure-rated stainless-steel reactor, charge methyl 4-chloro-2-methylquinazoline-8-carboxylate (1.0 eq) and isopropanol (10 volumes).

  • Ammonia Addition: Cool the vessel to -10°C and charge with anhydrous ammonia (10 eq).

  • Reaction: Seal the reactor and heat to 100°C. Maintain this temperature for 12-16 hours, monitoring the internal pressure. Monitor the reaction progress by taking aliquots (after safely venting and cooling) and analyzing by LC-MS.

  • Workup: After the reaction is complete, cool the reactor to 10°C and slowly vent the excess ammonia into a scrubber.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 4-amino-2-methylquinazoline-8-carboxylate.[8]

References

  • BenchChem (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Document.
  • Organic Chemistry Portal (2022). Synthesis of quinazolines. Organic Chemistry Portal.
  • BenchChem (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Document.
  • BenchChem (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem Technical Document.
  • Gomaa, A. M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. [Link]

  • Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • BenchChem (2025).
  • Wikipedia (2023). Quinazoline. Wikipedia. [Link]

  • Song, Y., et al. (2017). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 4-Amino-2-methylquinazoline-8-carboxylic acid. We will delve into the scientific rationale behind the experimental design, offer objective comparisons to established alternatives, and provide detailed, field-proven protocols to ensure the generation of robust and reliable data.

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology.[1][2] Its derivatives have given rise to several FDA-approved targeted therapies.[1] This guide will equip you with the necessary tools to rigorously evaluate whether 4-Amino-2-methylquinazoline-8-carboxylic acid holds similar promise.

Mechanistic Hypothesis and Comparative Landscape

Quinazoline derivatives frequently exert their anticancer effects by inhibiting protein tyrosine kinases, which are pivotal in the signaling pathways that regulate cell growth and proliferation.[1][3] A significant number of these compounds, including the well-known drugs Gefitinib and Erlotinib, are inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4][5][6][7][8][9] EGFR is a transmembrane protein that, when dysregulated, can lead to uncontrolled cell division, a hallmark of cancer.[5][8][10][11]

Therefore, a primary hypothesis is that 4-Amino-2-methylquinazoline-8-carboxylic acid functions as an EGFR inhibitor. This hypothesis will guide our experimental approach.

Comparative Agents

To provide context to our findings, we will compare the activity of our test compound with established EGFR inhibitors:

  • Gefitinib (Iressa®): A first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5][12][13] It competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase domain.[4][13]

  • Erlotinib (Tarceva®): Another first-generation EGFR inhibitor, also used for NSCLC and pancreatic cancer.[10][14][15][] Its mechanism is similar to Gefitinib, blocking EGFR-mediated signaling.[10][11][14][15]

Feature4-Amino-2-methylquinazoline-8-carboxylic acidGefitinibErlotinib
Core Scaffold QuinazolineQuinazolineQuinazoline
Proposed Target EGFR Tyrosine KinaseEGFR Tyrosine KinaseEGFR Tyrosine Kinase
Mechanism ATP-competitive inhibition (Hypothesized)Reversible, ATP-competitive inhibition[4]Reversible, ATP-competitive inhibition[14][15]
Primary Indication To be determinedNon-Small Cell Lung Cancer[4][13]Non-Small Cell Lung Cancer, Pancreatic Cancer[14][]

Experimental Validation Workflow

A logical and stepwise approach is crucial for validating the anticancer activity of a novel compound. The following workflow ensures a comprehensive evaluation, from initial cytotoxicity screening to elucidating the mechanism of action.

G cluster_0 In Vitro Evaluation cluster_1 Comparative Analysis A Cytotoxicity Screening (MTT Assay) B Determination of IC50 A->B Quantify Potency C Mechanism of Cell Death (Annexin V/PI Assay) B->C Investigate Apoptosis D Cell Cycle Analysis (Propidium Iodide Staining) C->D Assess Cell Cycle Arrest G Compare Apoptotic Induction C->G E Target Engagement (Western Blot for p-EGFR) D->E Confirm Target Inhibition F Compare IC50 with Gefitinib & Erlotinib E->F H Compare Effect on p-EGFR E->H

Caption: Experimental workflow for validating anticancer activity.

Detailed Experimental Protocols

The following protocols are foundational for the in vitro validation of 4-Amino-2-methylquinazoline-8-carboxylic acid.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of 4-Amino-2-methylquinazoline-8-carboxylic acid, Gefitinib, and Erlotinib in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[19][20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18][21] Measure the absorbance at 570 nm using a microplate reader.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[22] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[22]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.[24] Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[23]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[22]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[25]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C for several weeks.[26][27]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).[25][27]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The data will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[25]

Target Engagement: Western Blotting for Phospho-EGFR

Western blotting is a technique used to detect specific proteins in a sample.[28] To validate that our compound targets EGFR, we will assess its effect on the phosphorylation of EGFR (p-EGFR), a key step in the activation of its downstream signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the test compounds for a short duration (e.g., 1-2 hours). Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[29]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-EGFR. As a loading control, also probe for total EGFR and a housekeeping protein like GAPDH or β-actin.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29] Detect the protein bands using a chemiluminescent substrate.[29]

Hypothetical Signaling Pathway and Data Interpretation

A reduction in the levels of p-EGFR upon treatment with 4-Amino-2-methylquinazoline-8-carboxylic acid would strongly support our hypothesis that it acts as an EGFR inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 4-Amino-2-methylquinazoline- 8-carboxylic acid Compound->EGFR Inhibition

Caption: Hypothesized EGFR signaling pathway inhibition.

Interpreting the Results
  • MTT Assay: A low IC50 value for 4-Amino-2-methylquinazoline-8-carboxylic acid, comparable to or better than Gefitinib and Erlotinib, would indicate potent cytotoxic activity.

  • Annexin V/PI Staining: An increase in the population of Annexin V-positive cells would suggest that the compound induces apoptosis.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) would indicate that the compound causes cell cycle arrest.

  • Western Blot: A dose-dependent decrease in the p-EGFR band intensity would provide direct evidence of target engagement and inhibition.

By following this comprehensive guide, researchers can systematically and rigorously validate the anticancer potential of 4-Amino-2-methylquinazoline-8-carboxylic acid, contributing valuable data to the field of cancer drug discovery.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • MedSchool. (n.d.). Erlotinib | Drug Guide. Retrieved from [Link]

  • Wikipedia. (2024). Erlotinib. Retrieved from [Link]

  • Lee, D. H. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib.
  • MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved from [Link]

  • Thakur, A., & Lum, L. G. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1601, 133–138.
  • Al-Suwaidan, I. A., & Alanazi, M. M. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5789.
  • Mihăeșan, M. C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13344.
  • Drugs.com. (2024). How does erlotinib work (mechanism of action)?. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of erlotinib. Retrieved from [Link]

  • Journal of Personalized Medicine. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from [Link]

  • American Association for Cancer Research. (2004). The Role of Gefitinib in Lung Cancer Treatment. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Bentham Science. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Institutes of Health. (2014). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • 塞魯士生技有限公司. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

  • University of Cambridge. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]

  • PubMed. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Retrieved from [Link]

  • PubMed. (2023). Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

Sources

Comparing the efficacy of 4-Amino-2-methylquinazoline-8-carboxylic acid to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Evaluating Novel Kinase Inhibitors

Introduction: The Quinazoline Core in Kinase Inhibition

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its rigid, bicyclic structure serves as an excellent ATP-mimetic, anchoring compounds within the catalytic site of a wide array of protein kinases. This has led to the development of several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib.[1][2] This guide aims to provide a comparative framework for researchers evaluating new chemical entities based on this "privileged" scaffold.

Our focus is on the hypothetical efficacy of 4-Amino-2-methylquinazoline-8-carboxylic acid , a compound for which specific biological data is not yet publicly available. In the absence of direct experimental evidence, we will dissect its structural features and draw parallels with well-characterized 4-aminoquinazoline analogues. This guide will provide a robust comparative analysis against established inhibitors targeting key oncogenic kinases, alongside detailed protocols for empirical validation.

The 4-Aminoquinazoline Scaffold: A Structural Anchor for Kinase Selectivity

The power of the 4-aminoquinazoline core lies in its ability to form a critical hydrogen bond with a conserved hinge region residue in the ATP-binding pocket of most kinases. This interaction, typically involving the N1 atom of the quinazoline ring, is a fundamental anchoring point for these inhibitors. The 4-amino (or 4-anilino) substituent then projects into the active site, where its modifications can confer selectivity for different kinases.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 4-Aminoquinazoline Inhibitor Hinge Hinge Region (Conserved Amino Acids) ActiveSite ATP-Binding Site Hinge->ActiveSite Forms H-bond pocket QuinazolineCore Quinazoline Ring QuinazolineCore->Hinge Forms H-bond via N1 4Amino 4-Anilino Group 4Amino->ActiveSite Confers Selectivity Substituents R-groups at other positions (e.g., 2-methyl, 8-carboxy) Substituents->ActiveSite Fine-tunes Potency & Selectivity

Caption: Interaction of a 4-aminoquinazoline inhibitor with the kinase ATP-binding site.

For 4-Amino-2-methylquinazoline-8-carboxylic acid , the 2-methyl group is a relatively small, hydrophobic substituent that may influence the orientation of the molecule in the binding pocket. The 8-carboxylic acid group, however, is a more significant feature. This polar, ionizable group could potentially form additional hydrogen bonds or salt bridges with charged residues like lysine or arginine near the ATP-binding site, potentially enhancing potency or conferring selectivity for certain kinases over others. For instance, studies on other quinazoline-carboxylic acid derivatives have shown that the carboxylic acid moiety is crucial for activity against targets like Aurora A kinase.[3][4]

Comparative Efficacy Analysis: Benchmarking Against Established Inhibitors

To contextualize the potential efficacy of novel 4-aminoquinazoline derivatives, we will compare the performance of several well-established inhibitors across key kinase families implicated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, is a key driver in several cancers, most notably non-small cell lung cancer. The 4-anilinoquinazoline scaffold is the basis for first and second-generation EGFR inhibitors.[1][5]

CompoundEGFR (wild-type) IC50EGFR (L858R mutant) IC50EGFR (L858R/T790M mutant) IC50Reference(s)
Gefitinib 37 nM~13-77 nM>10 µM[6][7]
Erlotinib 2 nM~31-89 nM~9 µM[8][9][10][11]
Afatinib 0.5 nM0.4 nM10 nM[3][12][13]
Lapatinib 10.8 nMNot specificNot specific[14][15][16]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Gefitinib and Erlotinib are reversible inhibitors that are highly potent against activating EGFR mutations but are less effective against the T790M resistance mutation.[6][8] Afatinib, an irreversible inhibitor, shows activity against the T790M mutant, a key clinical advantage.[12][13] Lapatinib is a dual inhibitor of EGFR and HER2.[15][16] Any novel 4-aminoquinazoline derivative aiming to target EGFR would need to demonstrate competitive potency against these established drugs, with a particular focus on activity against clinically relevant resistance mutations.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several quinazoline-based inhibitors target VEGFR-2.[17][18]

CompoundVEGFR-2 IC50Reference(s)
Vandetanib 40 nM[19][20][21][22]
Compound 11d (quinazoline derivative) 5.49 µM[23]
SQ2 (quinazoline derivative) 14 nM[24]
Compound 6 (urea-based quinazoline) 12.1 nM[18]

Vandetanib is a multi-kinase inhibitor that potently targets VEGFR-2, in addition to EGFR and RET kinases.[22] The other examples demonstrate that modifications to the quinazoline scaffold can yield highly potent and selective VEGFR-2 inhibitors.[18][23][24] The presence of a carboxylic acid group on our lead compound could potentially interact with the solvent-exposed regions of the VEGFR-2 active site.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are serine/threonine kinases that are critical regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

CompoundAurora A IC50Aurora B IC50Reference(s)
ZM447439 110 nM130 nM[4][25][26]
Barasertib (AZD1152-HQPA) 3.7 nM (Aurora B)0.37 nM[27]

ZM447439 is a well-characterized, ATP-competitive inhibitor of both Aurora A and B kinases.[4][25][26] As previously noted, quinazoline-based carboxylic acids have been specifically designed as Aurora A inhibitors, suggesting that 4-Amino-2-methylquinazoline-8-carboxylic acid could potentially fall into this class.[3][4]

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancer. The quinazoline scaffold has also been successfully utilized to develop PI3K inhibitors.

CompoundPI3Kα IC50PI3Kδ IC50Reference(s)
Idelalisib (CAL-101) 1.9 µM2.5 nM[27]
Compound 11 (4-aryl quinazoline) -Potent cellular activity[28]
Compound 13k (quinazoline derivative) Potent inhibition-[29]

Idelalisib is a highly selective inhibitor of the PI3K delta isoform, approved for treating certain B-cell malignancies.[27] Other research has demonstrated that the quinazoline core can be adapted to target other PI3K isoforms, such as PI3Kα.[28][29]

Experimental Workflow for Efficacy Determination

To empirically determine the efficacy and selectivity of a novel compound like 4-Amino-2-methylquinazoline-8-carboxylic acid, a systematic experimental approach is required.

G A Novel Compound Synthesis (4-Amino-2-methylquinazoline-8-carboxylic acid) B In Vitro Kinase Panel Screen (Biochemical Assay vs. >100 kinases) A->B Initial Profiling C Determine IC50 for 'Hit' Kinases (Dose-Response Curve) B->C Identify Primary Targets D Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo on relevant cancer cell lines) C->D Confirm Cellular Potency E Target Engagement & Pathway Analysis (Western Blot for phospho-targets) D->E Validate Mechanism of Action F In Vivo Xenograft Studies (Tumor growth inhibition in animal models) E->F Assess In Vivo Efficacy G Lead Optimization F->G Preclinical Development

Caption: A typical experimental workflow for evaluating a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl2, MnCl2, DTT, and ATP.

  • Prepare Kinase and Substrate: Dilute purified recombinant kinase and a generic or specific peptide substrate to their optimal concentrations in the reaction buffer.

  • Compound Preparation: Serially dilute the test compound (e.g., 4-Amino-2-methylquinazoline-8-carboxylic acid) in DMSO to create a range of concentrations.

  • Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT)

This cell-based assay assesses the effect of the compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Plate cancer cells (chosen based on the kinase target, e.g., A549 for EGFR) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours. Include a vehicle (DMSO) control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration to calculate the IC50 value.

Conclusion

While the specific kinase inhibitory profile of 4-Amino-2-methylquinazoline-8-carboxylic acid remains to be elucidated, its core 4-aminoquinazoline structure places it within a well-established and highly successful class of kinase inhibitors. By understanding the structure-activity relationships of related compounds targeting EGFR, VEGFR, Aurora kinases, and PI3K, researchers can form rational hypotheses about its potential targets. The comparative data and experimental protocols provided in this guide offer a comprehensive framework for the systematic evaluation of this and other novel quinazoline-based compounds, paving the way for the discovery of the next generation of targeted therapies.

References

  • ResearchGate. IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... Available from: [Link]

  • PubMed. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Available from: [Link]

  • PubMed. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. Available from: [Link]

  • ResearchGate. IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Available from: [Link]

  • AdooQ Bioscience. ZM-447439 | Aurora Kinase inhibitor | Buy from Supplier AdooQ®. Available from: [Link]

  • National Institutes of Health. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. Available from: [Link]

  • AdooQ Bioscience. Vandetanib (ZD6474) | VEGFR inhibitor | Buy from Supplier AdooQ®. Available from: [Link]

  • Eco-Vector Journals Portal. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - Liu - Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Frontiers. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Available from: [Link]

  • AACR Journals. Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Available from: [Link]

  • PubMed. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. Available from: [Link]

  • ResearchGate. Concordance between IC50 values for gefitinib vs erlotinib. Forty five.... Available from: [Link]

  • National Institutes of Health. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Available from: [Link]

  • PubMed Central. Clinical and comparative utility of afatinib in non-small cell lung cancer. Available from: [Link]

  • Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available from: [Link]

  • PubMed Central. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Available from: [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Available from: [Link]

  • Bentham Science. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Available from: [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Available from: [Link]

  • MDPI. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Available from: [Link]

  • ResearchGate. IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. Available from: [Link]

  • MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]

  • PubMed Central. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Available from: [Link]

  • PharmaCompass.com. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • ResearchGate. Characteristics and IC 50 values for afatinib and gefitinib in non-small-cell lung cancer (NSCLC) and breast cancer cell lines. Available from: [Link]

  • ResearchGate. IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown.. Available from: [Link]

  • ResearchGate. Structures of quinazoline-based PI3K inhibitors and synthesized.... Available from: [Link]

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]

  • National Institutes of Health. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Available from: [Link]

  • National Institutes of Health. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • ResearchGate. (PDF) PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. Available from: [Link]

  • National Institutes of Health. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available from: [Link]

  • ResearchGate. PI3Kα kinase inhibition by 13k (IC 50 nM) a . | Download Scientific Diagram. Available from: [Link]

Sources

Navigating the Kinase and PARP Inhibition Landscape: A Comparative Mechanism of Action Guide to 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cancer therapeutics, the quinazoline scaffold has emerged as a privileged structure, giving rise to a multitude of clinically significant enzyme inhibitors. This guide provides an in-depth comparative analysis of the potential mechanisms of action for the novel compound, 4-Amino-2-methylquinazoline-8-carboxylic acid. Drawing parallels with established drugs, we will explore the landscape of kinase and PARP inhibition, offering a framework for the elucidation of this new molecule's biological activity. This document serves as a technical resource, detailing the experimental methodologies required to characterize its mechanism of action and benchmark its performance against current standards of care.

The Quinazoline Scaffold: A Cornerstone of Targeted Therapy

The quinazoline core, a bicyclic aromatic heterocycle, is a versatile pharmacophore that has been successfully exploited in the development of targeted cancer therapies. Its rigid structure provides a foundation for the strategic placement of various substituents, enabling high-affinity interactions with the active sites of key oncogenic enzymes. Notably, 4-aminoquinazoline derivatives have demonstrated remarkable success as inhibitors of protein kinases, while related quinazolinone structures have shown potent inhibition of Poly(ADP-ribose) polymerase (PARP). Given its 4-aminoquinazoline core, it is hypothesized that 4-Amino-2-methylquinazoline-8-carboxylic acid is a competitive inhibitor of intracellular adenosine triphosphate (ATP) binding sites within protein kinases.

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis. A primary hypothesized mechanism of action for 4-Amino-2-methylquinazoline-8-carboxylic acid is the inhibition of one or more protein kinases.

The Rationale: Structural Homology to Known Kinase Inhibitors

The 4-anilinoquinazoline core is a hallmark of several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2] These drugs function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[1][3][4][5][6] The structural similarity of 4-Amino-2-methylquinazoline-8-carboxylic acid to these established TKIs strongly suggests a similar mode of action. The 8-carboxylic acid moiety may contribute to the binding affinity and selectivity profile of the compound.

Comparative Analysis with Established Kinase Inhibitors

To understand the potential efficacy of 4-Amino-2-methylquinazoline-8-carboxylic acid, it is essential to compare it to well-characterized kinase inhibitors.

Compound Primary Target(s) Mechanism of Action Key Structural Features
Gefitinib EGFRReversible, competitive inhibitor of the EGFR tyrosine kinase domain.[1][2][5]4-anilinoquinazoline core with a morpholino side chain.[6]
Erlotinib EGFRReversible, competitive inhibitor of the EGFR tyrosine kinase domain.[3][4][7][8]4-anilinoquinazoline core with an ethynylphenyl group.[]
Lapatinib EGFR, HER2Reversible, dual inhibitor of EGFR and HER2 tyrosine kinase domains.[10][11][12][13][14]4-anilinoquinazoline core with a furan-containing side chain.
4-Amino-2-methylquinazoline-8-carboxylic acid (Hypothesized) EGFR, other kinases?Likely a competitive inhibitor of the kinase ATP-binding site.4-aminoquinazoline core with a 2-methyl and an 8-carboxylic acid group.

An Alternative Hypothesis: PARP Inhibition

While kinase inhibition is the most probable mechanism, the quinazoline scaffold is also present in some inhibitors of Poly(ADP-ribose) polymerase (PARP).[15] PARP enzymes are crucial for DNA single-strand break repair.[16][17][18][19] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), PARP inhibition leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[16][19]

Structural Considerations for PARP Inhibition

Many known PARP inhibitors, such as Olaparib, feature a phthalazinone or a similar bicyclic aromatic core that mimics the nicotinamide moiety of the NAD+ substrate.[16][17][18] While 4-Amino-2-methylquinazoline-8-carboxylic acid does not possess the typical quinazolinone structure of some PARP inhibitors, its bicyclic nature and potential for hydrogen bonding could theoretically allow for interaction with the PARP active site.

Comparative Analysis with a Leading PARP Inhibitor
Compound Primary Target(s) Mechanism of Action Key Structural Features
Olaparib PARP1, PARP2Competitive inhibitor of the NAD+ binding site of PARP enzymes, trapping PARP on DNA.[16][17][18][19][20]Phthalazinone core with a cyclopropyl linker.[16]
4-Amino-2-methylquinazoline-8-carboxylic acid (Hypothesized) PARP?Potential for competitive inhibition at the NAD+ binding site.4-aminoquinazoline core.

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 4-Amino-2-methylquinazoline-8-carboxylic acid, a series of in vitro and cell-based assays are required.

Workflow for Investigating Kinase Inhibition

Figure 1: A stepwise workflow for characterizing a potential kinase inhibitor.

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (4-Amino-2-methylquinazoline-8-carboxylic acid) and positive controls (e.g., Gefitinib)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)

    • Microplate reader (luminescence, fluorescence, or scintillation counter)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in the kinase assay buffer.

    • In a microplate, add the recombinant kinase and its substrate.

    • Add the diluted test compounds and controls to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal using the appropriate microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow for Investigating PARP Inhibition

Figure 2: A comprehensive workflow for evaluating a potential PARP inhibitor.

This protocol describes a method to assess the ability of a compound to inhibit PARP activity within cells.

  • Reagents and Materials:

    • Cancer cell line (e.g., BRCA-deficient cell line for synthetic lethality studies)

    • Cell culture medium and supplements

    • DNA damaging agent (e.g., hydrogen peroxide or MMS)

    • Test compound (4-Amino-2-methylquinazoline-8-carboxylic acid) and positive control (e.g., Olaparib)

    • Lysis buffer

    • Antibodies: anti-PAR antibody, loading control antibody (e.g., anti-actin)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound and positive control for a specified time.

    • Induce DNA damage by treating the cells with a DNA damaging agent.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with the anti-PAR antibody to detect the levels of poly(ADP-ribosyl)ation.

    • Re-probe with a loading control antibody to ensure equal protein loading.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of PARP inhibition.

Conclusion and Future Directions

The structural characteristics of 4-Amino-2-methylquinazoline-8-carboxylic acid strongly suggest its potential as a kinase inhibitor, placing it in a class of highly successful anticancer agents. However, the possibility of PARP inhibition, though less likely based on current inhibitor scaffolds, should not be entirely dismissed without experimental validation. The provided experimental workflows offer a robust framework for elucidating the precise mechanism of action of this novel compound.

Further investigations should focus on a broad kinase selectivity panel to identify the primary and any secondary targets. Cellular studies will be crucial to confirm on-target activity and to assess the compound's anti-proliferative and pro-apoptotic effects. Should kinase inhibition be confirmed, subsequent studies should explore its efficacy in relevant cancer models, including those with known resistance mechanisms to existing TKIs. If, unexpectedly, PARP inhibition is observed, its potential for synthetic lethality in DNA repair-deficient cancers would be a primary area for further research. The comprehensive characterization of 4-Amino-2-methylquinazoline-8-carboxylic acid will ultimately determine its potential as a next-generation targeted therapy.

References

  • Olaparib - Wikipedia.

  • LYNPARZA® (olaparib) Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer.

  • Erlotinib | Drug Guide - MedSchool.

  • Lapatinib - Wikipedia.

  • Erlotinib - Wikipedia.

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH.

  • Gefitinib | Drug Guide - MedSchool.

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.

  • Olaparib - PMC - NIH.

  • In vitro kinase assay - Protocols.io.

  • How does erlotinib work (mechanism of action)? - Drugs.com.

  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate.

  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook.

  • Olaparib - NCI - National Cancer Institute.

  • Lapatinib for Advanced or Metastatic Breast Cancer - PMC - PubMed Central.

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate.

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals.

  • Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials - BOC Sciences.

  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC - PubMed Central.

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central.

  • PARP Universal Colorimetric Assay - R&D Systems.

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience.

  • In vitro NLK Kinase Assay - PMC - NIH.

  • PARP - Assay-Protocol.

  • In vitro assay for cyclin-dependent kinase activity in yeast - CORE.

  • In vitro kinase assay - Bio-protocol.

  • Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition - Benchchem.

  • Application Notes and Protocols for PARP Activity Assay Kit with Parp-2-IN-1 - Benchchem.

  • C13H11Cl3N4OS in vitro kinase assay protocol - Benchchem.

  • PARP assay for inhibitors | BMG LABTECH.

  • Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors - Benchchem.

  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich.

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology.

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central.

  • A Comparative Guide: 2-Acetyl-4(3H)-quinazolinone and Established PARP-1 Inhibitors in Cancer Research - Benchchem.

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH.

  • Cell-based test for kinase inhibitors - INiTS.

  • Kinase Assay Kit - Sigma-Aldrich.

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Publishing.

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity | Request PDF - ResearchGate.

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed.

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - NIH.

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH.

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate.

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI.

Sources

A Guide to Ensuring Reproducibility in Biological Assays of PARP Inhibitors: A Case Study with Quinazolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide focuses on the principles and methodologies for ensuring the reproducibility of biological assays for Poly(ADP-ribose) polymerase (PARP) inhibitors, with a particular focus on compounds featuring a quinazolinone scaffold. As of the writing of this guide, specific, publicly available experimental data on the biological assay performance and reproducibility of 4-Amino-2-methylquinazoline-8-carboxylic acid (CAS 1268520-96-2) is limited. Therefore, this document will use well-characterized, clinically approved PARP inhibitors and data from structurally related quinazolinone derivatives to illustrate key concepts, best practices, and comparative frameworks. This approach provides a robust blueprint for researchers to design, execute, and interpret their own studies on novel PARP inhibitors like 4-Amino-2-methylquinazoline-8-carboxylic acid.

Introduction: The Imperative of Reproducibility in PARP Inhibitor Research

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the key biological assays used to characterize PARP inhibitors. It will delve into the critical factors that influence the reproducibility of these assays, offering field-proven insights and detailed protocols. By understanding the "why" behind experimental choices, researchers can establish self-validating systems that generate trustworthy and authoritative data.

The Dual Mechanism of PARP Inhibition: Catalytic Inhibition and PARP Trapping

A nuanced understanding of how PARP inhibitors function is crucial for selecting and interpreting the appropriate biological assays. Their mechanism of action is twofold:

  • Catalytic Inhibition: PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a process crucial for signaling and recruiting DNA repair machinery.[1] PARP inhibitors competitively bind to the NAD+ binding pocket of PARP enzymes, preventing PAR synthesis and thereby inhibiting their catalytic activity.[1]

  • PARP Trapping: Beyond catalytic inhibition, many potent PARP inhibitors trap PARP enzymes onto DNA at the site of single-strand breaks.[2] This creates a cytotoxic DNA-PARP complex that obstructs DNA replication and repair, leading to the formation of double-strand breaks. In cells with deficient homologous recombination repair, these lesions are lethal. The efficiency of PARP trapping varies among different inhibitors and is a critical determinant of their cytotoxic potency.[2]

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the dual mechanisms of PARP inhibitors.

cluster_0 DNA Single-Strand Break Repair cluster_1 Action of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1_Recruitment PARP1 Recruitment and Binding DNA_Damage->PARP1_Recruitment PAR_Synthesis PAR Synthesis (PARylation) PARP1_Recruitment->PAR_Synthesis PARP_Trapping PARP Trapping (Forms Cytotoxic Complex) PARP1_Recruitment->PARP_Trapping Leads to Repair_Complex_Assembly Recruitment of Repair Proteins PAR_Synthesis->Repair_Complex_Assembly Catalytic_Inhibition Catalytic Inhibition (Blocks PAR Synthesis) PAR_Synthesis->Catalytic_Inhibition Inhibited by DNA_Repair DNA Repair Repair_Complex_Assembly->DNA_Repair PARPi PARP Inhibitor (e.g., 4-Amino-2-methylquinazoline -8-carboxylic acid) PARPi->Catalytic_Inhibition Binds to NAD+ pocket PARPi->PARP_Trapping Stabilizes PARP-DNA interaction

Caption: Mechanism of PARP1 in DNA repair and inhibition by PARP inhibitors.

Comparative Analysis of Biological Assays for PARP Inhibitors

The choice of assay is critical for accurately characterizing a PARP inhibitor. Below is a comparison of common assay types, their principles, and key considerations for reproducibility.

Enzymatic Activity Assays

These assays directly measure the catalytic activity of PARP enzymes and the ability of an inhibitor to block this activity.

  • Principle: Typically, these are biochemical assays that use purified recombinant PARP enzyme, a DNA substrate to activate the enzyme, and labeled NAD+ (e.g., biotinylated or radiolabeled) or a coupled-enzyme system to detect NAD+ consumption. The amount of PAR generated or NAD+ consumed is inversely proportional to the inhibitor's potency.

  • Common Formats:

    • ELISA-based assays: Histone-coated plates are used as a substrate for PARP. The incorporation of biotinylated-NAD+ into PAR chains is detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.[3]

    • Homogeneous assays (e.g., AlphaLISA®): This bead-based assay involves a biotinylated substrate and an antibody that recognizes the PAR polymer, bringing donor and acceptor beads into proximity for a luminescent signal.[3]

    • NAD/NADH-Glo™ Assay: This bioluminescent assay measures the amount of remaining NAD+ after the PARP reaction.[4]

Key Considerations for Reproducibility:

  • Enzyme Quality: The purity and activity of the recombinant PARP enzyme are paramount. Lot-to-lot variability in enzyme preparations can significantly impact results. It is essential to qualify each new batch of enzyme.

  • Substrate Concentration: The concentrations of both the DNA activator and NAD+ should be carefully optimized and kept consistent across experiments. The IC50 value of an inhibitor can shift depending on the NAD+ concentration.

  • Incubation Times and Temperatures: Strict adherence to optimized incubation times and temperatures is crucial for consistent results.

  • Buffer Composition: The pH, salt concentration, and presence of detergents in the assay buffer can influence enzyme activity and inhibitor binding.

PARP Trapping Assays

These assays are designed to quantify the ability of an inhibitor to stabilize the PARP-DNA complex.

  • Principle: These assays measure the inhibitor-induced trapping of PARP on a DNA probe.

  • Common Formats:

    • Fluorescence Polarization (FP) Assay: A fluorescently labeled DNA probe is used. When PARP binds to the probe, the larger complex tumbles more slowly in solution, resulting in a high FP signal. In the presence of NAD+, PARP automodifies and dissociates, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, maintaining a high FP signal.[5][6]

    • Proximity Ligation Assay (PLA): This cell-based assay detects the close proximity of PARP1 to chromatin, providing a sensitive measure of PARP trapping in a cellular context.[7]

Key Considerations for Reproducibility:

  • Probe Design: The sequence and length of the fluorescently labeled DNA probe can affect PARP binding and the dynamic range of the assay.

  • Cellular Context (for PLA): Cell type, cell cycle phase, and the presence of endogenous DNA damage can all influence the extent of PARP trapping.

  • Antibody Specificity (for PLA): The specificity and quality of the antibodies used to detect PARP and chromatin markers are critical for reliable results.

Cell-Based Assays

These assays assess the downstream cellular consequences of PARP inhibition.

  • Principle: These assays measure the effect of the PARP inhibitor on cell viability, proliferation, or specific cellular markers of DNA damage.

  • Common Formats:

    • Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): These assays measure the reduction in cell viability in response to the inhibitor, typically in cancer cell lines with and without DNA repair deficiencies.

    • Colony Formation Assays: This long-term assay assesses the ability of single cells to proliferate and form colonies in the presence of the inhibitor.

    • γH2AX Immunofluorescence: This assay detects the phosphorylation of histone H2AX, a marker of DNA double-strand breaks, which are expected to increase following PARP inhibition in HR-deficient cells.

Key Considerations for Reproducibility:

  • Cell Line Authentication: Use of authenticated, mycoplasma-free cell lines is non-negotiable.

  • Seeding Density and Growth Conditions: Cell seeding density and culture conditions (media, serum, CO2 levels) must be consistent to ensure reproducible growth rates and drug responses.

  • Drug Exposure Time: The duration of inhibitor treatment can significantly impact the observed cellular effects.

Comparative Performance of Clinically Approved PARP Inhibitors

To provide a framework for evaluating new compounds like 4-Amino-2-methylquinazoline-8-carboxylic acid, the following table summarizes publicly available data on the in vitro potency of several clinically approved PARP inhibitors. It is important to note that IC50 values can vary between different studies and assay conditions.

InhibitorPARP1 Catalytic IC50 (nM)PARP2 Catalytic IC50 (nM)Relative PARP Trapping Potency
Olaparib ~1-5~1-5Moderate
Rucaparib ~7-Moderate
Niraparib ~4~2High
Talazoparib ~1~0.2Very High[2]

Data compiled from multiple sources. Actual values may vary depending on specific assay conditions.[2][8][9]

This table highlights the differential activities of these inhibitors, particularly in their PARP trapping abilities, which is a key driver of cytotoxicity.[2] When evaluating a new compound, generating similar comparative data against these benchmarks is essential.

Experimental Protocols for Ensuring Reproducibility

Protocol 1: PARP1 Enzymatic Activity Assay (ELISA-based)

This protocol provides a framework for a reproducible colorimetric ELISA-based assay to determine the IC50 of a PARP inhibitor.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone H1

  • Activated DNA

  • Biotinylated-NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well high-binding microplate

  • Test compound (e.g., 4-Amino-2-methylquinazoline-8-carboxylic acid) and reference inhibitor (e.g., Olaparib)

Workflow Diagram:

Start Start Coat_Plate Coat 96-well plate with Histone H1 (overnight at 4°C) Start->Coat_Plate Wash1 Wash plate Coat_Plate->Wash1 Add_Reagents Add PARP1 enzyme, activated DNA, and test compound/control Wash1->Add_Reagents Incubate1 Incubate (e.g., 10-15 min at RT) to allow inhibitor binding Add_Reagents->Incubate1 Add_Biotin_NAD Add Biotinylated-NAD+ to initiate reaction Incubate1->Add_Biotin_NAD Incubate2 Incubate (e.g., 60 min at 30°C) Add_Biotin_NAD->Incubate2 Wash2 Wash plate Incubate2->Wash2 Add_Strep_HRP Add Streptavidin-HRP Wash2->Add_Strep_HRP Incubate3 Incubate (e.g., 30 min at RT) Add_Strep_HRP->Incubate3 Wash3 Wash plate Incubate3->Wash3 Add_TMB Add TMB Substrate Wash3->Add_TMB Incubate4 Incubate in dark (e.g., 15-30 min) Add_TMB->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Absorbance Read absorbance at 450 nm Add_Stop->Read_Absorbance Analyze_Data Calculate % inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a PARP1 Enzymatic Activity ELISA.

Step-by-Step Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with Histone H1 (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C. Causality: Histones serve as the protein substrate for PARP-mediated PARylation.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound histones.

  • Inhibitor and Enzyme Addition: Add serially diluted test compound and reference inhibitor to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control. Add PARP1 enzyme and activated DNA to all wells except the "no enzyme" control. Incubate for 10-15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add biotinylated-NAD+ to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. Causality: This allows for sufficient PAR chain formation in the absence of inhibitor.

  • Washing: Wash the plate three times with Wash Buffer to remove unreacted biotinylated-NAD+.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. Causality: Streptavidin-HRP binds to the biotinylated PAR chains.

  • Washing: Wash the plate five times with Wash Buffer. Causality: Thorough washing is critical to reduce background signal.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: PARP Trapping Assay (Fluorescence Polarization-based)

This protocol outlines a reproducible FP-based assay to measure the PARP trapping potential of an inhibitor.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Fluorescently labeled DNA probe (e.g., a 20-bp duplex with a 5' FAM label)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Black, low-volume 384-well plate

  • Test compound and reference inhibitors (with known trapping potencies)

Principle Diagram:

cluster_0 No Trapping cluster_1 With Trapping Inhibitor Free_Probe Fluorescent DNA Probe (Low FP) PARP_Bound PARP1 + Probe (High FP) Free_Probe->PARP_Bound Add PARP1 NAD_Addition Add NAD+ PARP_Bound->NAD_Addition Trapping_Inhibitor Trapping Inhibitor PARP_Bound->Trapping_Inhibitor Add Inhibitor PARP_Dissociation PARP1 Dissociates (Low FP) NAD_Addition->PARP_Dissociation Trapped_Complex Trapped PARP1-DNA Complex (High FP Maintained) NAD_Addition->Trapped_Complex Dissociation Blocked Trapping_Inhibitor->Trapped_Complex

Sources

The Definitive Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel kinase inhibitor is a critical step in preclinical development. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window, ultimately derailing a promising therapeutic candidate. This guide provides an in-depth, technical comparison of modern cross-reactivity profiling methodologies, using the hypothetical novel compound, 4-Amino-2-methylquinazoline-8-carboxylic acid, as a case study. We will delve into the causality behind experimental choices, describe self-validating protocols, and present a framework for data interpretation, empowering you to design and execute robust selectivity profiling studies.

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors targeting key players in oncology and immunology, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[1][2][3]. Our compound of interest, 4-Amino-2-methylquinazoline-8-carboxylic acid, belongs to this important class. While its primary target is yet to be fully elucidated, its structural similarity to known kinase inhibitors necessitates a thorough investigation of its kinome-wide selectivity.

This guide will compare and contrast three gold-standard methodologies for assessing kinase inhibitor cross-reactivity:

  • Broad-Panel Kinome Scanning: A high-throughput in vitro binding assay to quantify interactions against a large panel of kinases.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to verify target engagement and selectivity within a cellular context.

  • Affinity Chromatography coupled with Mass Spectrometry: A chemical proteomics approach for unbiased identification of protein targets in complex biological samples.

As comparators, we will consider established multi-targeted and selective quinazoline-based inhibitors to benchmark the selectivity profile of our novel compound.

Methodologies for Cross-Reactivity Profiling: A Comparative Analysis

The choice of a cross-reactivity profiling method depends on the stage of drug discovery, the desired depth of information, and the available resources. Each technique offers unique advantages and limitations.

KINOMEscan®: A Global View of the Kinome

For a comprehensive initial assessment of selectivity, broad-panel kinase screening is the industry standard[4][5][6][7][8]. The KINOMEscan® platform, for instance, utilizes a competition binding assay to quantify the interaction of a test compound against a panel of over 480 kinases[4][5].

Experimental Workflow: KINOMEscan®

The workflow for a KINOMEscan® experiment is a streamlined, high-throughput process.

cluster_0 KINOMEscan® Workflow A Compound Submission (4-Amino-2-methylquinazoline-8-carboxylic acid) B Competition Binding Assay (vs. DNA-tagged kinases) A->B Incubate C Affinity Capture (Immobilized ligand) B->C Isolate D qPCR Readout (Quantify bound kinases) C->D Elute & Quantify E Data Analysis (% Inhibition, Kd calculation) D->E Process

Caption: High-level workflow for KINOMEscan® profiling.

Data Interpretation:

The primary output is the percentage of kinase inhibited at a given concentration of the test compound. This data can be used to generate a selectivity profile, often visualized as a dendrogram (TREEspot®). For hits, a dissociation constant (Kd) is determined to quantify the binding affinity[5].

Table 1: Hypothetical KINOMEscan® Data for 4-Amino-2-methylquinazoline-8-carboxylic acid and Comparators

Kinase Target4-Amino-2-methylquinazoline-8-carboxylic acid (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)
VEGFR2959810
PDGFRβ92958
EGFR152099
c-Kit88905
Abl5602
Src104515

This data is illustrative and not based on actual experimental results.

Expertise & Experience: While KINOMEscan® provides a broad overview of potential interactions, it is an in vitro, cell-free assay. Positive hits must be validated in a cellular context to confirm target engagement and functional activity.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Setting

CETSA® is a powerful method to assess whether a compound binds to its target protein inside intact cells[9][10][11][12][13]. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol: CETSA®

  • Cell Treatment: Incubate cultured cells with 4-Amino-2-methylquinazoline-8-carboxylic acid or a vehicle control.

  • Thermal Challenge: Heat cell aliquots to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Detect the amount of soluble target protein at each temperature using techniques like Western blotting or mass spectrometry[9][11].

Experimental Workflow: CETSA®

cluster_1 CETSA® Workflow A Cell Culture & Treatment (Compound or Vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Protein Detection (Western Blot / MS) D->E Analyze Supernatant F Generate Melt Curve E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.

Data Interpretation:

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This can be performed for both the primary target and suspected off-targets identified in the KINOMEscan®.

Table 2: Hypothetical CETSA® Thermal Shift Data (ΔTm in °C)

Target Protein4-Amino-2-methylquinazoline-8-carboxylic acidSunitinibGefitinib
VEGFR2+5.2+5.5+0.1
PDGFRβ+4.8+5.1-0.2
EGFR+0.3+0.5+6.8

This data is illustrative and not based on actual experimental results.

Trustworthiness: CETSA® provides a direct biophysical readout of target engagement in a physiological environment, making it a highly reliable method for validating hits from in vitro screens.

Affinity Chromatography-Mass Spectrometry: Unbiased Target Deconvolution

For a truly unbiased approach to identifying all potential binding partners, affinity chromatography coupled with mass spectrometry is unparalleled[14][15][16][17][18]. This technique involves immobilizing the compound of interest and using it as "bait" to pull down its interacting proteins from a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization: Covalently link 4-Amino-2-methylquinazoline-8-carboxylic acid to a solid support (e.g., agarose beads).

  • Lysate Incubation: Incubate the immobilized compound with a cell lysate.

  • Washing: Perform stringent washing steps to remove non-specific binders.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry[16][18].

Experimental Workflow: Affinity Chromatography-MS

cluster_2 Affinity Chromatography Workflow A Immobilize Compound on Solid Support B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Protein ID by Mass Spectrometry D->E F Identify Potential Off-Targets E->F

Caption: Workflow for target deconvolution using affinity chromatography.

Data Interpretation:

The output is a list of proteins that bind to the compound. It is crucial to include control experiments, such as using beads without the compound or competing with an excess of the free compound, to distinguish specific from non-specific binders[14].

Synthesizing the Data: A Holistic View of Selectivity

A robust cross-reactivity profile is built by integrating data from multiple orthogonal methods.

  • KINOMEscan® provides the breadth, identifying a wide range of potential interactions.

  • CETSA® provides the cellular validation, confirming target engagement in a physiological context.

  • Affinity Chromatography-MS offers an unbiased discovery approach, potentially revealing unexpected off-targets, including non-kinase proteins.

For 4-Amino-2-methylquinazoline-8-carboxylic acid, a favorable profile would show high affinity for a limited number of kinases in the KINOMEscan®, confirmed by significant thermal shifts in CETSA® for those same targets, and a "clean" pull-down in the affinity chromatography experiment with few, if any, other high-confidence binders.

Conclusion: An Evidence-Based Path to Lead Optimization

The cross-reactivity profiling of a novel compound like 4-Amino-2-methylquinazoline-8-carboxylic acid is a multi-faceted process that requires a thoughtful selection and application of complementary methodologies. By systematically employing broad-panel screening, cellular target engagement assays, and unbiased proteomic approaches, researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy is essential for making informed decisions in lead optimization, de-risking clinical development, and ultimately, developing safer and more effective targeted therapies.

References

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Available at: [Link]

  • Affinity chromatography-based proteomics for drug target deconvolution.... - ResearchGate. Available at: [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Available at: [Link]

  • KINOMEscan Technology - Eurofins Discovery. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH. Available at: [Link]

  • Full article: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - Taylor & Francis Online. Available at: [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • Thermal shift assay - Wikipedia. Available at: [Link]

  • Validation of Cross-Species Reactivity of the VEGF-A/PDGFRβ Bifunctional Antibody PF-06653157 - PubMed. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. Available at: [Link]

  • Species Cross-Reactivity of Antibodies Used to Treat Ophthalmic Conditions - PubMed. Available at: [Link]

  • Ligand-dependent PDGF receptor-alpha activation sensitizes rare lung cancer and sarcoma cells to PDGF receptor kinase inhibitors - NIH. Available at: [Link]

  • A high-affinity human/mouse cross-reactive monoclonal antibody, specific for VEGFR-2 linear and conformational epitopes - NIH. Available at: [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. Available at: [Link]

  • Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts - AACR Journals. Available at: [Link]

  • Multiple allostery in the regulation of PDGFR beta kinase activities - NIH. Available at: [Link]

  • Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease - PubMed Central. Available at: [Link]

  • 4-amino-2-methylquinazoline-8-carboxylic acid | 1268520-96-2 | Buy Now - Molport. Available at: [Link]

  • 4-Amino-2-methylquinazoline-8-carboxylic acid | CAS 1268520-96-2 | Chemical-Suppliers. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. Available at: [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - NIH. Available at: [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH. Available at: [Link]

  • Methyl 8-aminoquinoline-4-carboxylate | C11H10N2O2 | CID 68183301 - PubChem. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. Available at: [Link]

  • Functionalization of Quinazolin-4-Ones Part 2 # : Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions | Request PDF - ResearchGate. Available at: [Link]

  • 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem. Available at: [Link]

  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non ... - PubMed. Available at: [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC - NIH. Available at: [Link]

  • 2-methylquinazoline-4-carboxylic acid (C10H8N2O2) - PubChemLite. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. As potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, derivatives such as gefitinib, erlotinib, afatinib, and lapatinib have revolutionized the treatment of certain solid tumors. However, the clinical efficacy and safety of these agents are intrinsically linked to their pharmacokinetic profiles. This guide provides an in-depth comparison of the absorption, distribution, metabolism, and excretion (ADME) characteristics of key 4-aminoquinazoline derivatives, supported by experimental data and methodologies.

The Critical Role of Pharmacokinetics in 4-Aminoquinazoline Drug Development

The journey of a 4-aminoquinazoline derivative from oral administration to its target tyrosine kinase is governed by a complex interplay of pharmacokinetic processes. Understanding these processes is paramount for optimizing dosing regimens, predicting drug-drug interactions, and overcoming mechanisms of resistance. Key parameters such as bioavailability, plasma protein binding, metabolic pathways, and elimination half-life dictate the exposure of the tumor to the drug, ultimately influencing therapeutic outcomes.

Comparative Analysis of Key Pharmacokinetic Parameters

The pharmacokinetic profiles of 4-aminoquinazoline derivatives exhibit notable differences, largely attributable to subtle variations in their chemical structures. These differences have significant clinical implications.

ParameterGefitinibErlotinibAfatinibLapatinib
Oral Bioavailability (%) ~59%[1]~60% (fasted), ~100% (with food)[2]Low, food reduces exposure[3]Low and variable[4]
Time to Peak (Tmax) (hours) 3-7[1][5]~4[6]2-5[3][7]~4[8]
Plasma Protein Binding (%) ~90~93[2]~95~99
Volume of Distribution (Vd) (L) 1400232[2][9]2370[10]High
Elimination Half-life (t½) (hours) ~41~36.2[9]~37[3][7]24
Primary Metabolism CYP3A4, CYP2D6[11][12]CYP3A4, CYP1A2[2][13]Minimal metabolism[3]CYP3A4, CYP2C8
Primary Excretion Route Feces[12]Feces (83%), Urine (8%)[2]Feces[3]Feces[14]

Deep Dive into ADME Profiles

Absorption

Oral bioavailability is a critical factor for patient convenience and consistent drug exposure.

  • Gefitinib and Erlotinib: Both exhibit moderate oral bioavailability of around 60%.[1][4] However, a key differentiator for erlotinib is the significant impact of food, which can increase its bioavailability to almost 100%.[2] This necessitates patient counseling on administration relative to meals.

  • Afatinib and Lapatinib: These agents generally show lower and more variable bioavailability.[3][4] For afatinib, co-administration with a high-fat meal significantly reduces exposure, making it crucial to be taken on an empty stomach.[3] Lapatinib's absorption is also enhanced by food.[8]

The rate of absorption, indicated by Tmax, is relatively similar across these agents, with peak plasma concentrations typically reached within 3 to 7 hours.[1][3][5][6][7][8]

Distribution

Once absorbed, 4-aminoquinazoline derivatives are extensively distributed throughout the body, a characteristic reflected by their large volumes of distribution.[2][9][10] They are also highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[2][4] This high protein binding means that only a small fraction of the drug is free to exert its pharmacological effect at any given time.

Metabolism: The Central Role of Cytochrome P450

Metabolism is a critical determinant of the clearance and potential for drug-drug interactions of 4-aminoquinazoline derivatives. The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, plays a pivotal role.[2][12][13][14]

  • Gefitinib: Primarily metabolized by CYP3A4, with a minor contribution from CYP2D6.[11][12] The O-desmethyl metabolite of gefitinib is primarily formed by CYP2D6.[11]

  • Erlotinib: Also heavily reliant on CYP3A4 for its metabolism, with a secondary contribution from CYP1A2.[2][13] This makes both gefitinib and erlotinib susceptible to interactions with drugs that induce or inhibit these enzymes.[2][15]

  • Afatinib: Undergoes minimal metabolism, with the majority of the drug excreted unchanged.[3] This reduces the likelihood of metabolism-based drug-drug interactions.

  • Lapatinib: Extensively metabolized by CYP3A4 and CYP2C8.

The significant role of CYP3A4 in the metabolism of most of these agents means that co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) can lead to clinically significant alterations in drug exposure.[2][6]

Caption: Metabolic pathway of Gefitinib.

The Influence of Efflux Transporters: P-glycoprotein

P-glycoprotein (P-gp), an efflux transporter, plays a significant role in limiting the absorption and distribution of many drugs, including some 4-aminoquinazoline derivatives.[16][17] P-gp is expressed in the intestine, liver, kidneys, and the blood-brain barrier, where it actively pumps substrates out of cells.[16] Inhibition or induction of P-gp can therefore alter the pharmacokinetics of these drugs.[16][18] Some newer 4-aminoquinazoline derivatives are being investigated for their ability to inhibit P-gp, which could be a strategy to overcome multidrug resistance in cancer.[19]

Excretion

The primary route of elimination for 4-aminoquinazoline derivatives and their metabolites is through the feces, with only a small amount excreted in the urine.[2][3][12][14] This suggests that biliary excretion is the main pathway for their removal from the body.

Experimental Protocol: A Self-Validating System for In Vivo Pharmacokinetic Assessment

To ensure the trustworthiness and reproducibility of pharmacokinetic data, a well-defined and validated experimental protocol is essential. The following is a representative step-by-step methodology for an in vivo pharmacokinetic study in a rat model.

Animal Model and Housing
  • Species: Male Sprague-Dawley rats (180–220 g).

  • Acclimatization: Animals are acclimated for at least one week prior to the study in a controlled environment (25°C, 40-60% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[20]

Drug Formulation and Administration
  • Vehicle: The 4-aminoquinazoline derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) for oral administration.[20]

  • Dosing: A single oral dose is administered to the rats via gavage.[21] For intravenous administration, the drug is dissolved in a suitable solvent like DMSO and administered via the tail vein.[21]

Blood Sampling
  • Timepoints: Blood samples (approximately 300 µL) are collected from the caudal vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[20]

  • Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[20]

Bioanalytical Method
  • Technique: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[22]

  • Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[5]

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix® WinNonlin®.[5]

  • Parameters: Key parameters to be determined include Cmax, Tmax, AUC, t½, clearance (CL/F), and volume of distribution (Vd/F).

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Formulation Drug Formulation Acclimatization->Formulation Dosing Oral Dosing (Gavage) Formulation->Dosing Sampling Blood Sampling (Timepoints) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis HPLC-MS/MS Analysis Processing->Analysis PK_Calc Pharmacokinetic Calculation Analysis->PK_Calc

Caption: In vivo pharmacokinetic study workflow.

Conclusion and Future Directions

The 4-aminoquinazoline derivatives have demonstrated significant clinical success, but their pharmacokinetic profiles present both opportunities and challenges. While agents like gefitinib and erlotinib have predictable pharmacokinetics, the influence of food and drug-drug interactions must be carefully managed. Newer derivatives like afatinib offer the advantage of minimal metabolism, potentially reducing interaction risks.

Future research in this area will likely focus on the development of derivatives with improved oral bioavailability, reduced inter-individual variability, and the ability to overcome transporter-mediated resistance. A thorough understanding of the structure-pharmacokinetic relationships will be crucial in designing the next generation of 4-aminoquinazoline-based therapies with optimized clinical performance.

References

  • McKillop, D., et al. (2004). Cytochrome P450-dependent metabolism of gefitinib. PubMed. [Link]

  • Kaneda, H., et al. (2012). Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations. PubMed. [Link]

  • Bence, A. K., et al. (2006). A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies. National Institutes of Health. [Link]

  • Wind, S., et al. (2013). Pharmacokinetics of afatinib, a selective irreversible ErbB family blocker, in patients with advanced solid tumours. PubMed. [Link]

  • Zhang, J., & Koch, K. (2007). Population Pharmacokinetics of Lapatinib in Cancer Patients. PAGE Meeting. [Link]

  • Swaisland, H. C., et al. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. PubMed. [Link]

  • Kim, H. S., et al. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. National Institutes of Health. [Link]

  • Luu, K. T., et al. (2006). Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer. PubMed. [Link]

  • Stopfer, P., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Summary of pharmacokinetic parameters of erlotinib (100-mg dose) after... ResearchGate. [Link]

  • Felton, H., & Saadabadi, A. (2024). Erlotinib. StatPearls - NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of lapatinib after a single oral dose of... ResearchGate. [Link]

  • PharmGKB. (n.d.). Gefitinib Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Li, X., et al. (2019). Pharmacokinetics and Bioequivalence Evaluation of Erlotinib Hydrochloride Tablets. Ovid. [Link]

  • Yamamoto, N., et al. (2005). Induction of cytochrome P450 (CYP3A4) by gefitinib in non-small cell lung cancer (NSCLC) patients. Journal of Clinical Oncology - ASCO Publications. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of gefitinib after single oral administration of 2 formulations. ResearchGate. [Link]

  • Polli, J. W., et al. (2013). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. ResearchGate. [Link]

  • Medscape. (n.d.). Tarceva (erlotinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Konecny, G. E., et al. (2013). Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. PLOS One - Research journals. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic Parameters of a Single 250-mg Dose of Gefitinib Alone... ResearchGate. [Link]

  • Freiwald, M., et al. (2014). Population pharmacokinetics of afatinib, an irreversible ErbB family blocker, in patients with various solid tumors. PubMed. [Link]

  • Schnell, D., et al. (2014). Pharmacokinetics of afatinib in subjects with mild or moderate hepatic impairment. SpringerLink. [Link]

  • Li, J., et al. (2007). Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes. American Association for Cancer Research. [Link]

  • Li, X., et al. (2016). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. PubMed. [Link]

  • Scheffler, M., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. PubMed. [Link]

  • Scheffler, M., et al. (2011). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. SpringerLink. [Link]

  • Davis, C. B., et al. (2008). Comparative Preclinical Drug Metabolism and Pharmacokinetic Evaluation of Novel 4-aminoquinoline Anti-Malarials. PubMed. [Link]

  • Shi, Z., et al. (2021). Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors. PubMed. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • Singh, S. P., et al. (2012). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. National Institutes of Health. [Link]

  • Li, M., et al. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. National Institutes of Health. [Link]

  • Thieme. (n.d.). Discovery of SIPI6473, a New, Potent, and Orally Bioavailable Multikinase Inhibitor for the Treatment of Non-small Cell Lung Cancer. Thieme Connect. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • Zhou, S. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Vengala, N. (2017). Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. TSI Journals. [Link]

  • ResearchGate. (n.d.). Inhibition of P-glycoprotein to prevent drug efflux. ResearchGate. [Link]

Sources

Head-to-Head Comparison: 4-Amino-2-methylquinazoline-8-carboxylic acid vs. Gefitinib in the Context of EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of 4-Amino-2-methylquinazoline-8-carboxylic acid and Gefitinib. It is important to note that while Gefitinib is a well-characterized, clinically approved drug with extensive experimental data, 4-Amino-2-methylquinazoline-8-carboxylic acid is a compound with limited publicly available information regarding its biological activity. Therefore, this comparison is based on a combination of established knowledge of Gefitinib, structure-activity relationships of the quinazoline scaffold, and in silico predictions for 4-Amino-2-methylquinazoline-8-carboxylic acid. The information presented for 4-Amino-2-methylquinazoline-8-carboxylic acid should be considered predictive and requires experimental validation.

Introduction

The quest for targeted cancer therapies has led to the development of highly specific molecular inhibitors. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). Gefitinib (Iressa®), a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in this therapeutic area. This guide provides a head-to-head comparison of Gefitinib with a structurally related quinazoline derivative, 4-Amino-2-methylquinazoline-8-carboxylic acid. While Gefitinib's profile is well-established, this guide will leverage known structure-activity relationships (SAR) and predictive modeling to offer a scientifically grounded, albeit theoretical, comparison for 4-Amino-2-methylquinazoline-8-carboxylic acid, providing a framework for future experimental investigation.

Chemical Structures

A fundamental aspect of understanding the potential activity of a compound lies in its chemical architecture. The 2D structures of Gefitinib and 4-Amino-2-methylquinazoline-8-carboxylic acid are presented below.

Compound 2D Structure
Gefitinib
4-Amino-2-methylquinazoline-8-carboxylic acid

Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib and, hypothetically, 4-Amino-2-methylquinazoline-8-carboxylic acid belong to the quinazoline class of compounds, many of which are known to be ATP-competitive inhibitors of EGFR tyrosine kinase.[1][2] Overexpression or activating mutations of EGFR lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation, survival, and metastasis.[3] By binding to the ATP-binding pocket of the EGFR kinase domain, these inhibitors block the autophosphorylation of the receptor, thereby inhibiting downstream signaling.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras Ras/Raf/MEK/ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway EGFR EGFR ATP ATP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds ADP ADP ATP->ADP Phosphorylation Gefitinib Gefitinib / 4-Amino-2-methyl- quinazoline-8-carboxylic acid Gefitinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

Structural Analysis and Predicted Activity

The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[1][4] The activity and selectivity of these inhibitors are largely determined by the substituents on the quinazoline ring.

Gefitinib:

  • 4-Anilino Group: The 3-chloro-4-fluoroanilino group at the 4-position is crucial for its potent inhibitory activity, fitting into a hydrophobic pocket in the ATP-binding site.[5]

  • 6- and 7-Substituents: The methoxy group at the 7-position and the morpholinopropoxy side chain at the 6-position enhance solubility and contribute to its pharmacokinetic profile.[5]

4-Amino-2-methylquinazoline-8-carboxylic acid:

  • 4-Amino Group: The simple amino group at the 4-position is a key feature of many quinazoline-based kinase inhibitors, forming a critical hydrogen bond with the hinge region of the kinase.[6]

  • 2-Methyl Group: The methyl group at the 2-position is a relatively small, non-polar substituent. Its impact on EGFR binding is not immediately predictable without experimental data but could influence the compound's orientation in the binding pocket.

  • 8-Carboxylic Acid Group: The carboxylic acid at the 8-position is a significant distinguishing feature. This polar, ionizable group could potentially form additional interactions with residues in or near the ATP-binding site, potentially influencing selectivity. However, it could also negatively impact cell permeability.

Predictive ADME/Tox Profile

A crucial aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. While experimental data for 4-Amino-2-methylquinazoline-8-carboxylic acid is unavailable, in silico tools can provide valuable predictions.

Property Gefitinib (Known) 4-Amino-2-methylquinazoline-8-carboxylic acid (Predicted)
Molecular Weight 446.9 g/mol 217.21 g/mol
LogP 3.2~1.5 - 2.5
Aqueous Solubility LowPotentially higher due to the carboxylic acid group
Cell Permeability GoodPotentially lower due to the polar carboxylic acid
CYP450 Metabolism Primarily via CYP3A4Prediction required
Toxicity Concerns Hepatotoxicity, Interstitial Lung DiseasePrediction required, potential for different toxicity profile

In silico predictions can be performed using various software and web servers such as SwissADME, pkCSM, or PreADMET.[7]

Hypothetical Molecular Docking

Molecular docking simulations can provide insights into the potential binding mode of a ligand within a protein's active site. A hypothetical docking of 4-Amino-2-methylquinazoline-8-carboxylic acid into the ATP-binding site of EGFR (PDB ID: 1XKK) could be compared with the known binding mode of Gefitinib.

Gefitinib: The 4-anilino group forms a key hydrogen bond with the hinge region residue Met793, and the quinazoline nitrogen (N1) accepts a hydrogen bond from the same residue. The chloro- and fluoro- substituents on the aniline ring occupy a hydrophobic pocket.[8]

4-Amino-2-methylquinazoline-8-carboxylic acid (Hypothetical):

  • The 4-amino group is expected to form a similar hydrogen bond with Met793.

  • The 8-carboxylic acid group could potentially interact with nearby polar residues, such as Lys745 or Asp855, which could either enhance binding affinity or alter the binding orientation.

  • The smaller size of the 2-methyl group compared to the substituents on Gefitinib's aniline ring would result in a different pattern of hydrophobic interactions.

Docking_Workflow Start Start: Obtain Protein and Ligand Structures Prep_Protein Prepare EGFR Protein (PDB ID: 1XKK) Start->Prep_Protein Prep_Ligand Prepare Ligand Structures (Gefitinib & 4-Amino-2-methylquinazoline-8-carboxylic acid) Start->Prep_Ligand Docking Perform Molecular Docking (e.g., using AutoDock Vina) Prep_Protein->Docking Prep_Ligand->Docking Analysis Analyze Docking Poses and Binding Energies Docking->Analysis Comparison Compare Binding Modes and Interactions Analysis->Comparison End End: Predict Relative Binding Affinities Comparison->End

Caption: A typical workflow for a comparative molecular docking study.

Proposed Experimental Validation

To move beyond theoretical comparison, a series of experiments are essential to characterize the biological activity of 4-Amino-2-methylquinazoline-8-carboxylic acid and directly compare it to Gefitinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Amino-2-methylquinazoline-8-carboxylic acid against EGFR tyrosine kinase and compare it to Gefitinib.

Protocol:

  • Reagents: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of 4-Amino-2-methylquinazoline-8-carboxylic acid and Gefitinib. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of 4-Amino-2-methylquinazoline-8-carboxylic acid in EGFR-dependent cancer cell lines and compare it with Gefitinib.

Protocol:

  • Cell Lines: Use EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827) and a wild-type EGFR cell line (e.g., A549) as a control.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of 4-Amino-2-methylquinazoline-8-carboxylic acid and Gefitinib. c. Incubate for 72 hours. d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay. e. Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Western Blot Analysis of EGFR Phosphorylation

Objective: To confirm that 4-Amino-2-methylquinazoline-8-carboxylic acid inhibits EGFR signaling within cancer cells.

Protocol:

  • Cell Culture and Treatment: Culture EGFR-dependent cells (e.g., A431) and treat with various concentrations of 4-Amino-2-methylquinazoline-8-carboxylic acid and Gefitinib for a specified time. Stimulate with EGF if necessary.

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR. c. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading. d. Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. e. Quantify the band intensities to determine the extent of p-EGFR inhibition.

Conclusion

This guide provides a comprehensive, albeit largely theoretical, head-to-head comparison of 4-Amino-2-methylquinazoline-8-carboxylic acid and the established EGFR inhibitor, Gefitinib. Based on structural analysis, 4-Amino-2-methylquinazoline-8-carboxylic acid possesses the core quinazoline scaffold necessary for EGFR inhibition. However, the presence of a 2-methyl and an 8-carboxylic acid group distinguishes it from Gefitinib, suggesting potential differences in binding affinity, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a clear path forward for the empirical validation of these predictions. Further research is imperative to elucidate the true therapeutic potential of 4-Amino-2-methylquinazoline-8-carboxylic acid as a novel EGFR inhibitor.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. PubMed. [Link]

  • Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. PubMed. [Link]

  • Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme. ResearchGate. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial. ResearchGate. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. National Institutes of Health. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Dove Press. [Link]

  • Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health. [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PubMed Central. [Link]

  • Design, Synthesis, Molecular Docking, ADME/Tox Predictions and DFT Study of Quinazolinone-1,2,4-Triazole Analogues as Promising Antimicrobial Agents. Taylor & Francis Online. [Link]

  • Design, Synthesis, Molecular Docking, ADME/Tox Predictions and DFT Study of Quinazolinone-1,2,4-Triazole Analogues as Promising Antimicrobial Agents | Request PDF. ResearchGate. [Link]

  • The structure of gefitinib and designed compounds. ResearchGate. [Link]

  • What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]

  • In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogue. ResearchGate. [Link]

  • 4-Aminoquinazoline. PubChem. [Link]

  • methyl 8-aminoquinoline-4-carboxylate. PubChem. [Link]

  • 8-aminoquinoline-2-carboxylic Acid. PubChem. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-2-methylquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-Amino-2-methylquinazoline-8-carboxylic acid (CAS 1268520-96-2), a heterocyclic compound often utilized in medicinal chemistry and drug development research.[1][2] Given the potential biological activity of quinazoline derivatives, adherence to stringent safety and disposal procedures is paramount to protect laboratory personnel and the environment. This document synthesizes established best practices for chemical waste management to provide a clear, actionable framework for researchers.

Hazard Assessment and Characterization

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure—containing a quinazoline core, an amino group, and a carboxylic acid group—suggests several potential hazards. Structurally related compounds, such as other aminoquinolines and quinazolines, are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4][5][6] Therefore, 4-Amino-2-methylquinazoline-8-carboxylic acid must be managed as a hazardous chemical waste.

Core Principle: The foundation of safe disposal is a conservative assessment. Until proven otherwise, treat this compound with a high degree of caution, assuming it possesses potential toxicity and irritant properties. Always consult the supplier-specific SDS as the primary source of hazard information.[7]

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when handling 4-Amino-2-methylquinazoline-8-carboxylic acid in any form—solid, solution, or waste.[8] The goal is to create a complete barrier against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne dust particles.[9]

  • Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use and wash them before removal.[7][10]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential to protect skin and clothing from spills.[9]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][8]

Waste Segregation and Container Management

Effective waste management begins at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

Protocol for Waste Container Setup:

  • Select a Compatible Container: Use a new or thoroughly cleaned, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). For liquid waste, ensure the container is designed for liquids.[11]

  • Pre-Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[11][12] Clearly write the full chemical name, "4-Amino-2-methylquinazoline-8-carboxylic acid," and list any solvents or other chemicals present with their approximate percentages.

  • Maintain Closed Containers: The container must be securely capped at all times except when you are actively adding waste.[12][13] This prevents the release of vapors and reduces the risk of spills.

  • Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the lab, near the point of generation.[12] This area should be under the control of laboratory personnel and away from sinks or drains. Use secondary containment (such as a larger bin) for all liquid waste containers to contain potential leaks.[13]

Step-by-Step Disposal Protocols

The following protocols outline the procedures for handling different forms of waste containing 4-Amino-2-methylquinazoline-8-carboxylic acid.

Protocol 4.1: Solid Waste Disposal

This category includes expired or unused solid compounds, contaminated weighing papers, pipette tips, and disposable PPE (gloves, etc.).

  • Work in a Fume Hood: To minimize inhalation risk, perform all transfers inside a chemical fume hood.[8]

  • Transfer Waste: Carefully transfer the solid waste into the designated and pre-labeled solid hazardous waste container.

  • Avoid Dust Generation: Do not crush or grind the solid material during transfer. If the material is a fine powder, handle it with extreme care to prevent it from becoming airborne.[14]

  • Seal Container: Immediately after adding the waste, securely cap the container.

Protocol 4.2: Liquid Waste (Solutions) Disposal

This applies to any solutions containing dissolved 4-Amino-2-methylquinazoline-8-carboxylic acid.

  • Use a Funnel: When transferring liquid waste, use a funnel to prevent spills.

  • Pour Carefully: Slowly pour the liquid waste into the designated and pre-labeled liquid hazardous waste container.

  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[12]

  • Seal Container: Securely cap the container immediately after use.

Protocol 4.3: Decontamination of Empty Containers

The original containers of the chemical must be properly decontaminated before being discarded. Never dispose of untreated containers in the regular trash.

  • Triple Rinse: Rinse the empty container thoroughly three times with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.[13][15]

  • Collect Rinsate: This is a critical step. The first rinsate must be collected and disposed of as hazardous liquid waste.[13] Subsequent rinses should also be collected if required by your institution's policy.

  • Deface Label: Once the container is clean and air-dried, completely remove or obliterate the original chemical label.[13]

  • Final Disposal: Dispose of the clean, de-labeled container in the appropriate receptacle (e.g., designated laboratory glass waste).

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is crucial to minimize harm.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[4]

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust creation, and place it in a sealed, labeled hazardous waste container.[4][16]

    • For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a new, properly labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent and soap and water.

  • Report: Report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) department.[4]

Final Disposal Logistics

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Schedule a Pickup: Once your hazardous waste container is 90% full, contact your institution's EHS or a licensed chemical waste disposal company to arrange for a pickup.[3][15]

  • Prohibited Disposal Methods: It is illegal and unsafe to dispose of 4-Amino-2-methylquinazoline-8-carboxylic acid by:

    • Pouring it down the sink or any drain.[17]

    • Placing it in the regular trash.[13]

    • Allowing it to evaporate in the fume hood.[15][17]

Safety and Disposal Data Summary

This table summarizes the key safety considerations and handling requirements. Always refer to the supplier-specific SDS for quantitative exposure limits and detailed toxicological data.

ParameterGuideline / Required ActionRationale
Primary Hazards Assumed to be an irritant (skin, eyes, respiratory) and harmful if swallowed, based on analogous structures.[4][5][6]A conservative approach is necessary in the absence of specific data to ensure personnel safety.
Required PPE Chemical safety goggles, nitrile gloves, lab coat, closed-toe shoes.[7][9]Creates a complete barrier to prevent exposure via contact, splash, or inhalation.
Handling Area All operations must be conducted in a certified chemical fume hood.[8]Prevents inhalation of potentially toxic dust or vapors.
Waste Classification Hazardous Chemical Waste.[12]Ensures the compound enters the correct waste stream for safe, regulated disposal.
Incompatible Wastes Do not mix with strong oxidizing agents or strong acids/bases unless part of a specific neutralization protocol.[5][18]Prevents potentially violent or unpredictable chemical reactions in the waste container.
Spill Response Evacuate, don PPE, contain with inert absorbent, collect for disposal, decontaminate, and report.[4]Provides a systematic and safe procedure to manage accidental releases.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper management and disposal of waste containing 4-Amino-2-methylquinazoline-8-carboxylic acid.

G Disposal Workflow for 4-Amino-2-methylquinazoline-8-carboxylic acid A Waste Generation (Solid, Liquid, or Contaminated Material) B Characterize as Hazardous Waste (Consult SDS) A->B Step 1 C Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Step 2 D Segregate Waste Stream C->D Step 3 E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Label Container Correctly 'HAZARDOUS WASTE' + Full Chemical Name E->G F->G H Store in Satellite Accumulation Area (SAA) with Secondary Containment G->H Step 4 I Is Container >90% Full? H->I Step 5 J Continue Accumulation I->J No K Arrange for Pickup (Contact EHS) I->K Yes J->H L Professional Disposal K->L Step 6

Caption: Disposal workflow for 4-Amino-2-methylquinazoline-8-carboxylic acid.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 4-Amino-2-methylquinazoline-8-carboxylic acid | CAS 1268520-96-2. Chemical-Suppliers.com. [Link]

  • Material Safety Data Sheet - Quinazoline, 98%. Cole-Parmer. [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]

  • 4-Amino-2-methylquinoline. PubChem, National Institutes of Health (NIH). [Link]

  • 4-Aminoquinazoline. PubChem, National Institutes of Health (NIH). [Link]

  • 2-Aminoquinoline-4-carboxylic acid. PubChem, National Institutes of Health (NIH). [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC, National Institutes of Health (NIH). [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

Sources

Navigating the Safe Handling of 4-Amino-2-methylquinazoline-8-carboxylic acid: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 4-Amino-2-methylquinazoline-8-carboxylic acid present unique safety challenges that demand rigorous adherence to protective protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of researchers while maintaining experimental integrity. Our approach is grounded in a causal understanding of chemical hazards, aiming to build a culture of safety that extends beyond mere compliance.

The imperative for meticulous PPE protocols when handling 4-Amino-2-methylquinazoline-8-carboxylic acid stems from its identified health hazards. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed (acute oral toxicity, Category 4), causes skin irritation (Category 2), leads to serious eye irritation (Category 2A), and may cause respiratory tract irritation (Category 3). These classifications necessitate a multi-faceted PPE strategy to shield researchers from all potential routes of exposure.

Core Principles of Protection: A Risk-Based PPE Selection Framework

The selection of appropriate PPE is not a one-size-fits-all exercise. It is a dynamic process dictated by a thorough risk assessment of the procedures to be performed. For 4-Amino-2-methylquinazoline-8-carboxylic acid, which is typically handled as a solid powder, the primary risks are inhalation of airborne particles and dermal or ocular contact.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Identify Compound: 4-Amino-2-methylquinazoline-8-carboxylic acid Hazards Review Hazards (SDS): - Acute Oral Toxicity (H302) - Skin Irritation (H315) - Serious Eye Irritation (H319) - Respiratory Irritation (H335) Start->Hazards Task Assess Task: Weighing, transferring, dissolution, or reaction setup? Hazards->Task EngControls Engineering Controls: Chemical Fume Hood or Powder Weighing Station Task->EngControls Is powder airborne? Gloves Hand Protection: Nitrile or Neoprene Gloves (Double-gloving recommended) EngControls->Gloves Eye Eye/Face Protection: Chemical Safety Goggles (Face shield if splashing risk) Gloves->Eye Body Body Protection: Fully-buttoned Lab Coat (Chemical-resistant apron for large quantities) Eye->Body Respiratory Respiratory Protection: NIOSH-approved N95/P95 respirator or higher Body->Respiratory Donning Proper Donning Procedure Respiratory->Donning Doffing Proper Doffing Procedure Donning->Doffing After handling Disposal Waste Disposal: Dispose of contaminated PPE as hazardous waste Doffing->Disposal

Figure 1. PPE Selection Workflow for Handling 4-Amino-2-methylquinazoline-8-carboxylic acid.

Detailed PPE Specifications

Based on the hazard profile, the following table summarizes the mandatory PPE for handling 4-Amino-2-methylquinazoline-8-carboxylic acid.

Protection Type Required PPE Rationale & Best Practices
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to a range of chemicals, including aromatic amines.[1][2] Always inspect gloves for tears before use. For tasks with a higher risk of contamination, consider double-gloving.
Eye and Face Protection Chemical Safety GogglesGoggles that provide a complete seal around the eyes are essential to protect against airborne powder and accidental splashes.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing, for instance, during dissolution in a solvent.[4]
Body Protection Fully-buttoned Laboratory CoatA lab coat protects the skin and personal clothing from contamination.[3] For larger-scale operations, a chemical-resistant apron over the lab coat is advisable.
Respiratory Protection NIOSH-approved Particulate Respirator (N95 or higher)Given the risk of respiratory tract irritation from the powdered form, a particulate respirator is crucial, especially when handling the material outside of a specialized powder weighing station.[5][6][7]

Procedural Guidance: Donning, Doffing, and Operational Plans

The efficacy of PPE is contingent upon its correct usage. The following step-by-step protocols are designed to minimize the risk of exposure during the entire handling process.

Experimental Protocol: Weighing and Transferring the Compound
  • Preparation : Before handling the compound, ensure a chemical fume hood or a powder weighing station is operational.[8] Lay down a disposable bench cover to contain any potential spills.

  • PPE Donning Sequence :

    • Put on the lab coat and ensure it is fully buttoned.

    • Don the particulate respirator, ensuring a proper fit and seal.

    • Put on chemical safety goggles.

    • Finally, wear nitrile or neoprene gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[9]

  • Handling :

    • Carefully open the container with the 4-Amino-2-methylquinazoline-8-carboxylic acid inside the fume hood.

    • Use a spatula to weigh the desired amount of the powder. Avoid creating dust clouds by moving slowly and deliberately.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.[3]

  • Post-Handling :

    • Securely close the container of the stock compound.

    • Clean any contaminated surfaces using a damp cloth, taking care not to generate dust.

  • PPE Doffing Sequence (to be performed in a designated area):

    • Remove gloves by peeling them off from the cuff, turning them inside out.

    • Take off the lab coat, folding the contaminated side inward.

    • Remove safety goggles.

    • Lastly, remove the respirator.

    • Wash hands thoroughly with soap and water.[10]

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.

Spill Management

In the event of a small spill of the powdered compound within the fume hood:

  • Alert colleagues in the immediate vicinity.

  • Decontamination : Gently cover the spill with a damp paper towel to avoid making the powder airborne. For spills of aromatic amines, specialized decontamination kits are available which can neutralize and clean the affected area.[11][12] If such a kit is not available, carefully wipe the area with a damp cloth and a suitable laboratory detergent. Place all cleaning materials in a sealed bag for disposal.

  • Final Cleaning : Wipe the area again with a clean, damp cloth.

For larger spills, or any spill outside of a containment hood, evacuate the area and contact your institution's environmental health and safety office immediately.

Waste Disposal
  • Contaminated PPE : All disposable PPE, including gloves, bench covers, and used cleaning materials, must be considered hazardous waste.[13]

  • Waste Collection : Collect all solid waste containing 4-Amino-2-methylquinazoline-8-carboxylic acid in a clearly labeled, sealed container.[3]

  • Regulatory Compliance : All hazardous waste must be disposed of through a licensed waste management company, in accordance with local and national regulations such as those set by the Environmental Protection Agency (EPA) in the United States.[3][14][15][16]

By adhering to these detailed protocols, researchers can confidently handle 4-Amino-2-methylquinazoline-8-carboxylic acid, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to safety is the bedrock of innovative and responsible research.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • BenchChem. (2025). Personal protective equipment for handling Quinazolin-2-ylboronic acid.
  • 3M New Zealand. (n.d.). Respirator Selection | Respiratory Protection Safety Expertise Centre. Retrieved from [Link]

  • 3M United States. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • XAMAX® Clothing. (n.d.). Dust Mask Ratings: FFP1 vs FFP2 vs FFP3 - The Ultimate Guide. Retrieved from [Link]

  • ACP. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • American Laboratory. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 4-Amino-2-methylquinazoline-8-carboxylic acid. Retrieved from [Link]

  • University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Future Science. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • University of South Alabama. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • IntechOpen. (2020, May 8). Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Vertex AI Search. (2024, December 19). Study on quinazolinone derivative and their pharmacological actions.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.